3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
Description
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Properties
IUPAC Name |
3-(4-bromophenyl)-3-(trifluoromethyl)diazirine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-3-1-5(2-4-6)7(13-14-7)8(10,11)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEXZCGWGWNLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952143-02-1 | |
| Record name | 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Photochemical Properties of Trifluoromethyl-Diazirine Reagents
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the photochemical properties of trifluoromethyl-diazirine reagents. These reagents have emerged as powerful tools in chemical biology and drug discovery, primarily for photoaffinity labeling (PAL) to elucidate molecular interactions. This document delves into the fundamental principles governing their photoactivation, the nature of the reactive species generated, and practical considerations for their effective use in experimental settings.
Introduction: The Ascendancy of Trifluoromethyl-Diazirines in Photochemistry
Trifluoromethyl-diazirine-containing molecules have become indispensable probes for investigating a wide array of biological interactions, including those between ligands and receptors, proteins and proteins, and proteins and nucleic acids.[1] Their popularity stems from a unique combination of chemical stability in the dark and efficient photoactivation with long-wave UV light (typically 330-370 nm), a range that minimizes damage to biological macromolecules.[2][3][4] This contrasts with other photoprobes like aryl azides, which require lower wavelength irradiation that can be detrimental to biological samples.[1]
The trifluoromethyl group plays a crucial role in the advantageous properties of these reagents. It enhances the stability of the diazirine ring and, upon photoactivation, suppresses the undesired rearrangement to a linear diazo compound, a common side reaction with other diazirines.[5] This leads to a higher quantum yield of the desired reactive carbene species, resulting in more efficient labeling of target biomolecules.
The Photochemical Activation Pathway: From Diazirine to Covalent Bond
The utility of trifluoromethyl-diazirine reagents lies in their light-induced transformation into highly reactive intermediates that can form stable covalent bonds with nearby molecules. This process can be dissected into several key steps, each with important implications for experimental design.
Photoexcitation and Nitrogen Extrusion
Upon irradiation with UV light, the diazirine ring absorbs a photon, leading to an electronically excited state. This excited molecule then rapidly extrudes a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate a highly reactive trifluoromethyl-substituted carbene intermediate.[1][2][6] This primary photochemical event is the cornerstone of their application in PAL.
The choice of irradiation wavelength is critical. Most trifluoromethyl-diazirines are efficiently decomposed under UV light around 350-360 nm, a wavelength at which many bioactive molecules do not absorb, thus minimizing off-target photoreactions.[2][6]
The Dual Fate of the Photoactivated Diazirine: Carbene vs. Diazo Isomer
While the desired outcome of photoactivation is the generation of a carbene, a competing pathway involves the isomerization of the diazirine to its linear diazoalkane isomer.[2][6][7] Although the trifluoromethyl group significantly disfavors this rearrangement compared to other diazirines, it can still occur to some extent, typically yielding around 35% of the diazoisomer upon photolysis of 3-trifluoromethyl-3-phenyldiazirine (TPD).[8]
This diazo intermediate is generally less reactive towards C-H and X-H insertions than the carbene and is more stable in the dark under neutral or acidic conditions.[7] However, it can be photochemically decomposed at shorter UV wavelengths (around 300 nm) to also generate the carbene.[7] For most PAL experiments using wavelengths above 350 nm, the diazo compound can be considered a relatively stable byproduct.
The following diagram illustrates the photochemical activation pathway:
Figure 1: Photochemical activation pathway of trifluoromethyl-diazirine reagents.
The Reactive Intermediate: Properties of Trifluoromethyl Carbenes
The trifluoromethyl carbene is the key reactive species responsible for the covalent modification of target molecules. Its unique properties, largely influenced by the electron-withdrawing trifluoromethyl group, dictate its reactivity and selectivity.
Electronic State and Reactivity
Upon generation, the trifluoromethyl carbene primarily exists in the singlet state.[9] Singlet carbenes are highly electrophilic and can undergo a variety of reactions, most notably insertion into C-H, N-H, and O-H bonds.[1][10] These insertion reactions are typically very fast, occurring at nearly diffusion-controlled rates, which is advantageous for capturing transient biological interactions.[9] The high reactivity of the singlet carbene allows for the labeling of a wide range of amino acid residues within a protein's binding pocket.
The trifluoromethyl group stabilizes the carbene, making it less prone to intramolecular rearrangements, such as fluorine migration, which could lead to non-productive pathways.[8]
Insertion Reactions: The Basis of Covalent Labeling
The hallmark of trifluoromethyl carbenes is their ability to insert into strong, typically unreactive, single bonds. This indiscriminate reactivity is a double-edged sword. While it allows for the labeling of various residues, it can also lead to a degree of non-specific labeling. However, in a well-designed photoaffinity labeling experiment, the high local concentration of the probe within the binding site of the target biomolecule favors specific labeling over random insertions into the solvent or other non-target molecules.
The general mechanism for carbene insertion is depicted below:
Figure 2: General mechanism of carbene insertion into an X-H bond.
Recent studies have shown that while aryl-trifluoromethyl diazirines primarily react through a carbene intermediate, some alkyl diazirines can exhibit a pH-dependent labeling preference for acidic amino acids, suggesting a contribution from a reactive alkyl diazo intermediate.[11][12] This highlights the importance of understanding the specific photochemical behavior of the chosen diazirine probe.
Experimental Considerations for Successful Photolabeling
The success of a photoaffinity labeling experiment using trifluoromethyl-diazirine reagents hinges on careful experimental design and execution. The following sections provide practical guidance on key aspects of the experimental workflow.
Probe Design and Synthesis
The design of the photoaffinity probe is paramount. It must retain high affinity for the target biomolecule, and the trifluoromethyl-diazirine moiety should be positioned to label residues within the binding site upon photoactivation. The synthesis of trifluoromethyl-diazirine probes typically starts from a corresponding trifluoromethyl ketone.[6][13] The general synthetic route involves the formation of an oxime, followed by tosylation, reaction with ammonia to form the diaziridine, and subsequent oxidation to the diazirine.[6][13]
Experimental Setup for Photoirradiation
A typical photolabeling experiment involves incubating the biological sample with the trifluoromethyl-diazirine probe, followed by irradiation with a UV lamp.
Key Parameters for Photoirradiation:
| Parameter | Recommended Value/Consideration | Rationale |
| Wavelength | 350-370 nm | Maximizes diazirine activation while minimizing damage to biological samples.[3] |
| Irradiation Time | 1-15 minutes | Sufficient to activate the diazirine without causing excessive sample heating or photodamage. The optimal time should be determined empirically. |
| Light Source | Medium-pressure mercury lamp with a filter or a dedicated photoreactor with 365 nm LEDs. | Provides sufficient intensity at the desired wavelength. |
| Sample Temperature | On ice or in a temperature-controlled cuvette holder. | Minimizes thermal degradation of the biological sample. |
| Sample Agitation | Gentle mixing during irradiation. | Ensures uniform illumination of the sample. |
Monitoring the Photoreaction
It is often beneficial to monitor the progress of the photoreaction to ensure complete activation of the diazirine probe. ¹⁹F NMR spectroscopy is a powerful tool for this purpose, as the trifluoromethyl group provides a sensitive and unique spectroscopic handle.[8][9] The disappearance of the diazirine signal and the appearance of new signals corresponding to the photoproducts can be readily followed.
Workflow for a Typical Photoaffinity Labeling Experiment
The following diagram outlines a standard workflow for a photoaffinity labeling experiment aimed at identifying the binding partners of a small molecule.
Figure 3: A typical workflow for a photoaffinity labeling experiment.
Conclusion and Future Perspectives
Trifluoromethyl-diazirine reagents represent the current gold standard for photoaffinity labeling due to their favorable photochemical properties, including high efficiency of carbene generation and activation at biologically compatible wavelengths.[10] A thorough understanding of their photochemical behavior, from the initial photoexcitation to the final insertion reaction, is crucial for the successful design and interpretation of experiments aimed at unraveling complex biological interactions.
Future developments in this field may focus on the design of novel trifluoromethyl-diazirine probes with enhanced properties, such as improved aqueous solubility, longer wavelength activation, and greater selectivity for specific types of chemical bonds.[9][14] The continued application of these powerful chemical tools promises to provide deeper insights into the molecular mechanisms that govern life.
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- J. E. Wulff, et al. Photoactivation of (p-Methoxyphenyl)(trifluoromethyl)diazirine in the Presence of Phenolic Reaction Partners.
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An In-depth Technical Guide to the Stability of Bromophenyl Diazirine Under Ambient Light
Introduction to Bromophenyl Diazirines
Bromophenyl diazirines are a class of organic molecules that have garnered significant attention in the fields of chemical biology and drug development. Their utility primarily stems from their application as photoaffinity labeling (PAL) agents, which are indispensable tools for identifying and characterizing the interactions between small molecules and their biological targets.
What are Bromophenyl Diazirines?
At its core, a bromophenyl diazirine is a molecule featuring a diazirine ring—a strained three-membered ring containing a carbon and two nitrogen atoms with a double bond between them—attached to a phenyl ring that is substituted with a bromine atom. A common and particularly useful variant is the 3-(bromophenyl)-3-(trifluoromethyl)-3H-diazirine. The inclusion of the trifluoromethyl group is a key design feature that enhances the stability of the carbene intermediate formed upon photoactivation and reduces the likelihood of undesired isomerization to the corresponding diazo compound.[1]
The strained nature of the diazirine ring makes these compounds susceptible to decomposition upon exposure to energy, such as heat or light, leading to the extrusion of nitrogen gas and the formation of a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, a property that is exploited in PAL.
Applications in Research and Drug Development
The primary application of bromophenyl diazirines is in photoaffinity labeling.[2] In a typical PAL experiment, a bioactive molecule is modified to include a bromophenyl diazirine moiety. This "photo-probe" is then introduced to a biological system, where it binds to its target protein. Upon irradiation with UV light, the diazirine is activated, and the resulting carbene forms a covalent bond with the target protein. The bromine atom on the phenyl ring can serve as a handle for further chemical modifications, such as the attachment of a reporter tag (e.g., biotin or a fluorescent dye) via cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This allows for the subsequent isolation, purification, and identification of the target protein.
The Science of Diazirine Stability
The utility of bromophenyl diazirines as photo-probes is intrinsically linked to their stability. Ideally, a photo-probe should be stable under ambient laboratory conditions to allow for its synthesis, purification, and handling, yet readily activated under specific, controlled conditions (i.e., UV irradiation).
The Strained Three-Membered Ring: Inherent Reactivity
The diazirine ring is inherently strained, which is the basis for its photoreactivity. This ring strain also contributes to its potential for decomposition under ambient conditions, particularly when exposed to light.[4]
Photoreactivity and Decomposition Pathways under UV and Ambient Light
Upon absorption of light, diazirines can undergo two primary transformations: the desired formation of a carbene and the undesired isomerization to a linear diazo compound.[5][6]
Irradiation with UV light (typically around 350-380 nm) provides the energy to break the C-N bonds in the diazirine ring, leading to the release of nitrogen gas and the formation of a highly reactive carbene.[7] This carbene can then insert into C-H, N-H, and O-H bonds of nearby molecules.[7]
A potential side reaction is the photoisomerization of the diazirine to its linear diazo isomer.[5] While diazo compounds can also form carbenes, they are generally less reactive and can lead to non-specific labeling.[1] The presence of an electron-withdrawing trifluoromethyl group on the diazirine carbon helps to suppress this isomerization.[1]
Factors Influencing Stability
The stability of a bromophenyl diazirine under ambient light is influenced by several factors:
-
Electronic Effects of Substituents: The electronic properties of the aryl ring play a crucial role in the stability of the diazirine. Electron-withdrawing groups on the aryl ring can stabilize the diazirine ring, making it less prone to decomposition under ambient light.[4] Conversely, electron-donating groups can destabilize the ring. The bromine atom is an electron-withdrawing group, which contributes to the stability of bromophenyl diazirines.
-
Influence of Light Wavelength and Intensity: While UV light is required for efficient activation, prolonged exposure to ambient light, which contains a broad spectrum of wavelengths including some in the near-UV range, can lead to gradual decomposition.
-
Thermal Stability: Aryl diazirines generally exhibit good thermal stability.[8] However, elevated temperatures can promote decomposition.[9]
Handling and Storage Protocols for Bromophenyl Diazirines
Given their sensitivity to light, proper handling and storage of bromophenyl diazirines are critical to maintain their integrity.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C for short-term storage, -20°C or below for long-term storage.[3] | To minimize thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidative degradation. |
| Light Protection | Store in amber vials or other light-proof containers. | To prevent photochemical decomposition from ambient light. |
Safe Handling Procedures in the Laboratory:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
During synthesis and purification, while brief exposure to ambient light is often tolerated, prolonged exposure should be avoided.[10] For long-term storage, rigorous light protection is essential.[10]
Experimental Assessment of Stability
The stability of a bromophenyl diazirine under ambient light can be quantitatively assessed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) or UV-Visible (UV-Vis) spectroscopy.
Step-by-Step Protocol for Monitoring Decomposition under Ambient Light (using ¹⁹F NMR)
This protocol is adapted from a study by Kumar et al. that compared the stability of different aryl diazirines.[4][10]
-
Sample Preparation: Prepare a solution of the bromophenyl diazirine in a deuterated solvent (e.g., d4-methanol) in an NMR tube.
-
Initial Measurement: Acquire an initial ¹⁹F NMR spectrum of the sample. The trifluoromethyl group provides a clean and sensitive signal for monitoring the integrity of the diazirine.
-
Light Exposure: Expose the NMR tube to a consistent source of ambient light, such as linear fluorescent lamps, at a controlled room temperature.
-
Time-Point Measurements: Acquire ¹⁹F NMR spectra at regular time intervals (e.g., daily or weekly).
-
Data Analysis: Integrate the signal corresponding to the trifluoromethyl group of the intact diazirine at each time point. The decrease in the integral over time corresponds to the decomposition of the diazirine.
-
Quantification: Calculate the percentage of intact diazirine at each time point relative to the initial measurement.
Data Analysis and Interpretation
The rate of decomposition can be determined by plotting the percentage of intact diazirine against time. This data provides a quantitative measure of the compound's stability under ambient light.
Enhancing the Stability of Aryl Diazirines
Research has shown that the stability of aryl diazirines can be significantly enhanced by modifying the aromatic ring.
Insights from Comparative Studies
A study by Kumar et al. demonstrated that replacing the phenyl ring in 3-trifluoromethyl-3-phenyldiazirine with electron-withdrawing heterocyclic rings, such as pyridine or pyrimidine, dramatically increases the stability of the diazirine under ambient light.[4]
Table 1: Comparative Stability of Aryl Diazirines under Ambient Light [4]
| Aryl Group | % Intact after 7 days | % Intact after 1 month |
| Phenyl | Significant decomposition | Further decomposition |
| Pyridinyl | Negligible decomposition | Minor decomposition |
| Pyrimidinyl | Virtually unaffected | Minimal decomposition |
Data is qualitative as presented in the abstract and main text of the cited reference. The supporting information provides the raw data.
This enhanced stability is attributed to the electron-withdrawing nature of the pyridine and pyrimidine rings, which stabilizes the strained diazirine ring.[4]
Implications for Probe Design and Experimental Success
The findings from these comparative studies have important implications for the design of photoaffinity probes. For experiments that require prolonged handling or storage of the probe under ambient light, or for applications where even minor degradation of the probe could compromise the results, using a bromophenyl diazirine with a more stabilizing aromatic system (if synthetically feasible and compatible with the biological target) could be advantageous. The enhanced stability can lead to more reliable and reproducible results in photoaffinity labeling experiments.
Conclusion
Bromophenyl diazirines are powerful tools for chemical biology and drug discovery. Their utility, however, is dependent on their stability under ambient laboratory conditions. While the inherent strain of the diazirine ring makes them susceptible to photochemical decomposition, their stability can be modulated through the electronic properties of the aromatic ring. The presence of a bromine atom and a trifluoromethyl group contributes to a reasonable level of stability. For applications requiring enhanced stability, the use of heterocyclic analogs of the phenyl ring has been shown to be a successful strategy. By understanding the factors that influence their stability and by adhering to proper handling and storage protocols, researchers can effectively utilize bromophenyl diazirines to unravel the complexities of biomolecular interactions.
References
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Kumar, A. B., Tipton, J. D., & Manetsch, R. (n.d.). Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. The Royal Society of Chemistry. Retrieved from [Link]
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Dubrovskiy, A. V., & Pitsch, S. (2020). The Versatility of Diazirines: Properties, Synthetic and Modern Applications. Chemistry – A European Journal, 26(62), 14066-14083. Retrieved from [Link]
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Kumar, A. B., Tipton, J. D., & Manetsch, R. (2016). 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability. Chemical Communications, 52(12), 2568–2571. Retrieved from [Link]
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Jiang, Y., et al. (2024). Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. Nature Communications, 15(1), 6092. Retrieved from [Link]
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ChemSrc. (n.d.). 3-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirene. Retrieved from [Link]
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Liu, M. T. H., & Chien, D. H. T. (1974). Kinetics of the decomposition of diazirines. Journal of the Chemical Society, Perkin Transactions 2, (7), 937-940. Retrieved from [Link]
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Hassan, M. M., & Olaoye, O. O. (2023). New Trends in Diaziridine Formation and Transformation (a Review). Molecules, 28(3), 1337. Retrieved from [Link]
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Yan, G., & Li, Z. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554-570. Retrieved from [Link]
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Jiang, Y. (2024). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. Retrieved from [Link]
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Jiang, Y. (2024). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Nature Research. Retrieved from [Link]
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MacKinnon, A. L., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 55-73. Retrieved from [Link]
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- 3. 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine 952143-02-1 [sigmaaldrich.com]
- 4. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. rsc.org [rsc.org]
An In-depth Technical Guide to the Spectroscopic Properties of 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine, a critical reagent in chemical biology and drug discovery. As a photoactivatable cross-linking agent, understanding its structural and electronic properties through various spectroscopic techniques is paramount for its effective application. This document is intended for researchers, scientists, and drug development professionals who utilize photoaffinity labeling in their work.
Introduction
This compound is a heteroaromatic compound featuring a strained three-membered diazirine ring. This moiety can be photolytically cleaved to generate a highly reactive carbene, which can then covalently bind to interacting biomolecules, thus providing a snapshot of molecular interactions. The trifluoromethyl group enhances the stability of the diazirine and influences the reactivity of the resulting carbene. The bromo-substituted phenyl ring serves as a versatile handle for further chemical modification, for instance, via palladium-catalyzed cross-coupling reactions.[1][2]
Molecular Structure and Spectroscopic Correlation
The structure of this compound dictates its spectroscopic signature. The key features are the p-disubstituted aromatic ring, the trifluoromethyl group, and the unique diazirine ring.
Caption: Chemical structure of this compound.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing signals only for the aromatic protons. The symmetry of the para-substituted phenyl ring will result in two distinct signals, each integrating to two protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | Doublet | 2H | Ar-H ortho to Br |
| ~7.2 | Doublet | 2H | Ar-H ortho to diazirine |
Interpretation: The aromatic protons are split into a classic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing bromine atom are expected to be deshielded and resonate at a lower field (~7.6 ppm) compared to the protons ortho to the diazirine-trifluoromethyl moiety (~7.2 ppm). The coupling constant between these adjacent protons is typically around 8 Hz.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the highly electronegative fluorine atoms will cause the trifluoromethyl carbon signal to appear as a quartet due to C-F coupling. The diazirine carbon is also expected to show a quartet, though with a smaller coupling constant, due to coupling with the three fluorine atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~132 | Singlet | Ar-C para to diazirine |
| ~130 | Singlet | Ar-C ortho to Br |
| ~128 | Singlet | Ar-C ortho to diazirine |
| ~125 | Singlet | Ar-C (ipso) attached to Br |
| ~122 (q, J ≈ 275 Hz) | Quartet | -CF₃ |
| ~28 (q, J ≈ 40 Hz) | Quartet | C-diazirine |
Interpretation: The aromatic carbons will have distinct chemical shifts based on their substitution pattern. The carbon bearing the bromine atom will be shielded relative to the others. The most notable features will be the quartets for the trifluoromethyl and diazirine carbons. The large one-bond C-F coupling constant (¹JCF) of around 275 Hz is characteristic of a -CF₃ group. The two-bond coupling (²JCF) to the diazirine carbon is significantly smaller, around 40 Hz.[3]
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group. A single signal is expected for the three equivalent fluorine atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -65 | Singlet | -CF₃ |
Interpretation: The chemical shift of the trifluoromethyl group in aryl diazirines is typically observed in the range of -63 to -68 ppm relative to a standard such as CFCl₃. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of a -CF₃ group attached to a quaternary carbon.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact mass.
| m/z | Ion |
| ~264/266 | [M]⁺ |
| ~236/238 | [M-N₂]⁺ |
| ~185 | [M-Br]⁺ |
| ~157 | [M-Br-N₂]⁺ |
Interpretation: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 264 and 266. A prominent fragment will be the loss of a neutral nitrogen molecule (N₂) from the diazirine ring, giving a fragment ion at m/z 236/238. Other fragments corresponding to the loss of the bromine atom and subsequent loss of nitrogen can also be expected.
Experimental Protocol: Synthesis of this compound
The synthesis of trifluoromethyl-aryl-diazirines generally follows a well-established three-step procedure starting from the corresponding trifluoromethyl ketone.
Caption: Synthetic workflow for this compound.
Step 1: Oximation of 4-Bromo-α,α,α-trifluoroacetophenone
-
To a solution of 4-bromo-α,α,α-trifluoroacetophenone (1.0 eq) in pyridine (0.2 M) is added hydroxylamine hydrochloride (1.2 eq).
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime, which is used in the next step without further purification.
Step 2: Tosylation of the Oxime
-
The crude oxime (1.0 eq) is dissolved in pyridine (0.2 M) and cooled to 0 °C.
-
Tosyl chloride (1.1 eq) is added portion-wise, and the reaction is stirred at 0 °C for 2-4 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over anhydrous sodium sulfate and concentrated to give the tosyl-oxime.
Step 3: Formation of the Diaziridine
-
A solution of the tosyl-oxime (1.0 eq) in a suitable solvent (e.g., dichloromethane) is cooled to -78 °C.
-
Anhydrous ammonia is bubbled through the solution for 30-60 minutes.
-
The reaction vessel is sealed and allowed to warm to room temperature, stirring for 16-24 hours.
-
The ammonia is carefully evaporated, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is dried and concentrated to yield the crude diaziridine.
Step 4: Oxidation to the Diazirine
-
The crude diaziridine is dissolved in a suitable solvent (e.g., dichloromethane or methanol).
-
An oxidizing agent such as iodine or bromine (1.1 eq) is added, often in the presence of a base like triethylamine.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is quenched with a solution of sodium thiosulfate and extracted with an organic solvent.
-
The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography on silica gel to afford the final this compound.
Conclusion
This technical guide provides a detailed spectroscopic analysis of this compound, a key tool in modern chemical biology. The predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry data, based on sound chemical principles and data from close analogs, offer a reliable reference for researchers. The provided synthesis protocol outlines a standard and effective method for the preparation of this valuable photoaffinity labeling reagent. Careful execution of the synthesis and thorough spectroscopic characterization are essential for the successful application of this compound in elucidating complex biological interactions.
References
- Supporting Information for 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (Available through various institutional journal access)
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Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - NIH. [Link]
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3-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine | C9H6BrF3N2 | CID 10826496 - PubChem. [Link]
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Synthesis of 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane (2). [Link]
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Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for - Digital Commons@Becker. [Link]
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Supporting Information for - The Royal Society of Chemistry. [Link]
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Supporting Information for - The Royal Society of Chemistry. [Link]
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Synthesis and Characterization of a Diazirine-Based Photolabel of the Nonanesthetic Fropofol - PMC - NIH. [Link]
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Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for - Semantic Scholar. [Link]
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Omipalisib (GSK2126458): A Technical Guide for Researchers
An In-depth Technical Guide on the Properties, Handling, and Application of the Dual PI3K/mTOR Inhibitor, Omipalisib (CAS No. 952143-02-1)
Authored by: Gemini, Senior Application Scientist
Abstract
Omipalisib, also known as GSK2126458, is a highly potent, orally bioavailable small-molecule inhibitor that dually targets Phosphatidylinositol 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, mechanism of action, detailed protocols for in vitro applications, and essential handling and safety procedures for Omipalisib. The information is synthesized from peer-reviewed literature and technical datasheets to ensure scientific integrity and practical applicability in a research setting.
Introduction: The Significance of Dual PI3K/mTOR Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Omipalisib distinguishes itself by potently inhibiting both PI3K and mTOR, two key nodes in this pathway. This dual inhibition can lead to a more profound and sustained blockade of oncogenic signaling compared to agents that target either kinase alone, potentially overcoming resistance mechanisms.[3] Omipalisib has demonstrated significant anti-neoplastic activity across a range of cancer types in preclinical studies and has been investigated in clinical trials for solid tumors and idiopathic pulmonary fibrosis.[4][5]
Physicochemical Properties and Storage
A thorough understanding of the physicochemical properties of Omipalisib is fundamental for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 952143-02-1 (Note: Also cited as 1086062-66-9 in some vendor databases) | [1] |
| Synonyms | GSK2126458, GSK458 | [6] |
| Molecular Formula | C₂₅H₁₇F₂N₅O₃S | [6] |
| Molecular Weight | 505.5 g/mol | [7] |
| Appearance | Crystalline solid | [6] |
| Purity | ≥98% (HPLC) | [1] |
Solubility
| Solvent | Solubility | Source |
| DMSO | ~100 mg/mL (~197.8 mM) | [4] |
| DMF | 1 mg/ml | [6] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [6] |
| Water | < 1 mg/mL | [4] |
For in vivo studies, a common formulation involves a multi-solvent system. For example, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution can yield a clear solution of at least 2.5 mg/mL.[8]
Storage and Stability
Proper storage is crucial to maintain the integrity of Omipalisib.
| Form | Storage Temperature | Stability | Source |
| Powder | -20°C | ≥ 3 years | [4] |
| 4°C | ≥ 2 years | [4] | |
| In Solvent | -80°C | 6 months | [4] |
| -20°C | 1 month | [4] |
It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[8] For in vitro assays, stock solutions in anhydrous DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway
Omipalisib functions as an ATP-competitive inhibitor, binding to the kinase domain of PI3K and mTOR.[5] It exhibits high potency against all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes, mTORC1 and mTORC2.[8]
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to cell growth, proliferation, and survival. A key downstream effector of AKT is mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 controls protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in cytoskeletal organization and also contributes to the full activation of AKT through a feedback loop.[9]
By inhibiting both PI3K and mTOR, Omipalisib delivers a comprehensive blockade of this signaling cascade. This dual action prevents the activation of AKT and simultaneously inhibits the downstream effectors of mTORC1 and mTORC2. The net effect is a potent induction of G1 cell cycle arrest and apoptosis in cancer cells.[1]
Signaling Pathway Diagram
Figure 1: Simplified signaling pathway of the PI3K/AKT/mTOR axis and the points of inhibition by Omipalisib.
In Vitro Experimental Protocols
The following are generalized protocols for key in vitro experiments to assess the activity of Omipalisib. These should be optimized for specific cell lines and experimental conditions.
Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay quantifies the effect of Omipalisib on cancer cell growth.
Workflow Diagram:
Figure 2: General workflow for assessing cell viability after Omipalisib treatment.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of Omipalisib in anhydrous DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.15%).[4]
-
Treatment: Remove the existing medium from the cells and add the medium containing various concentrations of Omipalisib or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C and 5% CO₂.[4]
-
Assay:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent directly to the wells.
-
-
Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the log of Omipalisib concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression curve fit.
Western Blot Analysis for Pathway Modulation
This technique is used to confirm the on-target effect of Omipalisib by measuring the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway.[10]
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of Omipalisib for a defined period (e.g., 24 hours).[10] After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-S6 (Ser235/236), total S6, phospho-4E-BP1 (Thr37/46), total 4E-BP1) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their respective total protein levels.
Safety and Handling
As a potent bioactive compound, Omipalisib requires careful handling to ensure personnel safety and prevent exposure.
Hazard Identification[11]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory tract irritation.
Personal Protective Equipment (PPE)[11]
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood. Ensure safety shower and eyewash stations are readily accessible.
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat. For handling larger quantities, consider additional protective clothing.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.
Handling and First Aid[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Spill and Disposal[11]
-
Spill: Wear appropriate PPE. For small spills of solid material, carefully sweep up and place in a sealed container for disposal. For solutions, absorb with an inert material and place in a sealed container. Avoid generating dust.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.
Conclusion
Omipalisib (GSK2126458) is a powerful research tool for investigating the PI3K/AKT/mTOR signaling pathway and its role in cancer and other diseases. Its high potency and dual-inhibitor mechanism make it a valuable compound for preclinical studies. This guide provides the foundational knowledge and practical protocols for its safe and effective use in a laboratory setting. Adherence to the described handling procedures and experimental methodologies will ensure data integrity and user safety.
References
- Omipalisib (GSK2126458) PI3K inhibitor. Selleck Chemicals. [URL: https://www.selleckchem.com/products/gsk2126458.html]
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_335649981]
- PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [URL: https://typeset.
- Schematic diagram of the canonical PI3K/mTOR signalling pathway and its... ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-diagram-of-the-canonical-PI3K-mTOR-signalling-pathway-and-its-interactions_fig1_322634351]
- GSK2126458 (GSK458, Omipalisib, CAS Number: 1086062-66-9). Cayman Chemical. [URL: https://www.caymanchem.com/product/17377/gsk2126458]
- Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6834346/]
- Omipalisib: An In-Depth Technical Guide to its In Vitro Anti-Cancer Effects. Benchchem. [URL: https://www.benchchem.com/blog/omipalisib-an-in-depth-technical-guide-to-its-in-vitro-anti-cancer-effects/]
- Omipalisib (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9. InvivoChem. [URL: https://www.invivochem.com/products/pi3k-inhibitor-gsk2126458]
- Omipalisib (GSK2126458) PI3K inhibitor. Selleck Chemicals. [URL: https://www.selleckchem.com/products/GSK2126458.html]
- PI3k/AKT/mTOR Pathway. YouTube. [URL: https://www.youtube.
- Omipalisib (GSK2126458) | PI3K/mTOR Inhibitor. MedChemExpress. [URL: https://www.medchemexpress.com/gsk2126458.html]
- Omipalisib | C25H17F2N5O3S | CID 25167777. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Omipalisib]
- A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis. UCL Discovery. [URL: https://discovery.ucl.ac.uk/id/eprint/10058782/]
- Omipalisib | PI 3-kinase. Tocris Bioscience. [URL: https://www.tocris.com/products/omipalisib_6792]
- PI3K/mTOR inhibitor omipalisib prolongs cardiac repolarization along with a mild proarrhythmic outcome in the AV block dog model. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.923831/full]
- A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. ERS Publications. [URL: https://erj.ersjournals.com/content/52/suppl_62/OA4933]
- A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis | Request PDF. ResearchGate. [URL: https://www.researchgate.
- The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis. Cancer Genomics & Proteomics. [URL: https://cgp.iiarjournals.org/content/16/5/433.long]
- Safety Data Sheet. MedchemExpress.com. [URL: https://www.medchemexpress.com/sds/HY-10297.pdf]
- Omipalisib (GSK2126458) | ≥99%(HPLC) | Selleck | PI3K 阻害剤. Selleck. [URL: https://www.selleck.cn/products/gsk2126458.html]
- OMIPALISIB (PD010901, CGBJSGAELGCMKE-UHFFFAOYSA-N). Probes & Drugs. [URL: https://www.probes-drugs.com/compound/PD010901]
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- 3. benchchem.com [benchchem.com]
- 4. Omipalisib (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9 | Dual PI3K/mToR Inhibitor | Buy Omipalisib (GSK-2126458, GSK-458) from Supplier InvivoChem [invivochem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. Omipalisib | C25H17F2N5O3S | CID 25167777 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki-Miyaura coupling compatibility of diazirine building blocks
An In-Depth Technical Guide to the Suzuki-Miyaura Coupling Compatibility of Diazirine Building Blocks
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary: Marrying Photochemistry with Catalysis
The synthesis of advanced chemical probes for photoaffinity labeling (PAL) is a cornerstone of modern drug discovery, enabling the direct identification of a molecule's biological targets. Diazirines, as compact and highly efficient photo-activated crosslinkers, are premier tools in this field. Separately, the Suzuki-Miyaura (S-M) cross-coupling reaction stands as one of the most robust and widely used methods for constructing carbon-carbon bonds, particularly the biaryl motifs common in pharmaceuticals.
Historically, the integration of the diazirine moiety into complex molecules via late-stage cross-coupling has been viewed with caution. Concerns over the thermal and chemical stability of the strained diazirine ring under the conditions of palladium catalysis have often led to multi-step synthetic routes that install the diazirine precursor early on. This guide provides a comprehensive overview of the challenges and, more importantly, the successfully developed strategies for the direct and efficient use of diazirine-containing building blocks in Suzuki-Miyaura coupling reactions. We will explore the mechanistic pitfalls and detail the optimized, field-proven protocols that ensure the integrity of the photoreactive group, thereby streamlining the synthesis of next-generation chemical probes.
Mechanistic Crossroads: Where Compatibility Can Fail
To appreciate the solution, one must first understand the problem. The compatibility of a diazirine in an S-M coupling is dictated by the interplay between the catalytic cycle's demands and the inherent chemical vulnerabilities of the diazirine ring.
The Suzuki-Miyaura Catalytic Cycle
The S-M reaction proceeds through a well-established palladium-based catalytic cycle, which involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The cycle begins with a Pd(0) species that is oxidized to Pd(II) and is regenerated at the end.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diazirine Vulnerabilities
The diazirine moiety, while preferred for its small size and stability in biological systems, has several potential failure points under catalytic conditions.
-
Thermal Instability: The strained three-membered ring can be thermally labile. Elevated temperatures, often used to drive S-M couplings to completion, can cause the diazirine to isomerize into a linear diazo compound, which is also photoreactive but has different chemical properties and can lead to non-specific labeling.
-
Incompatibility with Metallic Reagents: Direct interaction between the palladium catalyst and the diazirine ring is a significant concern. Studies have shown that palladium surfaces can activate and decompose diazirines. This can lead to degradation of the starting material and reduced yields.
-
Base Sensitivity: The base required for the transmetalation step can promote the undesired isomerization to the diazo compound. Strong bases can exacerbate this side reaction.
A Modern Approach: A Robust and Compatible Protocol
Recent systematic studies have demonstrated that the challenges of diazirine compatibility can be overcome through careful selection of the catalyst system, base, and temperature. A fragment-based screening approach, where a model S-M reaction was run in the presence of a diazirine-containing spectator molecule, successfully identified conditions that maximize coupling efficiency while minimizing diazirine degradation.
Key Parameter Optimization
The data from these screening efforts point to a clear set of optimized conditions that form the basis of a reliable protocol.
| Parameter | Recommended Conditions | Rationale & Expertise |
| Palladium Precatalyst | SPhos Pd G2 | This second-generation (G2) Buchwald precatalyst is designed for rapid activation to the active Pd(0) species. Its high activity allows the reaction to proceed efficiently at lower temperatures. |
| Ligand | SPhos (included in precatalyst) | SPhos is a bulky, electron-rich biaryl monophosphine ligand. Its steric bulk promotes the final, often rate-limiting, reductive elimination step, which accelerates catalyst turnover and helps prevent side reactions. |
|
A Senior Application Scientist's Guide to Diazirine Photoaffinity Probes in Chemical Biology
Introduction: Illuminating the Interactome
In the intricate landscape of drug discovery and chemical biology, identifying the precise molecular interactions of a small molecule within the vast cellular proteome is a paramount challenge. Target identification is the critical step that bridges a compound's observed phenotype with its underlying mechanism of action.[1][2] Photoaffinity labeling (PAL) has emerged as a powerful and indispensable technique to address this challenge, allowing researchers to forge a permanent, covalent bond between a ligand and its interacting biomolecules, effectively "freezing" a transient interaction for downstream analysis.[2][3]
Among the arsenal of photoreactive groups, diazirines have risen to prominence as the gold standard.[4] These small, three-membered rings offer a unique combination of stability in the dark, compact size that minimizes perturbation to the parent ligand, and rapid, efficient activation with long-wave UV light to generate highly reactive carbene species.[3][5][6][7] This guide provides a deep, technical dive into the theory, design, and practical application of diazirine-based photoaffinity probes, grounded in field-proven insights to empower researchers in their quest to map the molecular frontiers of biology and medicine.
The Core Mechanism: How Diazirines Capture Molecular Interactions
Understanding the photochemical behavior of diazirines is fundamental to designing successful experiments. The power of the diazirine lies in its light-triggered transformation from a stable, inert moiety into an exceptionally reactive species capable of forming covalent bonds with neighboring molecules.
Upon irradiation with UV light, typically in the 350-365 nm range, the diazirine ring becomes excited.[6][8] This initiates an irreversible decomposition, liberating a molecule of inert nitrogen gas (N₂) and generating a highly reactive carbene intermediate.[3][9] This carbene is the key to the probe's efficacy.
However, the pathway is not always direct. A significant portion of the excited diazirine can first rearrange into a linear diazo isomer.[10][11][12] This diazo intermediate is also photoreactive and can subsequently lose N₂ to form the same carbene. Critically, this diazo species is also an electrophile and can react with nucleophilic residues, particularly in the case of alkyl diazirines, which can lead to pH-dependent labeling of acidic amino acids.[13][14][15] The primary reactive species, the singlet carbene, is incredibly short-lived and will rapidly "insert" into proximal C-H, O-H, and N-H bonds within the binding pocket of the target protein.[2][3][9] This rapid reaction minimizes the chance of the probe diffusing away from the binding site and labeling non-specific proteins, a key advantage of this technology.[3]
Figure 1: The dual photoactivation pathway of a diazirine probe.
Probe Design: The Trifunctional Blueprint for Success
A modern, effective photoaffinity probe is not a simple molecule. It is a carefully engineered tool comprising three distinct, essential modules.[2] The success of a PAL experiment hinges on the rational design of this trifunctional architecture.
-
Specificity Unit: This is the core pharmacophore or ligand of interest. Its role is to guide the probe to the target protein with sufficient affinity and specificity. A deep understanding of the Structure-Activity Relationship (SAR) is crucial.[16][17] The points of attachment for the other two modules must be chosen at positions that do not disrupt the key interactions required for binding.
-
Photoreactive Moiety: The diazirine group itself. The choice between an aliphatic diazirine and an aryl diazirine (like the common 3-trifluoromethyl-3-phenyldiazirine, TPD) is a critical design decision.[1] Aliphatic diazirines are smaller and may be less disruptive, but their tendency to form reactive diazo intermediates can lead to preferential labeling of acidic residues.[15][18] Aryl diazirines are more chemically robust and less prone to the diazo pathway, reacting primarily through the carbene, but their bulkiness can sometimes interfere with binding.[13][14]
-
Reporter/Identification Handle: This module enables the detection and purification of the covalently labeled proteins. Historically, bulky reporters like biotin were incorporated directly into the probe. The modern, superior approach is to use a small, bioorthogonal handle—most commonly a terminal alkyne .[6][16][19] This minimalist tag has a negligible impact on the probe's binding properties.[16] After the covalent labeling event, a reporter molecule (e.g., biotin-azide or a fluorophore-azide) can be attached via the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[16]
Figure 2: The modular architecture of a modern photoaffinity probe.
Data Presentation: Comparing Diazirine Photophores
| Feature | Aliphatic Diazirine | Aryl (TPD-type) Diazirine | Causality & Experimental Choice |
| Size | Smaller, less sterically hindering | Bulkier | Choose aliphatic for sterically constrained binding pockets. |
| Stability | Generally less stable | Highly stable to many synthetic conditions | TPD is often preferred for multi-step syntheses.[13] |
| Reactivity | Forms carbene and reactive diazo isomer | Primarily forms carbene | Aliphatic probes may show pH-dependent labeling of acidic proteins; TPD provides more indiscriminate C-H insertion.[14][15] |
| Hydrophobicity | Less hydrophobic | More hydrophobic | Consider the nature of the binding site; TPD may favor hydrophobic pockets. |
Experimental Protocol: A Validated Workflow for Target Identification
The following protocol outlines a comprehensive, self-validating workflow for identifying protein targets of a small molecule from a complex proteome, such as a cell lysate.
Mandatory Visualization: Target ID Workflow
Figure 3: A standard workflow for photoaffinity labeling proteomics.
Detailed Step-by-Step Methodology
A. Preparation and Controls (Self-Validation System)
-
Rationale: A robust set of controls is non-negotiable. It is the only way to distinguish true, specific binding events from a sea of potential artifacts. Each control systematically eliminates a variable to validate the final result.
-
Procedure:
-
Prepare samples in triplicate for each condition in microcentrifuge tubes or a 24-well plate on ice.
-
Sample A (Experimental): Cell lysate + Diazirine Probe (e.g., 1 µM final concentration).
-
Sample B (Competition Control): Cell lysate + Diazirine Probe (1 µM) + Excess Parent Compound (e.g., 50-100 µM). This demonstrates target specificity.[20]
-
Sample C (No-UV Control): Cell lysate + Diazirine Probe (1 µM). This sample will not be irradiated and identifies non-covalent binders.[16]
-
Sample D (Vehicle Control): Cell lysate + Vehicle (e.g., DMSO). This accounts for proteins that may bind non-specifically to the enrichment beads.
-
Incubate all samples for a set time (e.g., 30-60 minutes) at 4°C to allow the probe to reach binding equilibrium.
-
B. Photo-Crosslinking
-
Rationale: This step forges the permanent covalent bond. The parameters must be optimized to maximize specific labeling while minimizing potential damage to biomolecules.
-
Procedure:
-
Remove the plate lid and place the samples on a cold block.
-
Position the samples ~5-10 cm below a long-wave UV lamp (e.g., 365 nm).[16]
-
Irradiate Samples A, B, and D for a predetermined time (e.g., 1-5 minutes). Keep Sample C covered with aluminum foil to block UV light. [16]
-
The irradiation generates the reactive carbene, which covalently crosslinks the probe to its binding partners.[16]
-
C. Bioorthogonal Ligation (Click Chemistry)
-
Rationale: This step attaches the biotin handle for purification. Its bioorthogonal nature ensures it reacts only with the probe's alkyne handle, not with any native cellular components.
-
Procedure:
-
To each sample, add the click chemistry cocktail. A typical recipe includes: Biotin-Azide, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate for 1 hour at room temperature with gentle agitation.
-
D. Enrichment and Proteomic Preparation
-
Rationale: The high affinity of the biotin-streptavidin interaction allows for stringent purification of only the labeled proteins, removing the vast excess of unlabeled proteins.
-
Procedure:
-
Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C to capture the biotinylated proteins.[20]
-
Wash the beads extensively with a series of buffers (e.g., high salt, urea) to remove non-specifically bound proteins.
-
Perform an on-bead digest: Resuspend the beads in a digestion buffer containing a reducing agent (DTT), an alkylating agent (iodoacetamide), and trypsin. Incubate overnight at 37°C.
-
Collect the supernatant containing the cleaved peptides for mass spectrometry analysis.
-
E. LC-MS/MS and Data Analysis
-
Rationale: Mass spectrometry identifies the proteins that were captured. Quantitative comparison across the different control samples is what ultimately reveals the true targets.
-
Procedure:
-
Analyze the peptide mixtures by LC-MS/MS.
-
Process the raw data using a proteomics software suite (e.g., MaxQuant).
-
Generate volcano plots comparing protein enrichment in the experimental sample (A) versus the competition control (B).[20] True targets will be significantly depleted in the competition sample, appearing in the upper-left quadrant of the plot.
-
Data Presentation: The Logic of Controls
| Control Experiment | Key Variable Removed | Purpose & Causality | Expected Outcome for a True Target |
| Competition | Specific Binding | Demonstrates that the probe binds to the same site as the parent drug. Validates specificity. | Signal significantly reduced/eliminated. |
| No UV Irradiation | Covalent Crosslinking | Identifies proteins that bind non-covalently to the probe or beads. Differentiates from covalent capture. | No signal should be detected. |
| Vehicle (DMSO) | Probe Molecule | Accounts for proteins that bind non-specifically to the beads or are inherently "sticky". | No signal should be detected. |
Applications and Authoritative Grounding
The versatility of diazirine PAL has led to its successful application across numerous areas of chemical biology and drug development.
-
Target Deconvolution: The most common application is identifying the unknown targets of small molecules discovered in phenotypic screens, providing the crucial link between a compound's activity and its molecular mechanism.[2][21]
-
Binding Site Mapping: High-resolution mass spectrometry can identify the specific peptide fragments—and sometimes the exact amino acid residues—that are crosslinked, providing invaluable structural information about the ligand's binding pocket.[22][23]
-
Interactome Profiling: Diazirine probes are not limited to small molecules. They can be incorporated into lipids, carbohydrates, and nucleic acids to map their respective protein interaction networks within a native cellular context.[5][24][25][26][27]
-
GPCRs and Membrane Proteins: Identifying targets within the challenging landscape of membrane proteins, such as G protein-coupled receptors (GPCRs), is a notable strength of PAL, as the covalent capture preserves interactions that are often lost upon detergent solubilization.[3][23][28]
Troubleshooting and Advanced Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Labeling | Poor probe affinity; Inefficient photoactivation; Probe degradation. | Validate probe binding with an orthogonal assay; Optimize UV irradiation time/intensity; Ensure probe is stored properly (protected from light, cold).[23] |
| High Background | Probe concentration too high; Probe aggregation; Non-specific reactivity of diazo intermediate. | Titrate probe concentration to the lowest effective level; Include a solubilizing group on the probe; Consider an aryl diazirine or a constrained alkyl diazirine (e.g., PALBOX) to reduce diazo reactivity.[29] |
| Target Not Found | Target is low abundance; Target is not in the lysate/fraction used. | Increase starting material; Perform subcellular fractionation to enrich for the target's location. |
Conclusion and Future Horizons
Diazirine-based photoaffinity labeling is a cornerstone of modern chemical biology, providing a robust and versatile method for covalently capturing and identifying biomolecular interactions. By combining rational probe design, meticulous experimental execution, and a comprehensive suite of controls, researchers can confidently illuminate the targets of bioactive molecules. The future of the field is bright, with emerging technologies such as photocatalytic activation using visible light promising to further enhance labeling efficiency and cellular compatibility, pushing the boundaries of what we can discover within the complex cellular interactome.[30]
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Unveiling the Interactome: A Technical Guide to the Discovery of Novel Protein Interactions Using Photo-Crosslinkers
Introduction: Capturing the Dynamic Dance of Proteins
Protein-protein interactions (PPIs) are the cornerstone of cellular function, governing everything from signal transduction to metabolic regulation. However, many of these interactions are transient and of low affinity, making them notoriously difficult to capture and study using traditional biochemical methods like co-immunoprecipitation. Photo-crosslinking has emerged as a powerful technique to overcome these limitations by covalently "freezing" protein interactions in their native cellular context.[1] This guide provides an in-depth exploration of photo-crosslinking strategies, offering researchers, scientists, and drug development professionals the technical insights and practical protocols necessary to successfully identify novel protein interactions.
At its core, photo-crosslinking utilizes photoreactive chemical groups that, upon activation by UV light, form highly reactive intermediates capable of forming covalent bonds with nearby molecules.[2] This allows for the capture of interactions as they occur in living cells, providing a snapshot of the cellular interactome with high temporal and spatial resolution.[1]
The Chemist's Toolkit: A Comparative Analysis of Photo-Crosslinkers
The choice of photo-crosslinker is a critical determinant of experimental success. The ideal reagent should be stable in the dark, efficiently activated by a wavelength of light that minimizes cellular damage, and possess a reactive group that can form stable covalent bonds with a wide range of amino acid residues.[3] The three most commonly used classes of photo-crosslinkers are aryl azides, benzophenones, and diazirines.
| Photo-Crosslinker Class | Reactive Intermediate | Activation Wavelength | Advantages | Disadvantages |
| Aryl Azides | Nitrene | 250-460 nm | Established chemistry; can be modified to shift activation wavelength.[2][4] | Potential for complex side reactions and lower crosslinking yields.[5] |
| Benzophenones | Triplet Diradical | ~350-360 nm | High crosslinking efficiency; relatively stable reactive intermediate.[6][7][8] | Can preferentially react with C-H bonds, leading to a bias towards hydrophobic residues.[5] |
| Diazirines | Carbene | ~350-370 nm | Small size; high reactivity; can insert into a wide array of chemical bonds (C-H, N-H, O-H).[5][9] | High reactivity can lead to non-specific labeling if not carefully controlled.[5] |
Aryl Azides: The Classic Choice
Aryl azides are among the first and most widely used photo-crosslinkers.[10] Upon exposure to UV light, they form a highly reactive nitrene intermediate that can insert into C-H and N-H bonds or react with nucleophiles.[2] While effective, their reactivity can be less specific, and the required UV wavelength can sometimes cause cellular damage.[10][11]
Benzophenones: The Efficient Workhorse
Benzophenones are activated by UV light in the 350-360 nm range to form a triplet diradical.[6] This intermediate is particularly efficient at abstracting hydrogen atoms from C-H bonds to form a covalent bond, making it a robust tool for capturing interactions.[6] The site-specific incorporation of the benzophenone-containing unnatural amino acid p-benzoyl-L-phenylalanine (pBpa) has become a popular method for mapping interaction interfaces.[6][12]
Diazirines: The Versatile Newcomer
Diazirines have gained popularity due to their small size and the high reactivity of the carbene intermediate formed upon photoactivation.[5][9][13] This carbene can insert into a wide variety of chemical bonds, providing a broader range of potential crosslinking targets.[5] Recent studies have also elucidated a two-step reaction mechanism involving a diazo intermediate that can be tuned to preferentially target polar residues.[14][15]
Experimental Design: The Blueprint for Discovery
A well-designed photo-crosslinking experiment is crucial for generating reliable and interpretable data. This involves careful consideration of the experimental system, the choice of crosslinker, and the inclusion of appropriate controls.
In Vitro vs. In Vivo Crosslinking
Photo-crosslinking can be performed on purified proteins in vitro or within living cells (in vivo). In vitro studies offer a simplified system to validate known interactions or to screen for direct binding partners. In vivo crosslinking, however, provides a more physiologically relevant context, allowing for the discovery of interactions that only occur within the complex cellular milieu.[16][17][18]
Site-Specific vs. Non-Specific Crosslinking
Photo-crosslinkers can be introduced into a protein of interest at a specific site, often through the genetic incorporation of an unnatural amino acid, or they can be attached non-specifically to reactive residues like lysines using heterobifunctional reagents.[19][20] Site-specific incorporation provides higher resolution mapping of interaction interfaces, while non-specific labeling can be useful for identifying interaction partners without prior knowledge of the binding site.
The Indispensable Role of Controls
Rigorous controls are essential to validate the specificity of the observed crosslinks and to eliminate artifacts.[21]
-
No UV Control: A sample prepared identically but not exposed to UV light is critical to confirm that the crosslinking is light-dependent.[21]
-
Wild-Type Control: For site-specific incorporation experiments, a parallel experiment with the wild-type protein (lacking the photoreactive amino acid) ensures that the crosslinking is dependent on the presence of the photo-crosslinker.[21]
-
Competition Assay: The addition of an excess of a known binding partner that does not contain the photo-crosslinker can be used to demonstrate the specificity of the interaction.[21]
Experimental Workflow: From Crosslinking to Identification
The overall workflow for a photo-crosslinking experiment coupled with mass spectrometry (XL-MS) involves several key stages.
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Unveiling Molecular Interactions: A Technical Guide to Photoaffinity Labeling
In the intricate landscape of drug discovery and chemical biology, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful and indispensable technique for elucidating these interactions by creating a covalent bond between a small molecule probe and its biological target upon photoactivation.[1][2] This guide provides an in-depth exploration of the core principles, experimental design, and practical applications of PAL, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this technology effectively.
The Core Principle: Freezing Transient Interactions in Time
At its heart, photoaffinity labeling is a sophisticated chemical strategy to convert a transient, non-covalent interaction between a ligand and its target protein into a stable, covalent bond.[2][3] This is achieved through a specially designed chemical probe, known as a photoaffinity probe (PAP). The process hinges on the incorporation of a photoreactive moiety into a ligand of interest.[4] When this probe binds to its target, a brief exposure to light of a specific wavelength activates the photoreactive group, generating a highly reactive intermediate that rapidly forms a covalent bond with nearby amino acid residues within the binding site.[1][3] This elegant "capture" mechanism allows for the identification of direct binding partners, even for interactions that are weak or transient in nature.[5][6]
The general workflow of a PAL experiment is a multi-step process that requires careful planning and execution.[1]
Caption: General workflow of a photoaffinity labeling experiment.
Anatomy of a Photoaffinity Probe: The Key to Specificity
The success of any PAL experiment is critically dependent on the thoughtful design of the photoaffinity probe. A typical probe consists of three essential components.[1][4]
-
Pharmacophore: This is the portion of the probe that recognizes and binds to the target protein. It is typically the small molecule or ligand of interest whose interactions are being investigated.[4]
-
Photoreactive Group: This is the "business end" of the probe. Upon activation by a specific wavelength of light, it forms a highly reactive species that covalently attaches to the target.
-
Reporter Tag: This moiety facilitates the detection, enrichment, and identification of the labeled protein. Common reporter tags include biotin for affinity purification, and fluorescent dyes for imaging.[1]
Caption: The essential components of a photoaffinity probe.
Choosing the Right Photoreactive Group: A Critical Decision
The selection of the photoreactive group is a crucial determinant of the experiment's success. The ideal group should be chemically stable in the dark, relatively small to minimize steric hindrance, and activated by a wavelength of light that does not cause significant damage to the biological sample.[4] The three most commonly used classes of photoreactive groups are aryl azides, benzophenones, and diazirines.[1][4]
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Characteristics |
| Aryl Azide | ~300 | Nitrene | Small size, but requires shorter, potentially damaging UV wavelengths. The long-lived nitrene can increase the labeling radius.[7][8] |
| Benzophenone | ~350 | Triplet Diradical | Activated by longer, less damaging UV wavelengths. The diradical is less reactive than carbenes or nitrenes, which can lead to more specific labeling.[7][8] However, its bulkiness can sometimes interfere with binding.[1] |
| Diazirine | ~350 | Carbene | Small and highly reactive, leading to efficient labeling. Activated by longer UV wavelengths, minimizing protein damage.[8][9] They have become increasingly popular for PAL studies.[9][10] |
Experimental Design and Protocol: A Step-by-Step Guide
A well-designed PAL experiment incorporates rigorous controls to ensure that the observed labeling is specific to the intended target interaction.
Synthesis of the Photoaffinity Probe
The synthesis of a high-quality photoaffinity probe is the foundational step. This often involves multi-step organic synthesis to incorporate the photoreactive group and reporter tag onto the pharmacophore without significantly altering its binding affinity for the target.[11][12]
A General Protocol for Photoaffinity Labeling
The following is a generalized protocol for a typical PAL experiment. It is essential to optimize parameters such as probe concentration, incubation time, and UV irradiation time for each specific system.[3]
Materials:
-
Photoaffinity probe
-
Biological sample (e.g., cultured cells, cell lysate, purified protein)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
UV lamp with appropriate wavelength output (e.g., 365 nm)
-
Streptavidin-conjugated beads (for biotinylated probes)
-
SDS-PAGE gels and associated reagents
-
Mass spectrometer for protein identification
Procedure:
-
Probe Incubation:
-
For cell-based experiments, incubate cultured cells with the photoaffinity probe at an optimized concentration and for a specific duration to allow for cell entry and target binding.
-
For in vitro experiments, incubate the probe with the cell lysate or purified protein in a suitable buffer.
-
-
Competition Control (Essential for Validation):
-
In a parallel experiment, co-incubate the biological sample with the photoaffinity probe and an excess (e.g., 50-100 fold) of the unlabeled parent compound. Specific labeling of the target protein should be significantly reduced or eliminated in the presence of the competitor.
-
-
UV Irradiation:
-
Expose the samples to UV light of the appropriate wavelength for a predetermined amount of time to activate the photoreactive group and induce covalent crosslinking.[1] The duration of irradiation should be optimized to maximize labeling efficiency while minimizing non-specific labeling and protein damage.[1]
-
-
Cell Lysis (for cell-based experiments):
-
Following irradiation, wash the cells with cold PBS and then lyse them using an appropriate lysis buffer to release the cellular proteins.
-
-
Enrichment of Labeled Proteins (for biotinylated probes):
-
Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads.
-
Separate the proteins by SDS-PAGE and visualize them by in-gel fluorescence (for fluorescent probes) or by Western blotting using an anti-biotin antibody.
-
Excise the protein bands of interest for identification by mass spectrometry.
-
Downstream Analysis: Identifying the Captured Prey
The final and most critical step in a PAL experiment is the identification of the covalently labeled proteins. Mass spectrometry (MS) has become the gold standard for this purpose.[13][14]
-
In-gel Digestion and LC-MS/MS: The protein band of interest is excised from the SDS-PAGE gel, subjected to in-gel digestion (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS/MS data is then searched against a protein database to identify the protein.[1]
-
Stoichiometry Determination: High-resolution mass spectrometry can also be used to determine the stoichiometry of the ligand-protein interaction by measuring the mass shift upon covalent modification.[13]
Applications in Drug Discovery and Beyond
Photoaffinity labeling is a versatile technique with broad applications in drug discovery and chemical biology.[15][16]
-
Target Identification and Validation: PAL is instrumental in identifying the molecular targets of bioactive small molecules discovered through phenotypic screens.[1][15]
-
Binding Site Mapping: By analyzing the site of covalent modification on the target protein, PAL can provide valuable information about the ligand's binding pocket.[15]
-
Off-Target Profiling: This technique can be used to identify unintended binding partners of a drug candidate, which is crucial for understanding potential side effects and toxicity.[1]
-
Studying Protein-Protein Interactions: PAL can be adapted to study protein-protein interactions by incorporating a photoreactive group into one of the interacting partners.[17]
Conclusion: A Powerful Tool for Illuminating Biology
Photoaffinity labeling provides a unique and powerful approach to covalently capture and identify molecular interactions within a complex biological milieu. By "freezing" these interactions in time, PAL offers invaluable insights into the mechanisms of drug action, the intricacies of cellular signaling, and the fundamental principles of molecular recognition. As probe design and analytical techniques continue to advance, photoaffinity labeling is poised to remain a cornerstone of modern chemical biology and drug discovery.
References
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Smith, A. et al. Photoaffinity labeling in target- and binding-site identification. PubMed Central. [Link]
-
Burton, A. et al. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship. [Link]
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Suchanek, M. et al. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. PubMed Central. [Link]
-
Burton, A. et al. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PubMed Central. [Link]
-
Dubey, S. et al. Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI. [Link]
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de Jong, L. A. A. et al. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. National Institutes of Health. [Link]
-
Enjalbert, Q. et al. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. PubMed. [Link]
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Robinette, D. et al. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Carolina Digital Repository. [Link]
-
Enjalbert, Q. et al. General overview of PhotoAffinity Labeling coupled to Mass Spectrometry... ResearchGate. [Link]
-
Hatanaka, Y. et al. Photoaffinity labeling in drug discovery and developments: chemical gateway for entering proteomic frontier. PubMed. [Link]
-
Enjalbert, Q. et al. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. PubMed Central. [Link]
-
Diazirine. Wikipedia. [Link]
-
Photoaffinity labeling. Wikipedia. [Link]
-
Smith, C. R. et al. Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. ACS Publications. [Link]
-
The standard experimental protocol for the photoaffinity method. ResearchGate. [Link]
-
Photoaffinity Labeling Chemistries Used to Map Biomolecular Interactions. ResearchGate. [Link]
-
Fleming, I. N. et al. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. National Institutes of Health. [Link]
-
Zhang, Y. et al. Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. [Link]
-
Hatanaka, Y. et al. Photoaffinity Labeling in Drug Discovery and Developments: Chemical Gateway for Entering Proteomic Frontier. Bentham Science Publishers. [Link]
-
Wang, Y. et al. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. National Institutes of Health. [Link]
-
Diazirine based photoaffinity labeling. ResearchGate. [Link]
-
Loka, R. S. et al. Diazirine based photoaffinity labeling. PubMed. [Link]
-
Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). ScienceOpen. [Link]
-
In vitro protein labeling via aryl azides photolysis. ResearchGate. [Link]
-
Wang, D. et al. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Publishing. [Link]
-
Wang, D. et al. Probing Proteomes with Benzophenone Photoprobes. Springer Nature Experiments. [Link]
-
Photoaffinity Labeling in Target and Binding Site Identification. MtoZ Biolabs. [Link]
-
Synthesis and Characterization of Photoaffinity Probes that Target the 5-HT3 Receptor. Uppsala University. [Link]
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A typical photoaffinity labeling experimental protocol to identify the... ResearchGate. [Link]
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Photoaffinity Labelling. Domainex. [Link]
-
Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). PubMed Central. [Link]
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Dorman, G. et al. Benzophenone Photophores in Biochemistry. ACS Publications. [Link]
-
Panov, M. Early Events in Photochemistry of Aryl Azides Used as Photoaffinity Labeling Agents. Semantic Scholar. [Link]
-
Photoaffinity labeling – Knowledge and References. Taylor & Francis. [Link]
-
Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. Springer Protocols. [Link]
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Methodological & Application
Protocol for using 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine in PAL
An In-Depth Guide to Photoaffinity Labeling Using 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
Authored by a Senior Application Scientist
This document provides a detailed protocol and scientific rationale for the application of this compound in Photoaffinity Labeling (PAL) experiments. Tailored for researchers in chemical biology and drug development, this guide explains the underlying principles, offers step-by-step experimental procedures, and provides insights for robust experimental design and data interpretation.
Introduction: The Power of Photoaffinity Labeling
Photoaffinity Labeling (PAL) is a powerful technique for identifying and characterizing molecular interactions in complex biological systems.[1] It is instrumental in drug target identification, binding site mapping, and elucidating protein-protein or protein-nucleic acid interactions.[2][3] The core principle involves a "bait" molecule (e.g., a drug candidate, metabolite, or probe) modified with a latent photoreactive group. Upon binding to its "prey" (the target biomolecule), the complex is irradiated with UV light, activating the photoreactive group. This generates a highly reactive intermediate that forms a stable, covalent bond with the interacting partner, permanently tagging it for subsequent detection, enrichment, and identification.[1]
Among the various photophores available, trifluoromethyl-aryl diazirines have emerged as a superior class due to their unique combination of stability, small size, and high photoreactivity.[4]
The Reagent of Choice: this compound
The subject of this guide, this compound, is not a complete photoaffinity probe but rather a versatile building block for creating custom probes.[5] Its structure offers several distinct advantages:
-
Efficient Photoactivation: The diazirine ring is efficiently activated by long-wavelength UV light (typically 350-365 nm), which minimizes damage to sensitive biological samples like proteins and live cells.[6][7]
-
Highly Reactive Carbene Generation: Upon photolysis, it extrudes nitrogen gas (N₂) to form a highly reactive trifluoromethylphenyl carbene.[8][9] This carbene is capable of inserting into a wide range of chemical bonds, including strong C-H bonds, ensuring efficient cross-linking to proximal amino acid residues within a binding pocket.[2]
-
Suppressed Isomerization: The electron-withdrawing trifluoromethyl group is critical as it suppresses the undesired rearrangement of the diazirine to a more stable, less reactive linear diazo intermediate, thereby improving the efficiency of carbene-mediated cross-linking.[4]
-
Synthetically Versatile Handle: The 4-bromophenyl group provides a reactive handle for synthetic chemists. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the straightforward attachment of a ligand of interest, a linker, and a reporter tag.[5][10]
Mechanism of Action
The utility of this diazirine building block is rooted in its clean and efficient photochemistry. The process can be summarized in two key steps following the binding of the final probe to its target.
Caption: Photochemical activation and cross-linking mechanism.
Experimental Design and Workflow
A successful PAL experiment requires careful planning, from probe design to the final analysis. The overall workflow is a multi-stage process.
Caption: General experimental workflow for a PAL experiment.
Detailed Protocols
Protocol 1: Photoaffinity Probe (PAP) Synthesis Strategy
This is a conceptual guide, as the specific synthetic route will depend entirely on the structure of your ligand of interest. The this compound is the core photoreactive component.
-
Ligand Modification: Your starting ligand must possess a suitable functional group (e.g., boronic acid/ester, amine, carboxylic acid) for coupling, potentially at the end of a linker arm to minimize steric hindrance. The position of attachment should be guided by Structure-Activity Relationship (SAR) data to ensure target binding is preserved.[1]
-
Coupling to the Diazirine: A common strategy is to use a Suzuki-Miyaura cross-coupling reaction. React the this compound with a boronic acid- or ester-functionalized version of your ligand under palladium catalysis.[10]
-
Incorporation of a Reporter Tag: For downstream analysis, a reporter tag is essential. This is typically attached to the ligand or linker.
-
For Enrichment: Biotin is the gold standard, enabling highly specific pull-down of cross-linked complexes using streptavidin-conjugated beads.
-
For Visualization & Click Chemistry: A terminal alkyne or azide group is a small, bio-orthogonal handle.[11] After cross-linking, it can be conjugated to a fluorescent reporter or biotin via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry".[1]
-
-
Purification and Characterization: Rigorous purification by HPLC is mandatory. The final probe's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Photoaffinity Labeling in Live Cells
This protocol provides a general framework. All concentrations, incubation times, and irradiation conditions must be empirically optimized for each new probe and biological system.
Materials:
-
Photoaffinity Probe (PAP) stock solution (e.g., 10-50 mM in dry DMSO, stored at -80°C, protected from light).
-
Photo-stable negative control probe (e.g., a version lacking the diazirine group).[1]
-
Cultured cells and appropriate growth medium.
-
Phosphate-Buffered Saline (PBS).
-
UV lamp with a 365 nm filter (e.g., Rayonet reactor or a high-power LED).
-
Ice bath.
Procedure:
-
Cell Culture: Plate cells in appropriate vessels (e.g., 6-well or 12-well plates) and grow to desired confluency (typically 80-90%).
-
Probe Incubation:
-
Aspirate the growth medium and wash the cells once with PBS or serum-free medium.
-
Add fresh serum-free medium containing the PAP at the desired final concentration (start with a range of 1-20 µM).[12]
-
Critical Control 1 (Competition): In a parallel well, add the PAP along with a 50-100 fold excess of the unlabeled parent ligand to demonstrate specific binding.
-
Critical Control 2 (No UV): Prepare a sample that will be treated with the PAP but not exposed to UV light.
-
Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for cell uptake and target engagement.
-
-
UV Irradiation:
-
Place the cell culture plate on an ice bath to minimize cellular stress and non-specific reactions. Remove the lid.
-
Position the UV lamp at a fixed distance from the plate. The optimal distance and time depend on the lamp's power.[1]
-
Irradiate the cells with 365 nm UV light for 5-20 minutes.[6] The optimal time should be determined by a time-course experiment, aiming for maximal labeling with minimal cell death.
-
Ensure the "No UV" control plate is shielded from light.
-
-
Cell Lysis and Downstream Processing:
-
After irradiation, immediately wash the cells twice with ice-cold PBS to remove the unbound probe.
-
Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Harvest the lysate by scraping, then clarify by centrifugation to pellet cell debris.
-
The clarified lysate, containing the covalently labeled target proteins, is now ready for analysis.
-
Protocol 3: Target Enrichment and Identification by Mass Spectrometry
This protocol assumes the PAP includes a terminal alkyne for click chemistry and subsequent biotinylation.
Materials:
-
Clarified cell lysate from Protocol 2.
-
Biotin-Azide reporter tag.
-
Click chemistry reagents: Copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Streptavidin-agarose or magnetic beads.
-
SDS-PAGE equipment and reagents.
-
Mass spectrometry-grade trypsin.
Procedure:
-
Click Chemistry Reaction:
-
To the clarified lysate (~1 mg total protein), add the click chemistry reagents: Biotin-Azide (final conc. ~50 µM), CuSO₄ (final conc. ~1 mM), and freshly prepared sodium ascorbate (final conc. ~5 mM).
-
Incubate for 1-2 hours at room temperature with gentle rotation to conjugate biotin to the cross-linked probe.
-
-
Protein Precipitation: Perform a chloroform/methanol precipitation to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).
-
Streptavidin Enrichment:
-
Incubate the resuspended protein with pre-washed streptavidin beads for 2-4 hours at room temperature to capture the biotinylated protein complexes.
-
Wash the beads extensively with a series of stringent buffers (e.g., high salt, urea, and detergent washes) to remove non-specifically bound proteins.
-
-
Elution and SDS-PAGE:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins on an SDS-PAGE gel. Visualize proteins using a sensitive stain like silver stain or SYPRO Ruby.
-
-
In-Gel Digestion and Mass Spectrometry:
-
Compare the lanes from the PAP-treated sample and the competition control. Excise the unique bands that appear only in the experimental lane.
-
Perform in-gel tryptic digestion of the excised protein bands.[13]
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]
-
-
Data Analysis: Use a database search engine (e.g., Mascot, MaxQuant) to identify the proteins from the MS/MS data. Proteins that are significantly enriched in the experimental sample compared to the competition and no-UV controls are considered high-confidence targets.
Summary of Critical Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| Probe Concentration | 1 - 50 µM | Must be optimized. Should be high enough for target engagement but low enough to minimize off-target effects. Typically 1-10x the Kd of the parent ligand. |
| UV Wavelength | 350 - 365 nm | Maximizes diazirine activation while minimizing damage to biomolecules. Shorter wavelengths can cause significant protein and DNA damage.[3][7] |
| Irradiation Time | 5 - 30 min | Dependent on lamp power and distance. Must be optimized to maximize cross-linking while maintaining sample integrity. The half-life of diazirines can be determined spectrophotometrically.[1][16] |
| Temperature | On ice (0-4°C) | Minimizes thermal degradation of the sample and reduces the activity of proteases during irradiation of cell lysates or purified proteins. |
| Competition Control | 50-100x excess ligand | Essential. Differentiates specific, binding-site-driven cross-linking from non-specific labeling. A true target should show significantly reduced labeling in the presence of excess competitor. |
| No UV Control | Identical sample, no UV | Essential. Confirms that any observed labeling is light-dependent and not due to other reactive species or non-covalent interactions surviving the workflow. |
References
- Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue. (n.d.).
- Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. (n.d.).
- Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (n.d.). pubs.acs.org.
- Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. (2021).
- Diazirine Linkers, Photo Induced Cross Linking, Photoreactive Linker. (n.d.). Axispharm.
- Evaluation of site-diversified, fully functionalized diazirine probes for chemical proteomic applications. (n.d.). Royal Society of Chemistry.
- Labeling Preferences of Diazirines with Protein Biomolecules. (2021). Journal of the American Chemical Society.
- The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. (n.d.).
- Trifluoromethyl phenyl diazirine amine. (n.d.).
- Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. (2008). Molecular BioSystems.
- Evaluation of Site-Diversified, Fully Functionalized Diazirine Probes for Chemical Proteomic Applic
- Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. (2022). ACS Chemical Biology.
- Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. (2021). Chemical Reviews.
- Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. (2020). Royal Society of Chemistry.
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- Diazirine crosslinkers. (n.d.). Interchim.
- Overview of diazirine synthesis, activation, and applications. (a)... (n.d.).
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- A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II. (n.d.).
- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. (2023).
- Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. (n.d.).
- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. (2023). Digital Commons@Becker.
- Trifluoromethyldiazirine: An effective photo-induced cross-linking probe for exploring amyloid formation. (2008).
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Application Note: Illuminating the Interactome: A Detailed Guide to Photo-Crosslinking for Protein Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction: Capturing Elusive Interactions with Light
In the intricate cellular landscape, proteins rarely act in isolation. Their functions are orchestrated through a dynamic network of interactions with other proteins, nucleic acids, and small molecules. Understanding these interactions is paramount for deciphering biological pathways and for the development of novel therapeutics. However, many of these interactions are transient and of low affinity, making them challenging to capture and identify using traditional methods like co-immunoprecipitation or affinity purification. Photo-crosslinking has emerged as a powerful strategy to overcome these limitations by forging a stable, covalent bond between interacting molecules, effectively "freezing" a momentary interaction for subsequent analysis.[1][2]
This application note provides a comprehensive guide to the photo-crosslinking workflow for protein target identification. We will delve into the underlying principles, explore the different classes of photoreactive crosslinkers, and provide detailed, field-proven protocols for each stage of the experimental process, from probe design to mass spectrometry-based identification. Our focus is on providing not just the "how," but also the critical "why" behind each step, empowering researchers to design and execute robust and insightful experiments.
The Principle of Photo-Crosslinking: A Light-Induced Covalent Trap
Photo-crosslinking, also known as photoaffinity labeling (PAL), utilizes a small molecule probe equipped with three key functionalities: a recognition element that directs it to a specific protein or class of proteins, a photoreactive group that can be activated by UV light to form a highly reactive intermediate, and a reporter tag (e.g., biotin or a click chemistry handle) for enrichment and detection.[3][4][5] The general workflow is depicted below:
Figure 1: A generalized workflow for photo-crosslinking-based protein target identification.
Choosing Your Weapon: A Comparative Guide to Photoreactive Crosslinkers
The success of a photo-crosslinking experiment hinges on the choice of the photoreactive group. The ideal group should be chemically stable in the dark but efficiently activated by a specific wavelength of light to generate a highly reactive species. This reactive intermediate should then rapidly and indiscriminately react with nearby molecules to form a stable covalent bond. The three most common classes of photoreactive crosslinkers are diazirines, aryl azides, and benzophenones.
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages |
| Diazirines | ~350-370 | Carbene | Small size minimizes steric hindrance; high reactivity; less damaging UV wavelength.[1][6] | Can exhibit some pH-dependent labeling preferences.[6] |
| Aryl Azides | 250-460 (Nitrophenyl azides activated at longer wavelengths) | Nitrene | Established chemistry; can be engineered for longer wavelength activation.[7] | Can have lower crosslinking efficiency; shorter wavelengths can cause protein damage.[5] |
| Benzophenones | ~350-360 | Triplet Ketone | High reaction efficiency; not quenched by water. | Larger size can create steric hindrance; can preferentially react with C-H bonds.[8][9] |
Diazirines are often the preferred choice for many applications due to their small size and activation at longer, less biologically damaging UV wavelengths.[1][6] Upon photoactivation, they form highly reactive carbenes that can insert into a wide array of chemical bonds, including C-H, N-H, and O-H bonds.[1]
Sources
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Application Notes and Protocols for UV Irradiation of Trifluoromethyl Diazirine Probes
Introduction: The Power of Precision in Chemical Biology
In the intricate landscape of drug discovery and molecular biology, the ability to identify and characterize the precise interactions between a small molecule and its biological targets is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture these often transient interactions, providing a snapshot of the molecular interplay within a complex biological system. Among the various photoprobes utilized, trifluoromethyl diazirines have gained prominence due to their unique combination of small size, high reactivity upon photoactivation, and relative stability in the dark.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the principles and practicalities of using UV irradiation to activate trifluoromethyl diazirine probes. We will delve into the underlying photochemical mechanism, provide guidance on selecting the appropriate UV source, and offer a step-by-step protocol for a typical photo-affinity labeling experiment, complete with troubleshooting advice and essential safety considerations.
The Mechanism of Photoactivation: From Diazirine to a Reactive Carbene
The utility of trifluoromethyl diazirine probes lies in their light-induced transformation into a highly reactive carbene species.[3][4] Upon irradiation with UV light, typically in the 350-370 nm range, the strained three-membered diazirine ring undergoes irreversible decomposition, releasing a molecule of nitrogen gas (N₂).[2][5] This process generates a short-lived, highly reactive trifluoromethylaryl carbene intermediate.[6][7]
This carbene is exceptionally reactive and can rapidly insert into a wide variety of chemical bonds present in biological macromolecules, including C-H, N-H, and O-H bonds.[2][8] This indiscriminate reactivity is a key advantage, as it allows for the labeling of binding partners without a requirement for specific reactive functional groups on the target molecule. The trifluoromethyl group plays a crucial role in stabilizing the resulting carbene, minimizing undesired side reactions like rearrangement, and promoting efficient insertion.[9][10]
It is important to note that a potential side reaction is the isomerization of the diazirine to a more stable, but less reactive, linear diazo compound.[6][10] However, the trifluoromethyl group significantly suppresses this isomerization, favoring the desired carbene formation pathway.[10]
Selecting the Optimal UV Irradiation Source
The success of a photo-affinity labeling experiment is critically dependent on the choice of the UV light source. The ideal source should provide sufficient energy at the optimal wavelength for diazirine activation while minimizing photodamage to the biological sample.[11]
| UV Light Source | Wavelength Range (nm) | Power/Intensity | Advantages | Disadvantages |
| Mercury Vapor Lamps | Broad spectrum, with peaks at 254, 313, 365, 405, 436 nm | High | High intensity allows for short irradiation times. | Requires filters to remove damaging short-wavelength UV (<300 nm).[11] Can generate significant heat. |
| Stratalinker® UV Crosslinker | Typically equipped with 365 nm bulbs | Moderate | Provides uniform irradiation over a defined area. Reproducible output. | Fixed wavelength may not be optimal for all probes. |
| Hand-held UV Lamps | Typically 365 nm | Low to Moderate | Portable and convenient for small-scale experiments. | Irradiation may not be uniform. Requires close proximity to the sample.[11] |
| LED-based Sources | Narrow, specific wavelengths (e.g., 365 nm) | Variable | Precise wavelength control minimizes off-target effects. Low heat generation. Long lifespan. | May have lower power output compared to mercury lamps. |
Key Considerations:
-
Wavelength: The optimal wavelength for activating most trifluoromethyl diazirine probes is between 350-370 nm.[2][7] Using wavelengths below 300 nm can cause significant damage to proteins and nucleic acids.[11]
-
Intensity and Duration: The required irradiation time is inversely proportional to the intensity of the UV source. High-wattage lamps require shorter exposure times.[5] It is crucial to optimize the irradiation time to maximize labeling efficiency while minimizing sample degradation. Total UV irradiation time should generally be kept to a minimum, often less than 15 minutes.[11]
-
Distance: The intensity of UV irradiation decreases with the square of the distance from the source. Therefore, maintaining a consistent and optimized distance between the lamp and the sample is critical for reproducibility.[11]
-
Sample Format: For irradiation of cells in culture plates or samples in microfuge tubes, ensure the UV light can penetrate the vessel material. Uncovered, shallow vessels provide the most efficient irradiation.[11]
Experimental Protocol: Photo-Affinity Labeling of a Protein Target
This protocol outlines a general workflow for a photo-affinity labeling experiment using a trifluoromethyl diazirine probe to identify the binding partners of a small molecule of interest in a cellular lysate.
Workflow Overview
Caption: Experimental workflow for photo-affinity labeling.
Materials and Reagents:
-
Trifluoromethyl diazirine probe of interest
-
Cell lysate containing the target protein(s)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
UV light source (e.g., Stratalinker® with 365 nm bulbs)
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Ice bucket
-
Reagents for downstream analysis (e.g., click chemistry reagents, SDS-PAGE gels, antibodies for Western blotting)
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a cell lysate containing the protein of interest according to your standard protocol. Ensure the lysate is clarified by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
In a microcentrifuge tube, dilute the cell lysate to the desired final protein concentration in an appropriate buffer (e.g., PBS). Keep the sample on ice.
-
Add the trifluoromethyl diazirine probe to the lysate at a final concentration typically in the low micromolar range. The optimal concentration should be determined empirically.
-
Prepare necessary controls:
-
Negative Control (-UV): A sample containing the lysate and the probe but not exposed to UV light.
-
Negative Control (-Probe): A sample containing only the lysate exposed to UV light.
-
Competition Control: A sample pre-incubated with an excess of a known, non-photoreactive binder to the target protein before the addition of the diazirine probe. This control helps to demonstrate the specificity of the labeling.
-
-
-
Incubation:
-
Incubate the samples for a predetermined time (e.g., 30-60 minutes) on ice or at 4°C to allow the probe to bind to its target. The optimal incubation time and temperature may need to be optimized.
-
-
UV Irradiation:
-
Place the open reaction tubes on a pre-chilled surface directly under the UV lamp.
-
Irradiate the samples with UV light (350-370 nm) for a predetermined time (e.g., 1-15 minutes).[5][11] The optimal irradiation time will depend on the UV source and the specific probe. It is highly recommended to perform a time-course experiment to determine the optimal irradiation duration.
-
Ensure all samples are irradiated at the same distance from the UV source.
-
-
Downstream Analysis:
-
Following irradiation, the covalently labeled proteins can be analyzed by various methods.
-
Click Chemistry: If the diazirine probe contains a bioorthogonal handle (e.g., an alkyne or azide), it can be conjugated to a reporter tag (e.g., biotin or a fluorophore) via click chemistry for visualization or enrichment.[5]
-
SDS-PAGE: Separate the proteins in the lysate by SDS-PAGE. The labeled protein may show a slight shift in molecular weight.
-
Western Blotting: If an antibody to the target protein is available, perform a Western blot to confirm the labeling of the specific target. A shift in the band corresponding to the target protein in the irradiated sample compared to the controls is indicative of successful labeling.
-
Mass Spectrometry: For unbiased identification of labeled proteins, the sample can be subjected to proteomic analysis by mass spectrometry. This powerful technique can identify the specific protein(s) that have been covalently modified by the probe.
-
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| No or Low Labeling Efficiency | Insufficient UV irradiation (time or intensity). | Optimize irradiation time and ensure the UV source is functioning correctly. Decrease the distance between the lamp and the sample. |
| Probe concentration is too low. | Increase the concentration of the diazirine probe. | |
| Probe is not binding to the target. | Verify the binding of the probe to the target using an independent assay (e.g., thermal shift assay, surface plasmon resonance). | |
| Inefficient quenching of the carbene by the target. | This is an inherent property of the probe-target interaction. Consider synthesizing alternative probes with different linker lengths or attachment points. | |
| High Background/Non-specific Labeling | UV irradiation is too long or intense, causing sample damage. | Reduce the irradiation time and/or intensity. |
| Probe concentration is too high. | Perform a concentration titration to find the optimal probe concentration. | |
| The probe is inherently "sticky" and binds non-specifically. | Include a competition control with an excess of a non-photoreactive ligand to demonstrate specificity. | |
| Sample Degradation | Excessive heat generated by the UV lamp. | Use a cooling block during irradiation. Consider using an LED-based UV source that generates less heat. |
| Photodamage from short-wavelength UV. | Ensure that the UV source has a filter to block wavelengths below 300 nm.[11] |
Essential Safety Precautions
Working with UV radiation poses significant health risks, and strict adherence to safety protocols is mandatory.
-
Eye and Skin Protection: UV radiation can cause severe burns to the skin and eyes, potentially leading to long-term damage.[12][13] Always wear appropriate personal protective equipment (PPE), including a UV-blocking face shield, safety glasses, a lab coat, and gloves.[14][15][16] Ensure there are no gaps between gloves and the lab coat sleeves.
-
Shielding: Never look directly at an activated UV source.[16] Operate UV lamps in a designated area or within an enclosure that blocks UV radiation. Use UV-blocking shields or curtains to protect others in the laboratory.
-
Equipment Labeling: All equipment that emits UV radiation must be clearly labeled with a warning sign.[12][13]
-
Interlocks: Never bypass safety interlocks on UV equipment, such as those found on UV crosslinkers or biosafety cabinets.[13]
Conclusion
Trifluoromethyl diazirine probes, when activated by UV irradiation, are invaluable tools for elucidating molecular interactions in complex biological systems. By understanding the principles of photoactivation, carefully selecting the appropriate UV source, and adhering to optimized protocols and stringent safety measures, researchers can confidently and effectively employ this powerful technology to advance their scientific discoveries.
References
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- 2. benchchem.com [benchchem.com]
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- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 Mpro - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. hse.kaust.edu.sa [hse.kaust.edu.sa]
Application Notes and Protocols: Utilizing 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine for Covalent Inhibitor Design
Introduction: The Resurgence of Covalent Inhibition and the Role of Photo-Affinity Labeling
The paradigm of drug design has seen a renewed and strategic interest in covalent inhibitors.[1][2] Unlike their non-covalent counterparts that rely on reversible binding equilibria, targeted covalent inhibitors (TCIs) form a stable, covalent bond with their biological target, often leading to enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable".[1][2] A key challenge in the development of TCIs is the precise identification of the molecular target(s) within the complex cellular milieu. Photo-affinity labeling (PAL) has emerged as a powerful technique to address this challenge.[3][4][5] PAL utilizes a photo-activatable probe, which upon irradiation with light, generates a highly reactive intermediate that covalently crosslinks to nearby interacting proteins.[5]
Among the various photo-activatable moieties, 3-trifluoromethyl-3-aryldiazirines have gained significant prominence.[6][7] Upon photoactivation, typically with UV light around 350-360 nm, these compounds extrude nitrogen gas to generate a highly reactive carbene intermediate.[3][5][8] This carbene can then undergo a variety of insertion reactions with C-H, N-H, and O-H bonds in its immediate vicinity, effectively "tagging" the target protein.[7][9] The trifluoromethyl group offers the distinct advantages of enhancing the stability of the diazirine precursor and influencing the reactivity of the resulting carbene.[6][8]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specific and versatile trifluoromethyl-diazirine reagent, 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine , in the design and application of covalent inhibitors. We will delve into its synthesis, unique properties, and provide step-by-step protocols for its incorporation into a ligand of interest, subsequent photo-crosslinking to a target protein, and the downstream analysis for target identification.
The Reagent: this compound
This compound is a trifunctional reagent of significant utility in covalent inhibitor design. Its structure incorporates:
-
A photo-activatable trifluoromethyl-diazirine moiety : The core reactive group for covalent bond formation.
-
A phenyl ring : A common scaffold for derivatization.
-
A bromine atom : This serves as a versatile chemical handle for coupling the diazirine photoprobe to a targeting ligand through various cross-coupling reactions.
The presence of the bromine atom allows for straightforward incorporation of this photo-reactive warhead onto a variety of targeting molecules, including small molecule inhibitors, peptides, or other bioactive compounds.
Key Advantages of 3-Trifluoromethyl-3-Aryldiazirines:
-
Small Size: Diazirines are among the smallest photo-reactive groups, minimizing potential steric hindrance with the target protein.[4]
-
High Reactivity of Carbene: The generated carbene is highly reactive and short-lived, leading to cross-linking in close proximity to the binding site.[3]
-
Biocompatible Activation: Photoactivation occurs at wavelengths (around 350 nm) that are generally less damaging to biological systems compared to shorter UV wavelengths.[3]
-
Chemical Stability: Trifluoromethyl-diazirines exhibit good chemical stability in the dark, allowing for easier handling and purification of the probe-ligand conjugate.[6]
Experimental Workflows and Protocols
The successful application of this compound in covalent inhibitor design typically follows a multi-step workflow.
Workflow Overview
Caption: A typical experimental workflow for covalent inhibitor target identification using a diazirine-based photo-affinity probe.
Protocol 1: Synthesis of this compound
The synthesis of aryl trifluoromethyl diazirines generally follows a well-established multi-step procedure starting from the corresponding trifluoromethyl ketone.[8]
Step 1: Oxime Formation from 4-Bromo-α,α,α-trifluoroacetophenone
-
To a solution of 4-bromo-α,α,α-trifluoroacetophenone in a mixture of ethanol and pyridine, add hydroxylamine hydrochloride.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the oxime.
Step 2: Tosylation of the Oxime
-
Dissolve the oxime in dichloromethane and cool to 0 °C.
-
Add triethylamine followed by the dropwise addition of a solution of tosyl chloride in dichloromethane.
-
Stir the reaction at 0 °C for a few hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with water, dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by flash chromatography to obtain the tosyl oxime.
Step 3: Diaziridine Formation
-
In a sealed tube or a pressure vessel cooled to approximately -78 °C, dissolve the tosyl oxime in a suitable solvent like diethyl ether.
-
Bubble anhydrous ammonia gas into the solution until a sufficient amount has condensed.
-
Seal the vessel and stir the reaction at low temperature (e.g., -50 °C) overnight.
-
Carefully allow the ammonia to evaporate.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Dry and concentrate the organic extracts to yield the crude diaziridine.
Step 4: Oxidation to Diazirine
-
Dissolve the crude diaziridine in an appropriate solvent (e.g., dichloromethane or diethyl ether).
-
Add an oxidizing agent such as silver(I) oxide (Ag₂O) or iodine.
-
Stir the reaction at room temperature, monitoring its progress by TLC. The reaction should be protected from light.
-
Upon completion, filter off the oxidant and any inorganic salts.
-
Concentrate the filtrate and purify the resulting this compound by flash column chromatography.
Protocol 2: Coupling of the Diazirine Reagent to a Targeting Ligand
The bromine atom on the phenyl ring provides a versatile handle for various cross-coupling reactions. A common and effective method is the Suzuki coupling, which allows for the formation of a carbon-carbon bond with a boronic acid or ester derivative of the targeting ligand.
Example: Suzuki Coupling with a Ligand-Boronic Ester
-
To a reaction vessel, add this compound, the boronic acid or ester derivative of your targeting ligand, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting materials are consumed (monitor by LC-MS or TLC).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the final probe-ligand conjugate by flash chromatography or preparative HPLC.
-
Thoroughly characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Protocol 3: Photo-Affinity Labeling of Target Proteins
Materials:
-
Probe-ligand conjugate stock solution (e.g., in DMSO).
-
Target protein solution or cell lysate in a suitable buffer (e.g., PBS, HEPES).
-
UV lamp with an emission maximum around 350-365 nm (e.g., a mercury-xenon lamp with a bandpass filter).[10]
-
Quartz or UV-transparent microplates or cuvettes.
Procedure:
-
Incubation: In a microcentrifuge tube or a well of a microplate, combine the target protein or cell lysate with the desired concentration of the probe-ligand conjugate. Include appropriate controls:
-
No Probe Control: Protein/lysate only.
-
No UV Control: Protein/lysate with the probe, but kept in the dark.[10]
-
Competition Control: Pre-incubate the protein/lysate with an excess of the non-probe-containing ligand before adding the probe-ligand conjugate to demonstrate specific binding.
-
-
Incubate the samples for a predetermined time (e.g., 30-60 minutes) at a suitable temperature (e.g., 4 °C or room temperature) to allow for binding of the probe to the target.
-
Irradiation: Place the samples on ice and irradiate with a 350 nm UV lamp at a fixed distance (e.g., 5-10 cm) for a specified duration (e.g., 1-15 minutes).[10] The optimal irradiation time should be determined empirically.
-
Sample Preparation for Analysis: After irradiation, prepare the samples for downstream analysis. This typically involves adding SDS-PAGE loading buffer and boiling the samples to denature the proteins.
Protocol 4: Identification of Covalently Labeled Proteins by Mass Spectrometry
The identification of the protein(s) covalently modified by the probe is a critical step and is most commonly achieved using mass spectrometry-based proteomics.
Workflow for Target Identification:
Caption: A standard bottom-up proteomics workflow for the identification of proteins labeled by a photo-affinity probe.
Detailed Steps:
-
Protein Separation: Separate the proteins from the photo-labeling reaction by 1D SDS-PAGE. Visualize the proteins using a suitable stain (e.g., Coomassie Blue or silver stain). Compare the lane with the UV-irradiated sample to the control lanes. A shift in the molecular weight of a band or the appearance of a new band may indicate covalent modification.
-
In-Gel Digestion: Excise the protein band(s) of interest from the gel. Perform in-gel digestion with a protease, most commonly trypsin. This will cleave the protein into smaller peptides.
-
Peptide Extraction and LC-MS/MS Analysis: Extract the peptides from the gel slices and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
-
Database Searching and Data Analysis: Search the acquired MS/MS spectra against a protein database.[13] The key is to include a variable modification in the search parameters corresponding to the mass of the carbene intermediate of your probe that has inserted into an amino acid residue. The identification of peptides with this specific mass shift provides direct evidence of covalent labeling and can pinpoint the modified protein and even the specific site of modification.[11][14]
Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | Typical Value/Range | Significance |
| Photoactivation Wavelength | 350 - 365 nm | Minimizes damage to biological macromolecules. |
| Irradiation Time | 1 - 15 minutes | Should be optimized to maximize labeling efficiency while minimizing non-specific cross-linking. |
| Probe Concentration | 1 - 100 µM | Dependent on the affinity of the ligand for its target. |
| Carbene Lifetime | Nanoseconds to microseconds | Ensures that covalent modification occurs in immediate proximity to the binding site. |
Interpreting Mass Spectrometry Results
The primary evidence for successful covalent labeling comes from the identification of a peptide-adduct in the LC-MS/MS data.[11] This will appear as a peptide sequence from a specific protein with a mass modification equal to the mass of the inserted carbene. Tandem MS (MS/MS) of this modified peptide will produce fragment ions that can be used to confirm the peptide sequence and, in some cases, localize the modification to a specific amino acid residue.[11]
Conclusion
This compound is a powerful and versatile tool for the design and implementation of covalent inhibitors. Its robust chemistry allows for straightforward incorporation into targeting ligands, and its favorable photochemical properties enable efficient and specific photo-affinity labeling. The protocols outlined in this application note provide a comprehensive framework for utilizing this reagent to identify and validate the protein targets of bioactive compounds, thereby accelerating the drug discovery process. By combining the principles of targeted covalent inhibition with the precision of photo-affinity labeling, researchers can gain invaluable insights into ligand-protein interactions and advance the development of novel therapeutics.
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- ACS Publications. (2021). Synthesis, X-ray Structure Determination, and Comprehensive Photochemical Characterization of (Trifluoromethyl)diazirine-Containing TRPML1 Ligands. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au.
- Raimer, B., & Lindel, T. (2013). Photoactivation of (p-methoxyphenyl)(trifluoromethyl)diazirine in the presence of phenolic reaction partners. Chemistry (Weinheim an der Bergstrasse, Germany), 19(21), 6551–6555.
- NIH. (n.d.). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.
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- NIH. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications.
- NIH. (2023). Carbene reactivity from alkyl and aryl aldehydes.
- NIH. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts.
- PubMed. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts.
- Chemical Synthesis Database. (n.d.). 3-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirene.
- Royal Society of Chemistry. (2021). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science.
- ResearchGate. (n.d.). Bottom-up MS analysis of covalent protein–drug adducts. (A) Detection....
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- Digital Commons@Becker. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for.
- NIH. (n.d.). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations.
- bioRxiv. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry.
- NIH. (n.d.). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors.
- Nature. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Scientific Reports.
- PubMed. (2012). Diazirine based photoaffinity labeling.
- Wikipedia. (n.d.). Carbene.
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- Chemistry World. (2024). Harnessing carbene reactivity with light.
- NIH. (n.d.). Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 Mpro.
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- WuXi RCS. (n.d.). Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies.
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Application Notes and Protocols for Click Chemistry Functionalization of Diazirine-Labeled Proteins
Introduction: A Dual-Action Strategy for Covalent Protein Functionalization
In the dynamic landscape of chemical biology and drug discovery, the precise modification and analysis of proteins in their native environments are paramount. This guide details a powerful two-step strategy that combines the spatial precision of diazirine-based photo-crosslinking with the chemical specificity of click chemistry for the robust functionalization of proteins. This approach enables researchers to covalently capture protein interactions and subsequently introduce a wide array of functional moieties for detection, enrichment, and analysis.[1][2]
Diazirine Photochemistry: Capturing Interactions with Light
Diazirines are compact, three-membered ring structures containing a nitrogen-nitrogen double bond.[3][4] Upon exposure to ultraviolet (UV) light (typically around 350-365 nm), they efficiently extrude nitrogen gas to generate highly reactive carbene intermediates.[4][5] These carbenes can then form covalent bonds by inserting into nearby C-H, N-H, or O-H bonds of interacting molecules, effectively "trapping" transient interactions.[3][6] A key aspect of diazirine chemistry is the formation of a diazo intermediate upon irradiation, which can then be further irradiated to produce the carbene.[7][8] Notably, the diazo intermediate exhibits a preference for reacting with polar side chains, offering a degree of selectivity.[3][7] The small size and relative stability of the diazirine group in the dark make it an ideal tool for photoaffinity labeling (PAL).[4]
Click Chemistry: A Bioorthogonal Ligation Tool
"Click chemistry" refers to a class of reactions that are rapid, selective, and high-yielding, and that proceed under mild, aqueous conditions.[9][10][11] For protein functionalization, the most prominent click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[12] These bioorthogonal reactions involve the formation of a stable triazole linkage between an azide and an alkyne.[9][10] Because azide and alkyne functionalities are absent in most biological systems, these reactions offer exceptional specificity, allowing for the precise labeling of target molecules without interfering with native biological processes.[9][13][14]
This guide will provide detailed protocols for incorporating diazirine-alkyne or diazirine-azide probes into proteins, followed by functionalization using either CuAAC or SPAAC click chemistry.
Diagrammatic Overview of the Workflow
Caption: Overall experimental workflow for click chemistry functionalization of diazirine-labeled proteins.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. Concentrations and specific choices of reagents may need to be optimized based on the specific protein and application.
| Reagent/Material | Supplier | Purpose | Notes |
| Diazirine Probes | |||
| Diazirine-Alkyne Photo-Crosslinker | Various | Covalent labeling of target protein | Choose a probe with appropriate linker length and properties for your application.[15] |
| Diazirine-Azide Photo-Crosslinker | Various | Covalent labeling of target protein | Alternative to alkyne-functionalized probes. |
| Click Chemistry Reagents | |||
| Azide- or Alkyne-Functionalized Tag | Various | Reporter for detection/enrichment | e.g., Biotin-Azide, Fluorescent-Alkyne. |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | CuAAC Catalyst Precursor | Prepare a fresh stock solution. |
| Sodium Ascorbate | Sigma-Aldrich | CuAAC Reducing Agent | Prepare a fresh stock solution to reduce Cu(II) to Cu(I).[16] |
| THPTA Ligand | Various | CuAAC Ligand | Tris(hydroxypropyltriazolylmethyl)amine; stabilizes Cu(I) and protects cells from oxidative damage.[16] |
| DBCO-Functionalized Tag | Various | SPAAC Reagent | Dibenzocyclooctyne; for copper-free click chemistry.[17] |
| Buffers and Solvents | |||
| Phosphate-Buffered Saline (PBS), pH 7.4 | Standard | General buffer for reactions and washes | |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving probes and tags | Use high-purity, anhydrous DMSO. |
| Equipment | |||
| UV Lamp (350-365 nm) | Various | Photoactivation of diazirine | A UV crosslinker with controlled intensity is recommended. |
| Microcentrifuge Tubes | Standard | Sample preparation | |
| Protein Quantitation Assay | Bio-Rad, Thermo Fisher | Determine protein concentration | e.g., Bradford or BCA assay. |
| SDS-PAGE and Western Blotting System | Bio-Rad, Thermo Fisher | Analysis of protein labeling | |
| Mass Spectrometer | Various | Identification of labeled peptides | For advanced analysis of crosslinking sites.[18] |
Experimental Protocols
Protocol 1: General Labeling of Proteins with a Diazirine-Alkyne Probe
This protocol outlines the general steps for labeling a purified protein or a protein in a complex mixture (e.g., cell lysate) with a diazirine-alkyne probe.
1. Probe Preparation: a. Dissolve the diazirine-alkyne photo-crosslinker in DMSO to prepare a 10 mM stock solution. b. Store the stock solution at -20°C, protected from light.
2. Protein Incubation: a. Prepare the protein sample in a suitable buffer (e.g., PBS, pH 7.4). The optimal protein concentration should be determined empirically but typically ranges from 1-5 mg/mL for purified proteins. b. Add the diazirine-alkyne probe to the protein sample to a final concentration of 10-100 µM. The optimal concentration will depend on the binding affinity of the probe for the target protein. c. Incubate the mixture for 30-60 minutes at room temperature or 4°C to allow for binding of the probe to the protein. This step should be performed in the dark to prevent premature photoactivation.
3. UV Photo-Crosslinking: a. Place the sample in a suitable container (e.g., a microcentrifuge tube with the lid open or a petri dish) on ice. b. Irradiate the sample with a UV lamp (350-365 nm) for 5-15 minutes.[4] The optimal irradiation time and intensity should be determined empirically to maximize crosslinking while minimizing protein damage.[7] c. After irradiation, the protein is now covalently labeled with the diazirine-alkyne probe.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-functionalized tag onto the alkyne-labeled protein.
1. Reagent Preparation (Prepare Fresh): a. Click-iT® Reaction Buffer Additive 1 (Copper(II) Sulfate): Prepare a 100 mM stock solution of CuSO₄ in water. b. Click-iT® Reaction Buffer Additive 2 (Reducing Agent): Prepare a 500 mM stock solution of sodium ascorbate in water. c. THPTA Ligand: Prepare a 100 mM stock solution in water.[19] d. Azide-Functionalized Tag: Prepare a 1-10 mM stock solution in DMSO.
2. CuAAC Reaction: a. To your 50 µL of alkyne-labeled protein sample, add the following reagents in the specified order: i. 4 µL of the azide-functionalized tag stock solution (final concentration will depend on the stock concentration). ii. 2 µL of the 100 mM CuSO₄ stock solution. iii. 2 µL of the 100 mM THPTA ligand stock solution. iv. 4 µL of the 500 mM sodium ascorbate stock solution. b. Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.
3. Sample Preparation for Analysis: a. Following the click reaction, the sample can be prepared for downstream analysis (e.g., by adding SDS-PAGE sample buffer for gel electrophoresis). b. For applications requiring removal of excess reagents, consider protein precipitation (e.g., with acetone) or buffer exchange using a desalting column.
Caption: Simplified schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides an alternative, copper-free method for labeling alkyne-modified proteins using a strained cyclooctyne (e.g., DBCO). This method is particularly useful for live-cell labeling or when working with copper-sensitive proteins.[17][20][][22]
1. Reagent Preparation: a. DBCO-Functionalized Tag: Prepare a 1-10 mM stock solution in DMSO.
2. SPAAC Reaction: a. To your alkyne-labeled protein sample, add the DBCO-functionalized tag to a final concentration of 25-100 µM. b. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. Reaction times may need to be optimized.[20]
3. Sample Preparation for Analysis: a. Prepare the sample for downstream analysis as described in the CuAAC protocol.
Caption: Simplified schematic of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Troubleshooting and Considerations
| Problem | Possible Cause | Solution |
| Low or no labeling | Inefficient photo-crosslinking | Optimize UV irradiation time and intensity. Ensure the UV lamp has the correct wavelength. |
| Low probe concentration or poor binding | Increase the concentration of the diazirine probe. Optimize incubation time and temperature. | |
| Inefficient click reaction | For CuAAC, ensure that the sodium ascorbate and copper sulfate solutions are fresh. For SPAAC, increase the reaction time or the concentration of the DBCO reagent. | |
| High background labeling | Non-specific binding of the probe | Include a no-UV control to assess non-covalent binding. Perform washes after the incubation step (if feasible). |
| Probe aggregation | Centrifuge the probe stock solution before use. | |
| Protein degradation | Excessive UV exposure | Reduce the irradiation time or intensity. Keep the sample on ice during irradiation. |
| Copper toxicity (in CuAAC) | Use a copper-chelating ligand like THPTA. Consider using SPAAC as a copper-free alternative.[17] |
Expert Insights:
-
Probe Design: The choice of diazirine probe is critical. The linker between the diazirine and the click handle can influence the probe's solubility and binding characteristics.[23] Consider synthesizing or purchasing probes with different linker lengths and compositions to find the optimal one for your system.
-
Reaction Conditions: For CuAAC, the order of reagent addition is important. It is recommended to add the copper and ligand before the reducing agent.
-
Controls are Key: Always include appropriate controls in your experiments. A no-UV irradiation control is essential to distinguish between covalent and non-covalent binding. A no-probe control will help identify any background from the click chemistry reagents themselves.
Conclusion
The combination of diazirine-based photo-crosslinking and click chemistry provides a versatile and powerful platform for the functionalization of proteins. This approach allows for the covalent capture of protein interactions with high temporal and spatial resolution, followed by the introduction of a wide range of functional tags for various downstream applications. By carefully optimizing the protocols outlined in this guide, researchers can gain valuable insights into protein function, interactions, and localization within complex biological systems.
References
- Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI.
- Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim.
- Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - NIH.
- Labeling preferences of diazirines with protein biomolecules - PMC - NIH.
- Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions.
- Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US.
- Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core.
- Development of Diazirine-based crosslinking agents for covalently linking protein.
- Bioorthogonal Chemistry and Its Applications - ACS Publications.
- Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC - NIH.
- An electroaffinity labeling platform for chemoproteomic-based target identification.
- Protein Modification by Strain-Promoted Alkyne-Azide Cycloaddition | Request PDF.
- Evaluation of Site-Diversified, Fully Functionalized Diazirine Probes for Chemical Proteomic Applications | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage.
- Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC - NIH.
- Labeling Preferences of Diazirines with Protein Biomolecules - ACS Publications.
- Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC - PubMed Central.
- Labeling preferences of diazirines with protein biomolecules AUTHORS - ChemRxiv.
- Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition.
- Bioorthogonal reactions for labeling proteins. - Semantic Scholar.
- Click Chemistry in Proteomic Investigations - PMC - PubMed Central - NIH.
- Click Chemistry: A valuable tool for peptide and protein modification - Bachem.
- Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC.
- Cell Lysate Labeling - Vector Labs.
- Bioorthogonal Reactions for Labeling Proteins - ResearchGate.
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) - Bioconjugation - BOC Sciences.
- Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC - NIH.
- Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) - Creative Biolabs.
- Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS - PubMed.
- Click chemistry reagent for identification of sites of covalent ligand incorporation in integral membrane proteins - PMC - NIH.
- Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing).
- Clickable report tags for identification of modified peptides by mass spectrometry - Open Access LMU.
- Overview of diazirine synthesis, activation, and applications. (a)... - ResearchGate.
- Click Chemistry - Med Chem 101.
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- 1. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 23. chemrxiv.org [chemrxiv.org]
Design of photoaffinity probes using Suzuki-Miyaura compatible building blocks
Here is the detailed Application Note and Protocol on the design of photoaffinity probes using Suzuki-Miyaura compatible building blocks.
Application Note & Protocol
Title: A Modular Approach to Photoaffinity Probe Synthesis: Leveraging Suzuki-Miyaura Cross-Coupling for Accelerated Target Identification
Audience: Researchers, scientists, and drug development professionals.
Abstract: Photoaffinity labeling (PAL) is a powerful chemical biology technique for identifying the protein targets of bioactive small molecules, a critical step in drug discovery and validation.[1][2] A typical photoaffinity probe (PAP) consists of a pharmacophore for target recognition, a photoreactive group for covalent crosslinking, and a reporter tag for detection and enrichment.[3] Traditional multi-step, linear synthesis of these trifunctional probes can be time-consuming and inflexible. This guide details a modular and highly efficient strategy for the synthesis of photoaffinity probes using Suzuki-Miyaura cross-coupling. By preparing a suite of interchangeable, pre-functionalized building blocks—pharmacophores bearing an organohalide and photoreactive or reporter moieties functionalized as boronic acids/esters—researchers can rapidly generate a diverse library of probes. This late-stage diversification accelerates the optimization of probe design and facilitates the rapid elucidation of small molecule-protein interactions. We provide detailed design principles, step-by-step synthesis and application protocols, and expert insights to empower researchers in this field.
Fundamental Principles of Photoaffinity Labeling (PAL)
Photoaffinity labeling is a technique used to covalently capture transient, non-covalent interactions between a small molecule (ligand) and its target protein.[1] The process relies on a specially designed chemical probe that, upon irradiation with a specific wavelength of UV light, generates a highly reactive intermediate species that forms a stable covalent bond with nearby amino acid residues, effectively "trapping" the interaction.[1][4]
The Trifunctional Architecture of a Photoaffinity Probe
A successful photoaffinity probe is a carefully orchestrated molecule comprising three essential domains:
-
Pharmacophore: This is the bioactive portion of the probe, derived from the small molecule of interest. It is responsible for binding to the target protein with sufficient affinity and specificity.
-
Photoreactive Group: This is a latent reactive moiety that remains inert until activated by a specific wavelength of light.[3] Common choices include diazirines, benzophenones, and aryl azides.[1][5][6]
-
Reporter Tag: This functional handle enables the detection, visualization, and/or enrichment of the probe-protein adduct after covalent labeling. Often, a terminal alkyne or azide is incorporated for subsequent bioorthogonal "click" chemistry conjugation to a biotin or fluorophore tag.[7][8][9]
Comparison of Common Photoreactive Groups
The choice of the photoreactive group is critical and depends on the specific biological system and experimental goals. The ideal moiety should be chemically stable in the dark, relatively small to minimize steric hindrance, and activatable at a wavelength that does not cause significant damage to the biological sample.[1][4]
| Moiety | Activation λ (nm) | Reactive Intermediate | Pros | Cons |
| Aryl Diazirine | ~350-380 | Carbene | Small size, high reactivity, short-lived intermediate reduces non-specific labeling, stable in various conditions.[10] | Synthesis can be multi-stepped.[11] |
| Benzophenone | ~350-360 | Diradical (Triplet) | Highly stable in ambient light, chemically inert to many solvents, can react with C-H bonds.[4][12] | Bulky, may perturb ligand binding; longer irradiation times can increase non-specific labeling.[1][13] |
| Aryl Azide | ~250-400 | Nitrene | Relatively easy to synthesize.[1] | Can require lower UV wavelengths that may damage proteins; nitrene can rearrange, lowering crosslinking efficiency.[1] |
General Workflow of a PAL Experiment
A typical target identification experiment using photoaffinity labeling follows a validated sequence of steps designed to ensure specificity and confidence in the results.
A crucial control in this workflow is the competition experiment, where the labeling is performed in the presence of an excess of the original, unmodified pharmacophore. A genuine target protein will show significantly reduced labeling in the competition sample, validating the specific binding interaction.[1]
The Suzuki-Miyaura Reaction: A Powerful Tool for Probe Synthesis
The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning, palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester derivative.[14][15]
Causality Behind its Utility: Its prominence in complex molecule synthesis, including for pharmaceuticals and chemical probes, stems from its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[16][17][18] These features make it exceptionally well-suited for the modular synthesis of photoaffinity probes, where sensitive photoreactive and biological moieties must be preserved.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Modular Design Strategy using Suzuki-Miyaura Building Blocks
The core of this approach is to synthesize three classes of building blocks that can be coupled in a mix-and-match fashion. This allows for rapid iteration and optimization of the probe's structure without redesigning the entire synthesis from scratch.
Expert Insight: The true power of this strategy lies in late-stage functionalization. A core pharmacophore containing a halide (e.g., -Br or -I) can be synthesized in bulk. Then, in the final synthetic step, it can be coupled with various photoreactive boronic esters (e.g., diazirine vs. benzophenone) or reporter-tag boronic esters (e.g., with different linker lengths) to fine-tune the probe's properties for optimal target engagement and labeling efficiency.
Detailed Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Diazirine compounds should be protected from prolonged exposure to light during storage.[19]
Protocol 4.1: Synthesis of a Diazirine-Functionalized Building Block
This protocol describes the synthesis of 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)-3H-diazirine, a versatile building block.
Step 1: Synthesis of the Precursor Ketone
-
To a solution of 1-bromo-4-iodobenzene in dry THF at -78 °C, add n-butyllithium dropwise.
-
After stirring, add a solution of ethyl trifluoroacetate and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated NH₄Cl solution and extract the product, 4-bromotrifluoroacetophenone. Purify by column chromatography.
Step 2: Formation of the Diaziridine
-
Cool a solution of the ketone from Step 1 in methanol to 0 °C. Bubble ammonia gas through the solution, then seal the vessel.
-
Add a solution of hydroxylamine-O-sulfonic acid in methanol.
-
Stir at room temperature overnight. The diaziridine intermediate will form.
Step 3: Oxidation to the Diazirine
-
To the crude diaziridine mixture at 0 °C, add triethylamine followed by a solution of iodine in methanol until a persistent brown color is observed.
-
Quench with sodium thiosulfate solution, extract the product, and purify by chromatography to yield the bromo-functionalized diazirine.
Step 4: Miyaura Borylation
-
In a flask, combine the bromo-diazirine from Step 3, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst such as Pd(dppf)Cl₂.
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent like 1,4-dioxane and heat the reaction (e.g., to 80-90 °C) for several hours until completion (monitor by TLC or LC-MS).
-
Cool the reaction, filter through celite, and purify by column chromatography to yield the final diazirine-boronic ester building block.
Protocol 4.2: General Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes the coupling of an aryl halide-functionalized pharmacophore (Ar-X) with a boronic ester building block (ProbeMoiety-Bpin).
Materials:
-
Aryl Halide Pharmacophore (1.0 eq)
-
Boronic Ester Building Block (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd/C) (1-5 mol%)[20]
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0 - 3.0 eq)[20][21]
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)
Procedure:
-
Setup: To a flame-dried Schlenk flask, add the aryl halide pharmacophore, the boronic ester building block, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 60-100 °C). The optimal temperature can be determined through screening.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final photoaffinity probe.
| Parameter | Common Reagents/Conditions | Rationale / Field Insight |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), SPhos/XPhos precatalysts, Pd/C[20] | Buchwald ligands (SPhos, XPhos) are excellent for challenging couplings. Heterogeneous Pd/C is advantageous for easy removal by filtration.[20][21] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid/ester for transmetalation. K₃PO₄ is often effective for less reactive aryl chlorides. Cs₂CO₃ is strong but expensive.[21] |
| Solvent | Dioxane/H₂O, Toluene, DMF, THF, 2-MeTHF | A mixture including water often accelerates the reaction.[22][23] 2-MeTHF is a greener alternative to THF. |
| Temperature | Room Temperature to 120 °C | Start screening at a moderate temperature like 60-80 °C. Some modern catalyst systems work efficiently at room temperature.[20] |
Protocol 4.3: Characterization of the Final Probe
-
Nuclear Magnetic Resonance (NMR): Use ¹H, ¹³C, and ¹⁹F NMR (if applicable) to confirm the structure and purity of the final probe.
-
Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the synthesized probe, matching the expected molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Use analytical reverse-phase HPLC to assess the purity of the final compound, which should ideally be >95% for use in biological experiments.
Application in Target Identification
Once the probe is synthesized and purified, it can be used to identify its cellular targets.
Protocol 5.1: Photoaffinity Labeling and Competition Assay
-
Preparation: Prepare stock solutions of your photoaffinity probe and your unmodified parent compound (competitor) in DMSO.
-
Incubation: Treat your biological sample (e.g., cell lysate or intact cells) with the photoaffinity probe at a predetermined concentration. For the competition sample, pre-incubate the sample with a 50-100 fold excess of the competitor compound before adding the probe. Incubate for 30-60 minutes.
-
Irradiation: Transfer the samples to a petri dish on ice and irradiate with a UV lamp (e.g., 365 nm) for 10-30 minutes. The optimal time should be determined empirically.
-
Lysis: If using intact cells, lyse the cells after irradiation to release the proteins.
Protocol 5.2: Target Enrichment and Proteomic Analysis
This protocol assumes the probe contains an alkyne reporter tag.
-
Click Chemistry: To the labeled proteome from Protocol 5.1, add the click chemistry reagents: an azide-biotin tag, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate for 1 hour at room temperature.
-
Enrichment: Add streptavidin-coated agarose or magnetic beads to the reaction mixture and incubate to capture the biotinylated protein-probe adducts.
-
Washing: Pellet the beads and wash extensively with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution & Digestion: Elute the bound proteins from the beads and digest them into smaller peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that were significantly enriched in the probe-treated sample compared to the DMSO control and the competition sample. These are your high-confidence target candidates.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Synthesis: Low yield in Suzuki coupling | 1. Inactive catalyst. 2. Impure/wet reagents or solvent. 3. Suboptimal base or temperature. 4. Protodeboronation of the boronic ester. | 1. Use a fresh catalyst or a pre-catalyst. 2. Use anhydrous solvents and dry reagents. Ensure proper degassing. 3. Screen different bases and temperatures. 4. Use a milder base and the minimum necessary reaction time. |
| Labeling: No or weak labeling signal | 1. Probe is not binding to the target. 2. Insufficient UV irradiation (time or intensity). 3. Probe degradation. | 1. Confirm binding with an orthogonal assay (e.g., thermal shift). Redesign probe with different linker. 2. Increase irradiation time or use a more powerful lamp. 3. Check probe stability in buffer; synthesize fresh probe. |
| Labeling: High background / non-specific labeling | 1. Probe concentration is too high. 2. Excessive UV irradiation. 3. Insufficient washing during enrichment. | 1. Perform a dose-response experiment to find the optimal concentration. 2. Reduce irradiation time. 3. Increase the number and stringency of wash steps (e.g., include urea or SDS in washes). |
| Proteomics: Many non-specific proteins identified | 1. Sticky streptavidin beads. 2. Non-specific binding to the probe's pharmacophore or linker. | 1. Pre-clear the lysate with empty beads before adding the labeled sample. 2. Rely on quantitative proteomics; true targets should be significantly depleted in the competition experiment. |
Conclusion
The integration of Suzuki-Miyaura cross-coupling into the workflow of photoaffinity probe design represents a significant strategic advantage. It transforms a linear, often arduous synthetic challenge into a flexible, modular process. By creating libraries of interchangeable building blocks, researchers can rapidly assemble and test a variety of probes, systematically optimizing each component to achieve potent and specific labeling of endogenous protein targets. This approach not only accelerates the pace of target identification but also deepens our understanding of the complex molecular interactions that underpin biology and disease.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photo Reactive Probes | AxisPharm [axispharm.com]
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- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments and applications of clickable photoprobes in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00109A [pubs.rsc.org]
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- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 21. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing UV Exposure for Diazirine Photo-Crosslinking
Welcome to the technical support center for diazirine-based photo-crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing a critical step in your workflow: UV-induced photo-activation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your crosslinking experiments are both successful and reproducible.
The-Science-Behind-Success:-Understanding-Diazirine-Photochemistry
At its core, photo-crosslinking with diazirine reagents is a powerful technique to capture transient and stable interactions between biomolecules.[1][2] The magic happens when a diazirine-modified molecule is exposed to long-wave UV light, typically in the 330-370 nm range.[3] This energy input initiates a cascade of events, leading to the formation of a highly reactive carbene intermediate.[3][4] This carbene is promiscuous, readily inserting into a wide array of chemical bonds like C-H, N-H, and O-H in its immediate vicinity, thus creating a stable, covalent link between the interacting partners.[1][4]
However, recent studies have unveiled a more nuanced, two-step reaction mechanism. Upon initial irradiation, the diazirine can first isomerize into a linear diazo intermediate.[4][5][6] This diazo species can then be further irradiated to form the carbene.[5] Intriguingly, the diazo intermediate itself can react, showing a preference for polar and acidic residues such as aspartic acid, glutamic acid, and tyrosine.[1][5][7] This dual-pathway mechanism opens up possibilities for "tunable reactivity." By carefully modulating UV exposure time and power, one can favor either the more specific diazo-mediated reaction or the more promiscuous carbene-mediated reaction.[5]
Understanding this mechanism is paramount for troubleshooting. Insufficient UV exposure may lead to incomplete activation, while excessive exposure can cause sample damage or favor less specific crosslinking pathways.[8][9]
Caption: Diazirine photo-activation mechanism.
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during the UV exposure step of diazirine photo-crosslinking experiments.
Issue 1: Low or No Crosslinking Efficiency
Q: I'm not seeing any, or very little, of my crosslinked product after UV exposure. What could be the problem?
A: This is a frequent issue that can stem from several factors related to UV activation. Let's break down the potential causes and solutions.
-
Cause A: Incorrect UV Wavelength.
-
Explanation: Diazirines are most efficiently activated by long-wave UV light, with an optimal wavelength around 345-350 nm.[10][11] Using a lamp that emits primarily short-wave UV (e.g., 254 nm) is not only inefficient but can also cause significant damage to proteins and nucleic acids.[10][11]
-
Solution: Verify the specifications of your UV lamp. Ensure it emits in the 330-370 nm range.[3] Many commercial crosslinkers, like the Stratalinker® 2400 or UVP CL-1000L, are equipped with 365 nm bulbs suitable for this application.[10][12]
-
-
Cause B: Insufficient UV Energy (Time or Power).
-
Explanation: The total energy delivered to the sample is a product of power (intensity) and time. If the exposure is too short or the lamp is too weak, the diazirine groups will not be fully activated, leading to poor yields.[8] The efficiency of irradiation decreases with the square of the distance from the light source.[10]
-
Solution:
-
Optimize Exposure Time: Perform a time-course experiment. Irradiate identical samples for increasing durations (e.g., 1, 2, 5, 10, 15 minutes) and analyze the crosslinking efficiency by SDS-PAGE or Western blot to find the optimal time.[8]
-
Check Lamp Power & Distance: High-wattage lamps (>15W) are more effective and require shorter exposure times than low-wattage handheld lamps (e.g., 6-8W).[10] Position the lamp as close to the sample as possible (e.g., 1-5 cm) without causing excessive heating.[10][11]
-
Consider Power Density: For advanced optimization, if you have a radiometer, aim for a power density that is known to be effective. For example, some studies have found that 100 mW/cm² for 2 minutes is an ideal combination for specific applications.[7]
-
-
-
Cause C: Sample Container is Blocking UV Light.
-
Explanation: Standard polypropylene (e.g., microcentrifuge tubes) and many types of plastic plates can absorb a significant amount of UV light, preventing it from reaching your sample.[13]
-
Solution: Whenever possible, perform the irradiation in an open-top vessel like a quartz cuvette or a petri dish (with the lid off) to ensure direct exposure.[10][13] If you must use tubes or plates, ensure they are made of UV-transparent material.
-
Issue 2: High Background or Non-Specific Crosslinking
Q: My gel shows a smear or many unexpected bands, suggesting non-specific crosslinking. How can I improve specificity?
A: Non-specific crosslinking can obscure your results and make data interpretation difficult. The cause is often either over-activation or reactive contaminants.
-
Cause A: Excessive UV Exposure.
-
Explanation: While sufficient UV is needed, over-exposure can generate highly reactive carbene species for too long, allowing them to diffuse and react with non-proximal molecules. It can also lead to sample damage, exposing buried residues that might not be part of the native interaction interface.[9]
-
Solution: Re-run the time-course experiment described in Issue 1. The optimal time is the shortest duration that gives a maximal yield of your specific crosslinked product without a significant increase in background smearing. Total UV irradiation time for live cells should generally be kept under 15 minutes.[10]
-
-
Cause B: Presence of Quenching Agents or Reactive Buffer Components.
-
Explanation: The highly reactive carbene intermediate can be quenched by components in your buffer. While water is a known quencher, which is unavoidable in biological systems, other buffer components can exacerbate the problem.[14] Buffers containing primary amines, like Tris or glycine, should be avoided during the initial NHS-ester labeling step (if applicable) but are often used as quenching agents after that step is complete.[11] However, their presence during UV irradiation is generally acceptable. More critically, thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) must be avoided as they can reduce the diazirine group, preventing photo-activation altogether.[3]
-
Solution:
-
Ensure your final buffer for UV irradiation is free of thiol-based reducing agents.
-
If you suspect buffer interference, consider exchanging the buffer to a simple phosphate-buffered saline (PBS) or HEPES buffer prior to UV exposure.[11]
-
-
Issue 3: Sample Damage or Protein Aggregation
Q: After UV irradiation, my protein seems to have aggregated or precipitated. What's happening?
A: This is a clear sign of sample damage, which can be caused by heat or the UV light itself.
-
Cause A: Overheating.
-
Explanation: High-power UV lamps generate significant heat. If the sample temperature rises uncontrollably, it can lead to protein denaturation and aggregation.[13]
-
Solution: Always perform the UV irradiation on ice or a pre-chilled cooling block.[9][13] This is a critical and non-negotiable step to maintain sample integrity.
-
-
Cause B: Photodamage from Incorrect Wavelength.
-
Explanation: As mentioned previously, short-wave UV (254 nm) is damaging to biomolecules.[10][11] Even with a long-wave lamp, some high-energy mercury vapor lamps may require filters to remove light below 300 nm.[10][11]
-
Solution: Double-check your lamp's specifications and use appropriate filters if necessary. Stick to the recommended 330-370 nm range for diazirine activation.
-
Experimental Protocols & Data
Protocol: Determining Optimal UV Exposure Time
This protocol provides a step-by-step workflow for empirically determining the best UV irradiation time for your specific experimental setup (crosslinker, protein complex, UV lamp).
Caption: Workflow for optimizing UV exposure time.
Methodology:
-
Prepare Samples: Prepare at least six identical aliquots of your sample containing the diazirine-labeled biomolecule(s) in a suitable, low-volume, open-top container (e.g., a 96-well plate).
-
Set Up UV Source: Place your UV lamp at a fixed and reproducible distance from the samples (e.g., 3-5 cm for a 15W lamp).[10] Place the sample container on an ice bath.[9]
-
No-UV Control: Keep one sample on ice but do not expose it to UV light. This is your negative control.
-
Irradiate Samples: Expose the remaining samples to UV light for progressively longer durations (e.g., 1, 2, 5, 10, and 15 minutes).
-
Quench & Analyze: After irradiation, add SDS-PAGE loading buffer to all samples.
-
Analyze Results: Run the samples on an SDS-PAGE gel. Stain with Coomassie Blue or perform a Western blot for your protein of interest.
-
Determine Optimum: Identify the lane that shows the strongest band corresponding to the crosslinked product with the least amount of smearing or aggregation. This is your optimal exposure time.
Data Summary: Recommended UV Exposure Parameters
The ideal parameters are highly dependent on the specific equipment used. However, the following table provides a general starting point based on common laboratory equipment.
| UV Lamp Type | Power | Recommended Distance | Typical Starting Time |
| Benchtop Crosslinker (e.g., Stratalinker) | 5 x 15W (75W total) | 3-5 cm | 2-5 minutes |
| Mercury Vapor Lamp | ~200W | >10 cm (with filter) | 1-3 minutes |
| Handheld Lamp | 6-8W | ~1 cm | 10-15 minutes |
Table compiled from information in Thermo Fisher Scientific and Interchim technical guides.[10][11]
Key Considerations:
-
Reproducibility is Key: Always use the same UV lamp, distance, and sample volume to ensure consistent results between experiments.
-
Safety First: UV radiation is harmful. Always use appropriate protective eyewear and shielding to prevent exposure to your skin and eyes.
References
-
Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. Available at: [Link].
-
Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Nature Portfolio. (2024-07-19). Available at: [Link].
-
Mechanism of diazirine photo‐crosslinking. a) Upon UV irradiation, the... ResearchGate. Available at: [Link].
-
Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC - NIH. (2013-05-08). Available at: [Link].
-
Diazirine crosslinkers. Interchim. Available at: [Link].
-
Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. PMC - NIH. Available at: [Link].
-
Recent Applications of Diazirines in Chemical Proteomics. PubMed. (2019-04-01). Available at: [Link].
-
Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield Repository. Available at: [Link].
-
diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Semantic Scholar. (2014-11-14). Available at: [Link].
-
Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules. PMC - NIH. Available at: [Link].
-
Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry - ACS Publications. (2018-04-23). Available at: [Link].
-
Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. ResearchGate. (2025-12-23). Available at: [Link].
-
A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking. PMC. Available at: [Link].
-
Top 3 tips to a successful first trial with XlynX diazirine crosslinkers. XlynX Materials. (2023-09-15). Available at: [Link].
-
New Trends in Diaziridine Formation and Transformation (a Review). PMC - NIH. Available at: [Link].
-
Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. ACS Chemical Biology - ACS Publications. (2022-10-27). Available at: [Link].
-
Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. PMC - PubMed Central. (2022-10-27). Available at: [Link].
-
Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews (RSC Publishing). (2013-02-11). Available at: [Link].
-
Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. PMC - NIH. Available at: [Link].
-
Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. EMBL-EBI. (2024-06-22). Available at: [Link].
-
Making Connections: The XlynX Materials Newsletter September 2023 Getting Started: Our Top 3 Tips. XlynX Materials. Available at: [Link].
Sources
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- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. omicsdi.org [omicsdi.org]
- 6. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Reducing non-specific binding in photoaffinity labeling experiments
A Guide to Minimizing Non-Specific Binding in Your Experiments
Welcome to the technical support center for photoaffinity labeling (PAL). As a Senior Application Scientist, I've designed this guide to address one of the most common challenges in PAL experiments: non-specific binding. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve clean, specific, and reliable results in your target identification and drug discovery efforts.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions researchers often have about non-specific binding in photoaffinity labeling.
Q1: What is non-specific binding in the context of photoaffinity labeling?
A1: Non-specific binding in photoaffinity labeling refers to the covalent cross-linking of your photoaffinity probe to proteins or other biomolecules that are not its intended biological target.[1] This phenomenon can arise from several factors, including interactions with highly abundant or "sticky" proteins, or the inherent reactivity of the photogenerated species.[1] The result is a high background signal that can obscure the identification of true binding partners.
Q2: Why is it crucial to minimize non-specific binding?
A2: Minimizing non-specific binding is critical for the accurate identification of a drug or small molecule's true targets.[1] High levels of non-specific binding can lead to false-positive results, complicating the deconvolution of putative targets and potentially misguiding downstream drug development efforts.[1] The goal of a successful PAL experiment is to maximize the signal from specific interactions while minimizing the noise from non-specific ones.
Q3: What are the primary causes of high non-specific binding?
A3: High non-specific binding can stem from several sources:
-
Probe Concentration: Using a probe concentration that is too high can lead to increased random collisions and non-specific cross-linking.
-
Probe Design: A bulky photoreactive group or linker can cause steric hindrance, leading to increased non-specific interactions.[1] Additionally, probes with low affinity for their target are more likely to participate in non-specific associations.[1]
-
Photolysis Conditions: A long irradiation period can increase the chances of non-specific labeling.[1] The wavelength used for photoactivation can also potentially damage biological molecules, leading to non-specific interactions.[1]
-
Sample Complexity: In complex biological matrices like cell lysates, the probe may interact with highly abundant proteins non-specifically.[1]
-
Insufficient Washing or Blocking: Inadequate washing steps can leave unbound probe in the sample, which can then non-specifically cross-link upon UV irradiation. Similarly, insufficient blocking of non-specific sites on membranes or beads can lead to high background.[2]
Q4: What is a competition experiment and why is it essential?
A4: A competition experiment is a critical control in photoaffinity labeling.[1] It involves pre-incubating the sample with an excess of the parent, unmodified compound (the "competitor") before adding the photoaffinity probe.[1] If the probe is binding specifically to its target, the competitor will occupy the binding site, leading to a dose-dependent decrease in the signal from the probe.[1] This is a key method to distinguish specific labeling from background noise.[1]
Troubleshooting Guides
This section provides detailed troubleshooting strategies for common issues related to non-specific binding.
Issue 1: High Background Signal Across the Entire Gel/Blot
High background across the entire lane of a gel or blot often indicates a systemic issue with the experimental setup.
Underlying Causes & Solutions:
-
Probe Concentration is Too High: The concentration of the photoaffinity probe is a critical parameter to optimize.
-
Troubleshooting Protocol: Perform a dose-response experiment with your photoaffinity probe. Test a range of concentrations to find the optimal balance between specific labeling of your target and overall background signal.[3][4][5]
-
Expert Insight: Start with a concentration around the known Kd of your parent compound for its target. Often, lower probe concentrations can significantly reduce non-specific binding without compromising the signal from a high-affinity interaction.
-
-
Inadequate Washing Steps: Residual, unbound probe will cross-link to abundant proteins upon UV irradiation.
-
Troubleshooting Protocol: Increase the number and duration of wash steps after probe incubation and before UV irradiation.[6] Consider adding a mild, non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer to help remove non-specifically bound probe.[7]
-
Expert Insight: For cell-based experiments, ensure you are thoroughly washing the cells with ice-cold PBS or a suitable buffer to remove all traces of the probe from the media before lysis and irradiation.[8]
-
-
Suboptimal Blocking: For experiments involving membranes (e.g., Western blotting), insufficient blocking is a common cause of high background.
-
Troubleshooting Protocol: Increase the blocking time to at least 1 hour.[9] Optimize your blocking agent. Common choices include non-fat dried milk or bovine serum albumin (BSA).[10]
-
Expert Insight: Be mindful of your detection system. For example, if you are detecting phosphorylated proteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein.[10] For avidin-biotin detection systems, milk is also not recommended due to its biotin content.[10]
-
Table 1: Recommended Starting Concentrations for Probe Optimization
| Probe Affinity (Kd) | Recommended Starting Concentration Range |
| <10 nM | 1-10x Kd |
| 10-100 nM | 1-5x Kd |
| >100 nM | 1-3x Kd |
Issue 2: Specific Bands are Observed, but with Many Non-Specific Bands
This scenario suggests that while your probe is finding its target, there are still significant off-target interactions.
Underlying Causes & Solutions:
-
Use of Scavengers: The highly reactive species generated upon photolysis can diffuse away from the binding site and react with other molecules, including the solvent (water) or other proteins.[11][12]
-
Troubleshooting Protocol: Include a scavenger in your reaction mixture to quench the reactive species that are not in the immediate vicinity of the target's binding pocket.
-
Expert Insight: The choice of scavenger depends on the reactive intermediate generated by your photophore. For carbenes, which are highly reactive, scavengers can be particularly effective at reducing non-specific labeling.[12]
-
-
Competition Experiments are Key: As mentioned in the FAQs, this is the gold standard for confirming target specificity.
-
Troubleshooting Protocol: Perform a competition experiment by pre-incubating your sample with a 50- to 100-fold excess of the unmodified parent compound before adding your photoaffinity probe.[8] A true target will show a significant reduction in labeling in the presence of the competitor.
-
Workflow Diagram:
Caption: Competition experiment workflow.
-
-
Optimize UV Irradiation Time: Longer exposure to UV light can increase the likelihood of non-specific labeling.[1]
-
Troubleshooting Protocol: Titrate the UV irradiation time. Start with a shorter time and gradually increase it to find the point where specific labeling is maximized without a significant increase in non-specific bands.
-
Expert Insight: Always wear appropriate personal protective equipment (PPE), including UV-blocking goggles, when working with UV radiation.[8]
-
Issue 3: Non-Specific Binding to Abundant Proteins
It is common for photoaffinity probes to cross-link to highly abundant proteins, such as albumin in plasma samples or cytoskeletal proteins in cell lysates.[1]
Underlying Causes & Solutions:
-
Probe Affinity and Potency: If the affinity of the probe for its target is low, non-specific interactions with abundant proteins can dominate the results.[1]
-
Troubleshooting Protocol: If possible, consider redesigning the probe to improve its affinity. This could involve changing the linker length or the attachment point of the photophore.
-
Expert Insight: Before embarking on extensive PAL experiments, ensure that the parent compound has sufficient potency in a biological assay. This provides confidence that the affinity for the specific target is high enough to overcome weak, non-functional binding to abundant proteins.[1]
-
-
Sample Fractionation: To reduce the complexity of the sample, consider performing a fractionation step before photoaffinity labeling.
-
Troubleshooting Protocol: If you hypothesize that your target is in a specific subcellular compartment (e.g., the nucleus or mitochondria), isolate that fraction before performing the labeling experiment.
-
Expert Insight: This approach not only reduces the pool of potential non-specific binders but also enriches for your target protein, potentially improving the signal-to-noise ratio.
-
Experimental Protocols
Here are detailed, step-by-step protocols for key experiments discussed in this guide.
Protocol 1: Competition Assay for Target Validation
-
Prepare Samples: Prepare at least two sets of your biological sample (e.g., cell lysate, purified protein).
-
Competitor Addition: To one set of samples, add the unlabeled parent compound to a final concentration of 50-100 times the concentration of the photoaffinity probe you will be using. To the other set (the control), add the same volume of vehicle (e.g., DMSO).
-
Pre-incubation: Incubate all samples for 30-60 minutes at the appropriate temperature (e.g., 4°C or room temperature) to allow the competitor to bind to its target.
-
Probe Addition: Add the photoaffinity probe to all samples at your optimized concentration.
-
Probe Incubation: Incubate the samples for an additional 30-60 minutes.
-
UV Irradiation: Irradiate the samples with UV light at the appropriate wavelength (e.g., 350-365 nm for diazirines) for the optimized duration.[1]
-
Analysis: Analyze the samples by SDS-PAGE, followed by in-gel fluorescence scanning or Western blotting to detect the labeled proteins.
-
Interpretation: A specific target will show a significantly reduced signal in the sample pre-incubated with the competitor compared to the control.
Protocol 2: Optimizing Probe Concentration
-
Prepare Serial Dilutions: Prepare a series of dilutions of your photoaffinity probe. A good starting point is a 5-point dilution series centered around the estimated Kd of your compound.
-
Incubate with Samples: Aliquot your biological sample and incubate each aliquot with a different concentration of the probe for 30-60 minutes.
-
UV Irradiation: Irradiate all samples under identical conditions.
-
Analysis: Analyze the samples by SDS-PAGE and in-gel fluorescence or Western blotting.
-
Interpretation: Identify the lowest probe concentration that provides a clear signal for your target protein with the minimal amount of background labeling. This will be your optimal probe concentration for future experiments.[3]
Visualizing the Principles of Non-Specific Binding
Caption: Specific vs. Non-Specific Binding in PAL.
References
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183. [Link]
-
Parker, C. G., & Cravatt, B. F. (2018). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Communications, 54(52), 7046-7057. [Link]
-
Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]
-
Rupert, A., & Shafer, J. (1973). The Mechanism of Photoaffinity Labeling. Journal of Biological Chemistry, 248(7), 2567-2571. [Link]
-
Parker, C. G., & Cravatt, B. F. (2018). Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Organic & Biomolecular Chemistry, 16(31), 5556-5566. [Link]
-
Robinette, D., et al. (2007). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics, 4(1), 31-43. [Link]
-
Schürmann, M., et al. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. In Methods in Molecular Biology (pp. 259-276). Springer, New York, NY. [Link]
-
Murale, D. P., et al. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). RSC Advances, 7(52), 32873-32890. [Link]
-
LI-COR Biosciences. (2019). Blocking Agent Options | Fluorescence: Blocking the Membrane. YouTube. [Link]
-
Robinette, D., et al. (2007). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics, 4(1), 31-43. [Link]
-
Field, M. C., et al. (2017). Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues. PLoS Neglected Tropical Diseases, 11(4), e0005519. [Link]
-
Evotec. (n.d.). Discovering reversible drugs with photoaffinity labeling mass spectrometry. Evotec. [Link]
-
Wang, D., et al. (2021). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. Acta Pharmaceutica Sinica B, 11(8), 2235–2253. [Link]
-
Grant, T., et al. (2023). Photoaffinity labelling displacement assay using multiple recombinant protein domains. Biochemical Journal, 480(15), 1183–1197. [Link]
-
Reddit user c_h_a_r_. (2020). what might be causing non-specific binding? more detailed protocol used in comments. Reddit. [Link]
-
FluoroFinder. (n.d.). Amplification and Background Reduction Techniques. FluoroFinder. [Link]
-
Ho, J. (2014). Photoaffinity Labeling of Plasma Proteins. Molecules, 19(11), 17795-17811. [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Request PDF. [Link]
-
Ho, J. (2014). A typical photoaffinity labeling experimental protocol to identify the... ResearchGate. [Link]
-
Vector Laboratories. (2022). Optimize your immunofluorescent staining: Tips to overcome background interference. YouTube. [Link]
-
American Research Products. (n.d.). Western Blot troubleshooting: Non-Specific Bands. Blog - American Research Products. [Link]
-
Burrell, A., & Lakin, N. (2018). Optimizing Primer and Probe Concentrations for Use in Real-Time Polymerase Chain Reaction (PCR) Assays. Cold Spring Harbor Protocols, 2018(10). [Link]
-
Chemical Communications Blog. (n.d.). RSC Blogs. [Link]
-
Gene-Quantification. (n.d.). Real-time quantitative PCR: Assay Validation, Optimization, and Troubleshooting. Gene-Quantification. [Link]
-
Quantabio. (n.d.). Real-Time quantitative PCR Optimization Guide. Quantabio. [Link]
Sources
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- 2. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 3. PCR Assay Optimization and Validation [sigmaaldrich.com]
- 4. Optimizing Primer and Probe Concentrations for Use in Real-Time Polymerase Chain Reaction (PCR) Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quantabio.com [quantabio.com]
- 6. arp1.com [arp1.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The Mechanism of Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Crosslinking Efficiency of Trifluoromethyl Diazirine Probes
Welcome to the technical support center for trifluoromethyl diazirine probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your crosslinking experiments. Here, we address common challenges and frequently asked questions to help you enhance the efficiency and specificity of your photoaffinity labeling studies.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Crosslinking Yield
Symptom: After UV irradiation and downstream analysis (e.g., Western blot, mass spectrometry), you observe a weak or absent signal corresponding to your crosslinked protein-probe adduct.
Potential Causes & Solutions
-
Inadequate UV Irradiation: The activation of the diazirine moiety is critically dependent on the wavelength, intensity, and duration of UV light exposure.
-
Causality: Trifluoromethyl diazirines are optimally activated by long-wave UV light, typically between 350-370 nm.[1][2] Using an incorrect wavelength or insufficient light intensity will result in incomplete activation of the probe, leading to a low yield of the reactive carbene intermediate necessary for crosslinking.[3][4]
-
Solution:
-
Verify UV Lamp Specifications: Ensure your UV lamp emits light within the 350-370 nm range. Avoid lamps that primarily emit at 254 nm, as this wavelength can cause damage to proteins and nucleic acids.[1][5]
-
Optimize Irradiation Time and Distance: Perform a time-course experiment to determine the optimal irradiation duration. The distance between the lamp and the sample is also crucial; decreasing the distance can significantly increase the light intensity reaching the sample.[1][5] For instance, a 15-watt lamp may require a distance of 3-5 cm.[1]
-
Sample Vessel: Use a shallow, uncovered reaction vessel to maximize light exposure.[5]
-
-
-
Suboptimal Probe Concentration: The concentration of your diazirine probe directly influences the probability of a successful crosslinking event.
-
Causality: If the probe concentration is too low, the likelihood of the activated carbene encountering a suitable amino acid residue on the target protein is diminished.
-
Solution: Titrate the concentration of your photoaffinity probe to find the optimal balance between efficient labeling and minimizing non-specific interactions.[3] For in vitro experiments with purified proteins, a 20- to 50-fold molar excess of the crosslinker is a common starting point.[5]
-
-
Buffer Composition: Certain buffer components can interfere with the crosslinking reaction.
-
Causality: Buffers containing primary amines, such as Tris or glycine, can compete with the target protein for reaction with NHS-ester functionalized probes, reducing the amount of probe available for crosslinking.[1][5]
-
Solution: Use buffers devoid of primary amines, such as PBS, HEPES, or carbonate/bicarbonate buffers at a pH of 7-9.[1][5]
-
Issue 2: High Background or Non-Specific Labeling
Symptom: You observe widespread, non-specific labeling of proteins in your sample, obscuring the signal from your specific target.
Potential Causes & Solutions
-
Probe Design and Properties: The chemical structure of the probe itself can contribute to non-specific binding.
-
Causality: Linear photoaffinity linkers have a greater tendency to engage in non-specific binding compared to more compact, branched linkers.[6][7] Additionally, positively charged probes may exhibit higher overall labeling due to increased interaction with negatively charged protein surfaces.[8][9]
-
Solution:
-
Probe Structure: If possible, opt for probes with branched or more compact linker arms to minimize non-specific interactions.[6][7]
-
Probe Charge: Consider the charge of your probe. While positively charged probes can enhance labeling, they may also increase background. Neutral or negatively charged probes might offer higher specificity for certain targets.[9]
-
-
-
Excessive Probe Concentration or Irradiation Time: Overly aggressive labeling conditions can lead to non-specific crosslinking.
-
Causality: High concentrations of the probe or prolonged UV exposure can increase the chances of random collisions and crosslinking events with non-target proteins.[3]
-
Solution: Reduce the concentration of the photoaffinity probe and/or shorten the irradiation time.[3] It is crucial to perform optimization experiments to find the "sweet spot" that maximizes specific labeling while minimizing background.
-
-
Sample Purity: The complexity of the protein mixture can impact specificity.
-
Causality: In complex mixtures like cell lysates, the sheer number of proteins increases the probability of non-specific interactions.
-
Solution: If feasible, enrich your sample for the target protein through biochemical fractionation or immunoprecipitation prior to photo-crosslinking.[3]
-
Issue 3: Probe Instability or Degradation
Symptom: You suspect your trifluoromethyl diazirine probe has degraded, leading to inconsistent or failed experiments.
Potential Causes & Solutions
-
Improper Storage and Handling: Diazirine-containing compounds require specific storage conditions to maintain their integrity.
-
Causality: While generally more stable than other photo-reactive groups, diazirines can be sensitive to prolonged exposure to ambient light and certain chemical conditions.[10] Some studies have shown that replacing the phenyl ring with electron-withdrawing heterocyclic rings can enhance ambient light stability.[11]
-
Solution:
-
Storage: Store diazirine probes protected from light, in a cool, dry place.[10] For long-term storage, follow the manufacturer's recommendations, which often involve storage at low temperatures.
-
Handling: While brief exposure to ambient light during experimental setup is generally acceptable, avoid prolonged exposure.[10] Prepare probe solutions immediately before use.[5]
-
-
-
Chemical Incompatibility: The probe may be unstable in the presence of certain reagents.
-
Causality: Although trifluoromethyl diazirines are relatively stable in acidic and basic conditions, extreme pH or the presence of strong reducing or oxidizing agents could potentially affect their stability.[12]
-
Solution: Review the chemical compatibility of your probe with all reagents in your experimental workflow. When in doubt, consult the manufacturer's documentation or relevant literature.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of trifluoromethyl diazirine photocrosslinking?
Upon irradiation with UV light (typically 350-370 nm), the trifluoromethyl diazirine ring loses a molecule of nitrogen (N₂) to generate a highly reactive carbene intermediate.[3][13] This carbene can then rapidly and non-selectively insert into nearby C-H, N-H, and O-H bonds of interacting proteins, forming a stable covalent bond.[4][14] Some evidence suggests that an intermediate diazo isomer can also be formed, which may preferentially react with acidic residues like glutamate and aspartate.[8][9][15]
graph "photocrosslinking_mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Probe [label="Trifluoromethyl\nDiazirine Probe", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbene [label="Reactive Carbene\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diazo [label="Diazo Isomer\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Adduct [label="Covalent Protein-Probe\nAdduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quenched [label="Quenched Probe\n(Reaction with Solvent)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Probe -> Carbene [label="UV Light (350-370 nm)\n- N₂"]; Probe -> Diazo [label="UV Light\n(Isomerization)", style=dashed]; Diazo -> Carbene [label="UV Light\n(slower)", style=dashed]; Carbene -> Adduct [label="Insertion into\nC-H, N-H, O-H bonds"]; Diazo -> Adduct [label="Reaction with\nAcidic Residues (Glu, Asp)", style=dashed]; Carbene -> Quenched [label="Reaction with\nSolvent (e.g., H₂O)"]; } ?>
Caption: Photocrosslinking mechanism of trifluoromethyl diazirine probes.
Q2: How do trifluoromethyl diazirines compare to other photo-crosslinkers like benzophenones and aryl azides?
Trifluoromethyl diazirines offer several advantages over other common photo-crosslinkers.
| Feature | Trifluoromethyl Diazirines | Benzophenones | Aryl Azides |
| Activation Wavelength | ~350-370 nm[1][2] | ~350-360 nm | < 300 nm |
| Reactive Intermediate | Carbene[3][13] | Biradical | Nitrene |
| Size | Small, minimal steric hindrance[3][16] | Bulky | Small |
| Efficiency | High, short irradiation times often sufficient[17] | Lower, often requires longer irradiation | Variable, can have lower yields |
| Specificity | Can exhibit preference for acidic residues[8][9] | Less specific, reacts with C-H bonds | Prone to non-specific labeling |
| Stability | Generally stable in ambient light for short periods[1] | Stable | Can be less stable |
Q3: Can I use trifluoromethyl diazirine probes for in-cell crosslinking?
Yes, trifluoromethyl diazirine probes are well-suited for in-cell crosslinking experiments. Their ability to be activated by longer wavelength UV light minimizes cellular damage.[3] For cell-based assays, it's important to use membrane-permeable probes (if targeting intracellular proteins) and to thoroughly wash the cells to remove excess, non-bound probe before UV irradiation to reduce background signal.[5]
Q4: What are the key considerations for analyzing crosslinked samples by mass spectrometry?
Analyzing crosslinked samples by mass spectrometry presents unique challenges due to the complexity of the resulting peptide mixtures.
-
Enrichment: It is often necessary to enrich for crosslinked peptides prior to LC-MS/MS analysis. This can be achieved using techniques like size-exclusion chromatography.[18]
-
MS-Cleavable Linkers: The use of MS-cleavable crosslinkers can greatly simplify data analysis by allowing the crosslinked peptides to be separated in the mass spectrometer.[15][18]
-
Specialized Software: Specialized software is required to identify the crosslinked peptide pairs from the complex MS/MS data.
-
Fragmentation Method: The choice of fragmentation method (e.g., CID, HCD, ETD) can significantly impact the identification of crosslinked peptides. HCD is often a good choice for the number of identified links, while ETD-based methods can provide better sequence coverage.[19]
III. Experimental Protocols
General Protocol for In Vitro Photocrosslinking
This protocol provides a general framework for crosslinking a purified protein with a trifluoromethyl diazirine probe. Optimization will be required for specific applications.
-
Prepare Protein and Probe:
-
Incubation:
-
Quenching and Removal of Excess Probe (for NHS-ester probes):
-
UV Irradiation:
-
Place the sample in a shallow, open vessel (e.g., a petri dish or uncovered microplate).
-
Position a 365 nm UV lamp 1-5 cm from the sample.[5]
-
Irradiate for 5-15 minutes. Optimization of time and distance is critical.
-
-
Downstream Analysis:
-
The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
Start [label="Start Experiment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Problem [label="Low/No Crosslinking?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckUV [label="Verify UV Source:\n- Wavelength (350-370nm)\n- Intensity/Distance\n- Irradiation Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckConc [label="Optimize Probe\nConcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckBuffer [label="Check Buffer\n(Avoid Tris, Glycine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HighBg [label="High Background?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ReduceConc [label="Reduce Probe Conc.\n& Irradiation Time", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enrich [label="Enrich for Target\nProtein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Success [label="Successful Crosslinking", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Problem; Problem -> CheckUV [label="Yes"]; CheckUV -> CheckConc; CheckConc -> CheckBuffer; CheckBuffer -> Problem [label="Re-run"]; Problem -> HighBg [label="No"]; HighBg -> ReduceConc [label="Yes"]; ReduceConc -> Enrich; Enrich -> HighBg [label="Re-run"]; HighBg -> Success [label="No"]; } ?>
Caption: A troubleshooting workflow for diazirine crosslinking experiments.
References
-
Rappsilber, J. et al. Optimized fragmentation regime for diazirine photo-cross-linked peptides. Analytical Chemistry. [Link]
-
Kim, Y. et al. Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells. Chemical Communications. [Link]
-
Götze, M. et al. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry. [Link]
-
Götze, M. et al. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry. [Link]
-
MacKinnon, A.L. et al. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. [Link]
-
Liu, P. et al. Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Nature Communications. [Link]
-
Ju, Y. et al. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Iacobucci, C. et al. Carboxyl-Photo-Reactive MS-Cleavable Cross-Linkers: Unveiling a Hidden Aspect of Diazirine-Based Reagents. Analytical Chemistry. [Link]
-
Parker, C.G. et al. Labeling preferences of diazirines with protein biomolecules. ChemRxiv. [Link]
-
Kim, Y. et al. Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells. Semantic Scholar. [Link]
-
Parker, C.G. et al. Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society. [Link]
-
van Rijn, R.M. et al. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Molecular Pharmacology. [Link]
-
Li, Y. et al. Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. Nature Communications. [Link]
-
Antermite, D. et al. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au. [Link]
-
Antermite, D. et al. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au. [Link]
-
Melder, F. et al. Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. ACS Chemical Biology. [Link]
-
Perera, D.S.N. et al. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Bioconjugate Chemistry. [Link]
-
Brunner, J. et al. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. The Journal of Biological Chemistry. [Link]
-
Liu, F. et al. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics. [Link]
-
Diazirine-Based Photo-Crosslinkers for Defect Free Fabrication of Solution Processed Organic Light-Emitting Diodes. ResearchGate. [Link]
-
Diazirine. Wikipedia. [Link]
-
Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. RSC Publishing. [Link]
-
Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Proceedings of the National Academy of Sciences. [Link]
-
Novel Diazirine-Containing DNA Photoaffinity Probes for the Investigation of DNA-Protein-Interactions. ResearchGate. [Link]
-
Labeling Preferences of Diazirines with Protein Biomolecules. ResearchGate. [Link]
-
Parker, C.G. et al. Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society. [Link]
-
Diazirine crosslinkers. Interchim. [Link]
-
diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Semantic Scholar. [Link]
-
Photoaffinity Labeling Preferences of Diazirines. INOUE RESEARCH GROUP. [Link]
-
Hill, J.R. & Robertson, A.A.B. Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry. [Link]
-
Huang, W. et al. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. Springer Protocols. [Link]
-
Electronically optimized diazirine-based polymer crosslinkers. RSC Publishing. [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells. | Semantic Scholar [semanticscholar.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 18. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]
Technical Support Center: Optimizing Diazirine-Based Protein Labeling
Welcome to the technical support center for diazirine-based protein labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their photo-crosslinking experiments. Diazirine reagents are powerful tools for capturing protein interactions due to their high reactivity and ability to be activated by less damaging, long-wave UV light.[1][2] However, achieving high labeling yields can be challenging. This guide provides in-depth, experience-driven advice in a question-and-answer format to address common issues and enhance the success of your experiments.
Troubleshooting Guide: Low Labeling Yield
Low or no detectable labeled protein is one of the most frequent challenges encountered in photo-crosslinking experiments. The following section breaks down potential causes and provides actionable solutions.
Q1: My labeling efficiency is very low. Where should I start troubleshooting?
A1: Start by systematically evaluating your UV activation step. This is a critical control point.
The generation of the highly reactive carbene intermediate from the diaziririne is entirely dependent on the UV light source and exposure conditions.[3]
-
Wavelength: Ensure your UV lamp emits light in the 330-370 nm range, with an optimal wavelength around 345-365 nm.[4][5] Using a lamp with a shorter wavelength (e.g., 254 nm) can cause damage to your protein and DNA, while a longer wavelength may not provide sufficient energy for efficient activation.[4]
-
Lamp Power and Distance: The intensity of the UV light decreases with distance from the source. For lower wattage lamps (e.g., 6-15 watts), position the sample as close as 1-5 cm.[4] Higher wattage lamps (>150 watts) may require a greater distance (e.g., 20 cm) and the use of filters to prevent sample damage.[4]
-
Irradiation Time: The optimal irradiation time is a balance between maximizing carbene formation and minimizing protein degradation. A typical starting point is 5-15 minutes.[4][6] However, prolonged exposure can lead to the formation of less specific reactive intermediates and potential sample damage.[7] Recent studies suggest that a shorter irradiation time with a higher power density can improve selectivity for certain residues.[8]
Experimental Protocol: Optimizing UV Irradiation Time
-
Prepare identical aliquots of your protein and diazirine reagent mixture.
-
Expose each aliquot to the UV source for a different amount of time (e.g., 2, 5, 10, 15, and 20 minutes).
-
Include a no-UV control to assess background.
-
Analyze the labeling efficiency for each time point using SDS-PAGE and an appropriate detection method (e.g., fluorescence scan for fluorescently tagged reagents or Western blot for biotinylated reagents).[2]
-
The optimal time will be the one that gives the highest signal-to-noise ratio.
Q2: I've optimized my UV conditions, but the yield is still poor. What's the next step?
A2: Evaluate the concentration of your diazirine reagent.
The concentration of the photo-crosslinker is a key parameter that directly influences the labeling efficiency.
-
Insufficient Concentration: If the concentration is too low, the probability of a successful crosslinking event is reduced.
-
Excessive Concentration: Conversely, a very high concentration can lead to non-specific labeling and potential protein aggregation. It can also increase background signal.[1]
| Protein Concentration | Recommended Molar Excess of Diazirine Reagent |
| ≥ 5 mg/ml | 10-fold |
| < 5 mg/ml | 20- to 50-fold |
Table 1: Recommended molar excess of diazirine reagent based on protein concentration. Adapted from Thermo Fisher Scientific instructions.[4]
Pro-Tip: If you are working with a novel interaction, it is advisable to perform a titration experiment to determine the optimal reagent concentration for your specific system.
Q3: Could my buffer composition be interfering with the labeling reaction?
A3: Absolutely. Certain buffer components can quench the reactive carbene intermediate.
The highly reactive carbene generated from the diazirine can react with a wide range of chemical bonds.[1] Therefore, it is crucial to avoid components in your reaction buffer that can compete with your target protein.
-
Primary Amines: Buffers containing primary amines, such as Tris, will react with and quench NHS-ester diazirine crosslinkers.[4] It is essential to use amine-free buffers like PBS or HEPES during the labeling step.
-
Reducing Agents: Thiol-containing reducing agents like DTT or 2-mercaptoethanol can reduce the azide functional group on some diazirine reagents, preventing photo-activation.[3] These should be excluded from the reaction mixture.
-
Scavengers: Components of cell culture media can also act as scavengers. Always wash cells with a suitable buffer like PBS before adding the crosslinking reagent.[4]
Workflow for Buffer Exchange
Caption: Buffer exchange workflow.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of diazirine photo-crosslinking?
A4: Upon activation with UV light (typically ~350-370 nm), the diazirine ring loses nitrogen gas (N₂) to form a highly reactive carbene intermediate.[1][5] This carbene can then insert into a wide variety of chemical bonds, including C-H, N-H, and O-H bonds, forming a stable covalent bond with nearby molecules.[1] More recent research has shown a two-step mechanism where an initial photo-isomerization to a diazo intermediate occurs. This diazo intermediate can then be further photo-activated to the carbene or can directly react with nucleophilic residues.[9][10]
Caption: Simplified diazirine photo-activation mechanism.
Q5: Are there different types of diazirine reagents, and how do I choose the right one?
A5: Yes, diazirine reagents come in various forms to suit different experimental needs.
-
Alkyl vs. Aryl Diazirines: Alkyl diazirines are smaller and may cause less steric hindrance.[2] Aryl diazirines can have different photophysical properties and reactivity profiles.[11]
-
NHS-Ester vs. Sulfo-NHS-Ester: NHS-ester diazirines are membrane-permeable and suitable for intracellular labeling. Sulfo-NHS-ester derivatives are water-soluble and membrane-impermeable, making them ideal for cell-surface labeling.[4]
-
Bifunctional Reagents: Many diazirine crosslinkers are heterobifunctional, containing another reactive group (e.g., an NHS ester for amine coupling) and a reporter group (e.g., biotin or an alkyne for click chemistry).[2] The choice depends on your downstream application.
Q6: How does the pH of my reaction affect labeling efficiency?
A6: The pH can significantly impact the labeling efficiency, particularly for alkyl diazirines. Studies have shown that alkyl diazirines can exhibit preferential labeling of acidic amino acids in a pH-dependent manner.[12][13] This is thought to be due to the reactivity of the diazo intermediate.[14] Therefore, it is important to maintain a consistent and appropriate pH for your protein of interest throughout the experiment. For most applications, a physiological pH of 7.4 is a good starting point.
Q7: What are some essential controls to include in my experiment?
A7: Including proper controls is crucial for interpreting your results accurately.
-
No UV Control: This is the most critical control. A sample prepared identically but not exposed to UV light should show no labeling. Any signal in this lane indicates non-specific binding or other issues with your reagents.
-
Competitor Control: If you are studying a specific protein-ligand interaction, pre-incubating your sample with an excess of a non-photoreactive competitor ligand should reduce or eliminate the specific labeling signal.[2]
-
No Diazirine Reagent Control: This control helps to identify any background signal from your detection reagents.
References
-
MacKinnon, A. L., & Taunton, J. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 97-111. [Link]
-
Grote, M., et al. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry, 88(16), 8121-8128. [Link]
-
Qin, K., et al. (2018). Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules. Current Protocols in Chemical Biology, 10(4), e52. [Link]
-
Jiang, Y., et al. (2024). Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. Nature Communications, 15(1), 6037. [Link]
-
Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. (2024). Technology Networks. [Link]
-
Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. (2024). OmicsDI. [Link]
-
Musolino, S. F., et al. (2022). Electronically optimized diazirine-based polymer crosslinkers. Polymer Chemistry, 13(25), 3649-3654. [Link]
-
Ward, C. C., et al. (2021). Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. Chemical Science, 12(17), 6049-6062. [Link]
-
Singh, A., et al. (2020). Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. Journal of Materials Chemistry C, 8(31), 10815-10823. [Link]
-
Das, D., & An, H. (2022). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 27(19), 6296. [Link]
-
Schmidt, F., et al. (2021). A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking. ChemBioChem, 22(1), 88-92. [Link]
-
Dissecting the reaction mechanism between alkyl diazirine and protein... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Geurink, P. P., et al. (2013). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Journal of Medicinal Chemistry, 56(23), 9517-9527. [Link]
-
Hashimoto, Y., & Hatanaka, Y. (2014). Diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Journal of Photopolymer Science and Technology, 27(4), 453-460. [Link]
-
Tan, Y. L., et al. (2025). Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. ACS Omega. [Link]
-
Ting, C. Y., et al. (2013). A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II. Bioorganic & Medicinal Chemistry Letters, 23(17), 4843-4847. [Link]
-
Parker, C. G., & Histen, G. (2021). Labeling preferences of diazirines with protein biomolecules. bioRxiv. [Link]
-
Labeling Preferences of Diazirines with Protein Biomolecules. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Shigdel, U. K., et al. (2012). Diazirine-Based DNA Photo-Cross-Linking Probes for the Study of Protein–DNA Interactions. Angewandte Chemie International Edition, 51(24), 5795-5798. [Link]
-
Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. (2025). ACS Omega. [Link]
-
Histen, G., et al. (2024). Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society. [Link]
-
Wamhoff, E.-C., et al. (2018). Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. Beilstein Journal of Organic Chemistry, 14, 1827-1836. [Link]
-
Tan, Y. L., et al. (2025). Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. ACS Omega. [Link]
-
Diazirine. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Histen, G. (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Harvard University. [Link]
-
Burton, N. R., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 19(36), 7792-7809. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 6. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]
- 14. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing diazo isomerization in trifluoromethyl diazirine probes
A-Level: Senior Application Scientist
Welcome to the technical support hub for trifluoromethyl diazirine probes. This guide is designed for researchers, scientists, and professionals in drug development who utilize these powerful photo-crosslinkers. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments and ensure the integrity of your results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, with a focus on preventing the unwanted isomerization of the diazirine to a linear diazo compound—a common pitfall that can compromise experimental outcomes.
Issue 1: Low or No Photo-Crosslinking Efficiency
Symptoms:
-
Weak or absent signal for the cross-linked product in downstream analysis (e.g., Western blot, mass spectrometry).
-
The majority of the probe remains unbound after UV irradiation.
Potential Cause: Premature Isomerization or Degradation of the Diazirine Probe
The diazirine three-membered ring is strained and can isomerize to a more stable, but less reactive, linear diazo compound, particularly under adverse conditions. This isomerization is a primary reason for failed cross-linking experiments.
Troubleshooting Steps & Explanations:
-
Verify Probe Integrity Before Use:
-
Causality: The diazirine moiety is sensitive to both heat and light.[1] Exposure to ambient lab light or elevated temperatures, even for short periods, can initiate isomerization to the unreactive diazo form.[1][2][3]
-
Protocol: Before starting your experiment, confirm the purity of your probe stock via techniques like 19F NMR if possible. A single resonance is indicative of the diazirine, while the appearance of a second signal may suggest the presence of the diazo isomer.[2][4]
-
-
Optimize Storage and Handling:
-
Causality: Proper storage is critical to prevent gradual degradation.
-
Protocol:
-
Store neat diazirine probes in a cool, dark location, ideally at -20°C in a freezer.[1] Under these conditions, they can be stable for at least four years.[1] For shorter-term storage, +4°C is acceptable.[5]
-
Always protect the probe from light by using amber vials or wrapping containers in aluminum foil.[1][5][6]
-
Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze certain functionalities like NHS esters.[7]
-
-
-
Solvent Selection and Preparation:
-
Causality: The solvent can influence the rate of both desired carbene formation and undesired diazo isomerization.[8][9] Some solvents may also contain impurities that can quench the reactive carbene.
-
Protocol:
-
Prepare stock solutions in high-purity, anhydrous DMSO or DMF.[5][7]
-
For aqueous reactions, ensure the final concentration of the organic solvent is low (typically <10%) to avoid precipitation.[5]
-
Crucially, if your protocol involves a drying step, ensure all solvent is evaporated before UV activation. The highly promiscuous carbene will react with residual solvent molecules, reducing the yield of protein cross-linking.[1] Allow 30-45 minutes for common organic solvents to fully evaporate.[1]
-
-
-
Optimize UV Irradiation Conditions:
-
Causality: The wavelength, intensity, and duration of UV light are critical parameters. Insufficient energy will result in poor activation, while excessive or incorrect wavelength light can damage the biological sample.[7]
-
Protocol:
-
Use a UV lamp that irradiates between 320-370 nm (long-wave UV).[7] A common wavelength is 365 nm.[10] Avoid lamps that emit at 254 nm, as this wavelength can damage proteins and DNA.[7]
-
Position the UV source at an optimal distance from the sample. This is lamp-dependent, but general guidelines are 3-5 cm for a 15-watt lamp or up to 20 cm for lamps >150 watts.[5][7]
-
Irradiate for a sufficient duration, typically between 5 to 15 minutes.[7][10] This should be optimized for each specific experimental setup. For live cells, keep total irradiation time under 15 minutes.[5][7]
-
Ensure uniform irradiation by using a shallow, uncovered reaction vessel and rotating the sample if necessary.[5][7]
-
-
Issue 2: High Background or Non-Specific Labeling
Symptoms:
-
Multiple bands or a smear on a gel, indicating the probe has reacted with many proteins indiscriminately.
-
Difficulty distinguishing the target protein from the background noise.
Potential Cause: Reaction of the Diazo Isomer or Instability of Photo-adducts
While the trifluoromethyl group helps to stabilize the diazirine and suppress diazo formation compared to aliphatic diazirines, some isomerization can still occur.[3][11] The resulting diazo compound, although less reactive than the carbene, can still participate in non-specific reactions, particularly with acidic residues.[12][13]
Troubleshooting Steps & Explanations:
-
Control for Diazo Reactivity:
-
Causality: Alkyl diazirines, in particular, are known to form a reactive diazo intermediate that preferentially labels acidic amino acids (aspartate, glutamate) in a pH-dependent manner.[12][13][14][15] While trifluoromethyl aryl diazirines are less prone to this, it remains a consideration.
-
Protocol:
-
Maintain a neutral to slightly basic pH (7-9) for the reaction buffer to minimize the protonation of acidic residues, which can make them more susceptible to reaction with the diazo intermediate.[7][12]
-
Include a "no UV" control in your experimental design.[2] Any labeling observed in this control is likely due to non-photochemical reactions, potentially involving the diazo isomer or other degradation products.
-
-
-
Remove Excess Probe:
-
Causality: Unreacted or hydrolyzed probe in the solution can contribute to background signal.
-
Protocol: After the initial labeling step (e.g., NHS ester reaction), it is crucial to remove any excess crosslinker before photoactivation.[7] This can be achieved through desalting columns or dialysis.[7]
-
-
Consider the Stability of the Photo-Adduct:
-
Causality: In some cases, the initial product of carbene insertion can be unstable. For example, insertion into an N-H bond of diethylamine can be followed by elimination of hydrogen fluoride and subsequent hydrolysis, effectively reversing the labeling.[16]
-
Protocol: While difficult to control directly, be aware of this possibility when analyzing results, especially if yields are unexpectedly low. The choice of probe and the nature of the target protein's binding pocket can influence the stability of the resulting covalent bond.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is diazo isomerization and why is it a problem?
A1: Diazo isomerization is the rearrangement of the cyclic diazirine to its linear, more stable diazo isomer.[3] Upon UV irradiation, diazirines are designed to lose nitrogen gas (N₂) to form a highly reactive carbene, which then covalently binds to nearby molecules.[17][18] The diazo isomer, however, is significantly less photoreactive at the wavelengths typically used for diazirine activation (>350 nm) and does not efficiently generate the desired carbene.[19][20] Its presence reduces the concentration of the active probe, leading to lower cross-linking efficiency. While the trifluoromethyl group helps to favor carbene formation over isomerization, the process can still occur, especially with improper handling.[3][19]
Caption: Desired vs. Undesired pathways for diazirine activation.
Q2: How do trifluoromethyl diazirines compare to other photo-crosslinkers?
A2: Trifluoromethyl diazirines offer several advantages over other common photo-crosslinkers like benzophenones and aryl azides.
| Feature | Trifluoromethyl Diazirine | Benzophenone | Aryl Azide |
| Activation Wavelength | ~350-370 nm (Long-wave UV)[7] | ~350-360 nm | ~250-300 nm (Short-wave UV) |
| Reactive Intermediate | Singlet Carbene[2][16] | Triplet Biradical | Nitrene |
| Reactivity | Highly reactive, inserts into C-H, N-H, O-H bonds[18] | Less reactive, prefers C-H bonds | Prone to rearrangement |
| Size | Small, minimally perturbing[18] | Bulky | Relatively small |
| Stability | Generally stable to acid/base, but light/heat sensitive[1][18][19] | Very stable | Can be reduced by thiols |
| Key Advantage | High reactivity and small size allow for efficient labeling.[18] | Stability allows for longer irradiation times. | Simple to synthesize. |
| Key Disadvantage | Potential for diazo isomerization.[2][19] | Can require long irradiation; bulky size.[21] | Low activation wavelength can damage biomolecules.[21] |
Q3: Can I prepare a stock solution of my NHS-ester diazirine probe for later use?
A3: No, it is strongly advised not to prepare stock solutions of NHS-ester containing diazirines for storage.[7] The N-hydroxysuccinimide (NHS) ester moiety is highly susceptible to hydrolysis in the presence of moisture.[7] This hydrolysis reaction renders the probe incapable of reacting with primary amines on your target protein. Always dissolve the crosslinker immediately before use and discard any unused solution.[7]
Caption: Reaction pathways for NHS-ester diazirine probes.
Q4: My diazirine probe is not soluble in my aqueous buffer. What should I do?
A4: This is a common issue, as many diazirine crosslinkers are hydrophobic.
-
For non-sulfonated probes (e.g., SDA): These are generally water-insoluble.[7] First, dissolve the probe in an organic solvent like DMSO or DMF to make a concentrated stock solution (e.g., 10 mM).[5][7] Then, add this stock solution dropwise to your aqueous reaction buffer while vortexing. The final concentration of the organic solvent should typically be kept below 10% to prevent precipitation of the probe or denaturation of your protein.[5]
-
For sulfonated probes (e.g., Sulfo-SDA): These probes contain a negatively charged sulfate group, which significantly increases their water solubility.[5][7] They can often be dissolved directly in aqueous buffers like PBS.[5][7] However, be aware that their solubility can decrease in buffers with high salt concentrations.[7]
References
- 1. Top 3 tips to a successful first trial with XlynX diazirine crosslinkers [xlynxmaterials.com]
- 2. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. interchim.fr [interchim.fr]
- 6. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]
- 12. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Diazirine - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Aqueous Solubility of Diazirine Photoaffinity Labels
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with diazirine photoaffinity labels (PALs). Diazirine-based probes are powerful tools for identifying protein-ligand interactions and mapping binding sites due to their small size and efficient photo-activation.[1] Upon irradiation with UV light (typically 350-370 nm), they generate highly reactive carbene intermediates that form covalent bonds with nearby molecules, providing a snapshot of molecular interactions.[2][3][4]
However, the inherent hydrophobicity of many diazirine moieties and the parent ligands they are attached to presents a significant experimental hurdle: poor aqueous solubility.[5][6] This can lead to probe precipitation, aggregation, low labeling efficiency, and non-specific binding, ultimately compromising experimental results.[6][7] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome these solubility challenges.
Troubleshooting Guide: Common Solubility-Related Issues
This section addresses specific problems you may encounter during your photoaffinity labeling experiments.
Problem 1: My diazirine probe precipitates immediately upon addition to aqueous buffer (e.g., PBS).
This is a classic sign of a probe concentration exceeding its aqueous solubility limit.
Potential Causes:
-
High Hydrophobicity: The combined lipophilicity of your core ligand and the diazirine photophore is too high for the aqueous environment. Trifluoromethylphenyl diazirines, while stable, are particularly hydrophobic.[8]
-
Incorrect Stock Solution Preparation: The initial probe stock, typically in an organic solvent like DMSO or DMF, may be too concentrated, causing it to crash out when diluted into the aqueous buffer.
-
Buffer Composition: The pH, ionic strength, or presence of certain salts in your buffer may negatively impact the solubility of your specific probe.
Solutions & Scientific Rationale:
-
Optimize Solubilization from Stock:
-
Action: Before adding to your final buffer, perform a serial dilution of your organic stock solution. Try vortexing or sonicating the solution during dilution to break up micro-precipitates.
-
Rationale: This avoids a sudden, large concentration shock. Sonication provides energy to overcome the activation barrier of dissolution for kinetically trapped aggregates.
-
-
Introduce a Water-Miscible Co-solvent:
-
Action: Add a small, controlled amount of a water-miscible organic solvent to your final aqueous buffer. Start with 1-2% (v/v) DMSO or DMF and increase cautiously, not exceeding 5-10% if protein integrity is critical.
-
Rationale: Co-solvents like DMSO decrease the overall polarity of the aqueous buffer, making it more favorable for the hydrophobic probe to remain in solution.
-
**⚠️ Critical Caveat: Organic solvents can perturb protein structure and may alter or inhibit the protein-ligand interaction you are studying. Always run a parallel control experiment with the solvent alone to assess its impact on your system's biological activity.[9]
-
-
Gentle Warming:
-
Action: Briefly and gently warm the solution (e.g., to 30-37°C) to aid dissolution.
-
Rationale: Solubility for most compounds increases with temperature. However, this should be done with extreme care, as it can affect protein stability and probe integrity.
-
Problem 2: Labeling efficiency is very low, despite my probe appearing to be in solution.
Even if macroscopic precipitation isn't visible, your probe may be forming soluble aggregates or micro-aggregates, reducing the effective monomeric concentration available for target binding.
Potential Causes:
-
Probe Aggregation: Hydrophobic probes tend to self-associate in aqueous media, effectively hiding the binding pharmacophore and reducing the concentration of active, monomeric probe.
-
Non-specific Binding to Vials: Hydrophobic compounds can adsorb to plastic surfaces (e.g., microcentrifuge tubes), lowering the actual concentration in your experiment.
-
Quenching by Water: The highly reactive carbene generated upon photolysis can be quenched by water if it is not in close proximity to a protein target, a problem exacerbated if the probe is not well-solvated and bound.[3][6]
Solutions & Scientific Rationale:
-
Incorporate a Detergent:
-
Action: Add a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the buffer.
-
Rationale: Detergents form micelles that can encapsulate hydrophobic molecules, preventing aggregation and increasing their apparent solubility. This is a common strategy for handling membrane proteins but can also aid soluble protein experiments.[9] Ensure the chosen detergent does not disrupt your specific protein-ligand interaction.
-
-
Re-evaluate Probe Design (Long-Term Solution):
-
Action: The most robust solution is to improve the intrinsic solubility of the probe itself. This involves synthesizing a next-generation probe with integrated water-solubilizing moieties.
-
Rationale: By covalently modifying the probe, you directly address the root cause of poor solubility without relying on buffer additives that could confound results. See the FAQ section below for detailed strategies.
-
Frequently Asked Questions (FAQs)
Q1: How can I proactively design a diazirine probe with better aqueous solubility?
This is the most effective strategy for avoiding solubility issues. There are several validated chemical modifications you can make.
-
Strategy 1: Incorporate Polyethylene Glycol (PEG) Linkers.
-
How it Works: Add a short, discrete PEG linker (e.g., PEG2, PEG4) between the ligand/photophore and the reporter tag (e.g., alkyne, biotin). The hydrophilic ether oxygens of the PEG chain significantly increase the overall water solubility of the molecule.[10][11]
-
Pros: Highly effective, biocompatible, synthetically accessible.
-
Cons: Adds significant steric bulk, which could potentially interfere with ligand binding if positioned incorrectly.[12]
-
-
Strategy 2: Introduce Ionic Functional Groups.
-
How it Works: Incorporate a permanently charged group like a sulfonate (-SO₃⁻) or a pH-dependent carboxylate (-COO⁻) group into the probe's structure. This is often achieved by using reagents like Sulfo-NHS esters.[13]
-
Pros: Provides a dramatic increase in aqueous solubility.
-
Cons: Introduces a formal charge that may alter the probe's binding mechanism, cell permeability (ionic probes are generally membrane-impermeable), or lead to non-specific ionic interactions with proteins.
-
-
Strategy 3: Utilize Novel Heteroaromatic Diazirines.
-
How it Works: Replace the traditional phenyl ring of a trifluoromethyl-aryl-diazirine with a more polar heteroaromatic ring system, such as pyridine or pyrimidine.[14]
-
Pros: This is an elegant solution that enhances solubility and can improve ambient light stability without adding large, flexible linkers.[14]
-
Cons: May require more complex multi-step synthesis compared to using commercially available diazirine building blocks.
-
The following diagram illustrates the decision-making process for selecting a solubilization strategy.
Caption: Decision tree for selecting a diazirine probe solubilization strategy.
Q2: How much of a difference do these modifications make?
The improvement can be substantial. A study by Kumar et al. demonstrated that replacing a standard phenyl ring with a pyridyl or pyrimidyl ring in a diazirine probe dramatically increased aqueous solubility.[14]
| Compound Structure | Parent Diazirine Ring | Solubility at pH 7.4 (μg/mL) | Fold Increase vs. Phenyl |
| Probe A | Phenyl | 0.04 | 1x |
| Probe B | Pyridyl | 4.0 | 100x |
| Probe C | Pyrimidyl | 300 | 7500x |
| Data synthesized from Kumar et al., 2013.[14] |
Q3: Can improving solubility reduce non-specific binding?
Yes, indirectly. A major cause of non-specific labeling is the aggregation of hydrophobic probes, which can then interact non-specifically with abundant or "sticky" proteins like chaperones or albumin.[8] By improving the monomeric solubility of your probe, you ensure it is freely available to find its specific target, thereby increasing the signal-to-noise ratio of your labeling experiment.
Key Experimental Protocols
Protocol 1: Step-by-Step Solubilization of a Hydrophobic Diazirine Probe
This protocol provides a systematic approach to dissolving a challenging probe for an in vitro experiment.
-
Prepare High-Concentration Stock: Dissolve the diazirine probe in 100% anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved; brief vortexing or sonication may be necessary. Store protected from light.
-
Create Intermediate Dilution: Prepare an intermediate dilution of the probe in DMSO (or your chosen organic solvent). For example, dilute the 50 mM stock to 1 mM in DMSO.
-
Prepare Final Buffer: Have your final, chilled aqueous experimental buffer ready (e.g., PBS with 1 mM DTT).
-
Perform Final Dilution: To achieve a final probe concentration of 10 µM in a 1 mL reaction volume with 1% DMSO:
-
Pipette 990 µL of your chilled aqueous buffer into a low-adhesion microcentrifuge tube.
-
Add 10 µL of the 1 mM intermediate probe stock to the buffer.
-
Immediately vortex the tube for 5-10 seconds to ensure rapid and complete mixing, preventing localized high concentrations that can cause precipitation.
-
-
Visual Inspection: Hold the tube up to a light source to check for any visible precipitate or cloudiness. If the solution is not perfectly clear, proceed to troubleshooting steps like brief sonication in a water bath.
-
Pre-clear (Optional): If you suspect micro-aggregates, centrifuge the final solution at high speed (e.g., >14,000 x g) for 10 minutes at 4°C and use the supernatant for your experiment. This removes insoluble aggregates that could contribute to background signal.
The following workflow illustrates the key experimental stages where solubility must be managed.
Caption: Experimental workflow highlighting the critical solubilization step.
Protocol 2: Conceptual Workflow for Synthesis of a PEGylated Diazirine Probe
This is a high-level guide for chemists planning to synthesize a more soluble probe.
-
Design: Identify a suitable position on your parent ligand or diazirine moiety for linker attachment that is solvent-exposed and unlikely to disrupt target binding. This is often guided by existing Structure-Activity Relationship (SAR) data.[8]
-
Synthesize Precursors: Synthesize your ligand with a reactive handle (e.g., a carboxylic acid or amine) at the chosen position. Separately, obtain a heterobifunctional linker, such as an Alkyne-PEG-NHS ester. This linker contains the reporter tag (alkyne for click chemistry), the solubilizing group (PEG), and a reactive group (NHS ester) for conjugation.
-
Conjugation Reaction: React the amine- or acid-functionalized ligand/diazirine precursor with the heterobifunctional linker. For example, an amine-functionalized ligand will react with an NHS-ester-PEG-alkyne linker via amide bond formation.
-
Purification: Purify the final probe conjugate using standard chromatographic techniques (e.g., HPLC) to remove unreacted starting materials.
-
Characterization: Confirm the structure and purity of the final water-soluble probe using NMR and mass spectrometry.
-
Validation: Test the new probe's solubility and confirm that its biological activity and binding affinity for the target are retained compared to the parent compound.
By implementing these troubleshooting strategies and considering probe design modifications, you can successfully mitigate the challenges of poor aqueous solubility and enhance the reliability and quality of your photoaffinity labeling experiments.
References
-
Gomes, A. and Gozzo, F. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. J. Mass Spectrom., 45(8), pp.892-899. Available at: [Link]
-
Bandyopadhyay, A., et al. (2014). Synthesis of small water-soluble diazirine-functionalized gold nanoparticles and their photochemical modification. Canadian Journal of Chemistry. 92(2): 159-166. Available at: [Link]
-
Surface Science Western. (n.d.). Synthesis of small water-soluble diazirine-functionalized gold nanoparticles and their photochemical modification. Available at: [Link]
-
AxisPharm. (n.d.). Diazirine Linkers, Photo Induced Cross Linking, Photoreactive Linker. Available at: [Link]
-
Istrate, O., et al. (2011). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. 16(4): 3026-3050. Available at: [Link]
-
Kumar, V., et al. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules. 28(3): 1391. Available at: [Link]
-
ResearchGate. (n.d.). Request PDF: Synthesis of small water-soluble diazirine-functionalized gold nanoparticles and their photochemical modification. Available at: [Link]
-
Goñi, M., et al. (1990). Photoaffinity labelling and solubilization on the central 5-HT1A receptor binding site. Journal of Receptor Research. 10(1-2):45-66. Available at: [Link]
-
Signorelli, S. J., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. 5(2): 121-136. Available at: [Link]
-
O'Brien, J. G. K., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Organic Letters. 22(23): 9415-9420. Available at: [Link]
-
West, A. V., et al. (2022). Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. ACS Chemical Biology. 17(10): 2872-2881. Available at: [Link]
-
ResearchGate. (n.d.). Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry. Available at: [Link]
-
Adzima, B. J., et al. (2019). Synthesis and Reactivity of Diazirine-Containing Polymers via Controlled Radical Polymerization. Macromolecules. 52(10): 3555-3563. Available at: [Link]
-
Park, J., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology. 10(12): 2821-2827. Available at: [Link]
-
Jemas, A., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science. Available at: [Link]
-
Zhang, G., et al. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry. 20(2): 554-570. Available at: [Link]
-
Hatanaka, Y., & Hashimoto, M. (2014). Diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand interactions. Heterocycles, 89(12), 2696-2722. Available at: [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. 7(2): 159-183. Available at: [Link]
-
Parker, C. G., & Cravatt, B. F. (2018). Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Reviews. 118(21): 10736-10771. Available at: [Link]
-
ResearchGate. (n.d.). Request PDF: Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki-Miyaura Cross Coupling Reaction. Available at: [Link]
-
Chan, K. F., & Tan, K. T. (2014). Photoaffinity Labeling of Plasma Proteins. Molecules. 19(9): 14619-14637. Available at: [Link]
-
ResearchGate. (n.d.). Diazirine-based DNA Photo-Cross-Linking Probes for the Study of Protein–DNA Interactions. Available at: [Link]
-
An, Z., et al. (2017). Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. Journal of Materials Chemistry C. 5(32): 8136-8143. Available at: [Link]
-
ResearchGate. (n.d.). General schematic of a diazirine-based PAL experiment. Available at: [Link]
-
ResearchGate. (n.d.). Request PDF: Photoaffinity Labeling in Activity-Based Protein Profiling. Available at: [Link]
Sources
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Technical Support Center: Minimizing Photodamage During UV Irradiation
Welcome to the technical support center dedicated to helping you navigate the challenges of UV irradiation in biological research. This guide is designed for researchers, scientists, and drug development professionals who utilize UV light and aim to maintain the integrity of their biological samples. Here, we will delve into the mechanisms of photodamage, provide actionable strategies for its minimization, and offer troubleshooting advice for common issues encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational knowledge required to understand and mitigate photodamage.
Q1: What is photodamage and why is it a concern in UV irradiation experiments?
Photodamage, also known as phototoxicity, refers to the alteration and degradation of biological molecules and structures upon exposure to light, particularly the high-energy photons of ultraviolet (UV) radiation.[1][2] This is a critical concern because it can introduce significant artifacts into your experiments, leading to misinterpretation of data.[2] At high doses, UV-induced damage can kill cells outright, while lower doses can cause mutations, alter cellular processes, and ultimately compromise the physiological relevance of your results.[3]
Q2: What are the primary molecular mechanisms of UV-induced photodamage?
UV radiation damages biological samples through two primary pathways: direct and indirect damage.
-
Direct Damage: This occurs when molecules within the cell, primarily DNA, directly absorb UV photons.[1] UVB radiation is particularly efficient at causing the formation of covalent bonds between adjacent pyrimidine bases (thymine or cytosine) in the DNA strand.[1][4] This creates lesions known as cyclobutane pyrimidine dimers (CPDs) and 6-4 pyrimidine-pyrimidone photoproducts (6-4PPs), which can distort the DNA helix, blocking replication and transcription.[4][5]
-
Indirect Damage: This pathway is mediated by the generation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals.[5][6] UVA radiation, which penetrates deeper into tissues, is a major contributor to indirect damage.[7] Cellular chromophores, other than DNA, absorb UVA photons and transfer that energy to molecular oxygen, creating ROS.[5][6] These highly reactive molecules can then damage DNA, lipids, and proteins throughout the cell.[6][8] A common form of indirect DNA damage is the oxidation of guanine to form 8-oxo-7,8-dihydroguanine (8-oxoG), which can lead to G-to-T transversion mutations.[5]
Q3: What are the visible signs of photodamage in my samples?
The observable signs of photodamage can range from subtle to severe:
-
Morphological Changes: Cells may shrink, round up, bleb, or detach from the substrate.
-
Photobleaching: The irreversible fading of fluorescent signals from dyes or fluorescent proteins is a direct indicator of photodamage to those molecules.[9]
-
Altered Cellular Dynamics: You might observe a slowdown or complete halt in normal cellular processes like migration, division, or intracellular trafficking.[10]
-
Apoptosis and Necrosis: In severe cases, you will see classic signs of programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
Q4: How does the UV wavelength (UVA, UVB, UVC) affect the type and severity of photodamage?
The different bands of UV radiation have distinct properties and cause damage through different primary mechanisms.[11][12]
| UV Band | Wavelength Range | Primary Damage Mechanism | Key Biological Effects |
| UVA | 315–400 nm | Indirect: Generates Reactive Oxygen Species (ROS).[5][7] | Deep skin penetration, photoaging, contributes to skin cancer via indirect DNA damage.[1] |
| UVB | 280–315 nm | Direct: Directly absorbed by DNA to form CPDs and 6-4PPs.[1][4] | Sunburn, direct DNA damage, primary cause of most skin cancers.[11] |
| UVC | 100–280 nm | Direct: Highest energy, most damaging to DNA.[1][13] | Germicidal; however, it is almost entirely absorbed by the Earth's ozone layer and is not a significant factor in natural sun exposure.[11][13] |
Part 2: Proactive Strategies - Designing Robust Experiments
Careful experimental design is the most effective way to minimize photodamage.
Q5: How do I choose the optimal UV dose to balance experimental goals with sample viability?
The key is to use the minimum dose necessary to achieve your desired biological effect. This must be determined empirically for your specific cell type and experimental setup. The recommended approach is to perform a dose-response curve .[14][15] This involves exposing your cells to a range of UV doses and then assessing a relevant outcome, such as cell viability (e.g., using an MTT or trypan blue exclusion assay), DNA damage (e.g., via comet assay or staining for γH2AX), or the specific functional readout of your experiment.[16][17] Plotting the response against the UV dose will allow you to identify the lowest dose that produces a significant and reproducible effect.
Q6: What are photoprotective agents and how do I select the right one for my experiment?
Photoprotective agents are compounds that can help mitigate the damaging effects of UV radiation. They primarily work by scavenging the reactive oxygen species (ROS) generated during indirect photodamage.[18] These are often referred to as antioxidants. The choice of agent depends on your sample type, the experimental goals, and potential interactions with your assay.
| Agent | Mechanism of Action | Common Applications & Considerations |
| Ascorbic Acid (Vitamin C) | Water-soluble antioxidant, scavenges a wide range of ROS.[18] | Commonly added to cell culture media. Can be unstable and prone to oxidation. |
| Trolox (Vitamin E analog) | Lipid-soluble antioxidant, protects cell membranes from lipid peroxidation. | Effective at protecting membranes, often used in combination with Vitamin C. |
| N-acetylcysteine (NAC) | Precursor to glutathione, a major intracellular antioxidant. Scavenges ROS. | Broadly protective, well-tolerated by most cell types. |
| Astaxanthin | A potent carotenoid antioxidant.[19] | Inhibits UVA-induced lipid peroxidation and apoptosis.[19][20] |
| Beta-carotene | Carotenoid pigment with antioxidant properties.[21] | Can reduce UV-induced erythema.[19] |
Note: Always perform control experiments to ensure the photoprotective agent itself does not affect the biological process you are studying.
Q7: Can I modify my sample preparation to increase its resilience to UV?
Yes. Ensuring your cells are healthy before irradiation is crucial.
-
Healthy Cultures: Use cells from a low passage number that are in the logarithmic growth phase. Stressed or senescent cells are more susceptible to damage.
-
Media Composition: Some standard media components, like phenol red, riboflavin, and certain amino acids (tryptophan, tyrosine), can act as photosensitizers, increasing ROS production.[22] For sensitive experiments, consider using a phenol red-free, low-riboflavin medium during irradiation.
-
Oxygen Levels: Since indirect damage is oxygen-dependent, reducing the oxygen concentration in the medium can be protective. This can be achieved by using specialized incubation chambers or by adding oxygen-scavenging enzyme systems like OxyFluor™.[9]
Part 3: Real-Time Troubleshooting - Mitigating Damage During Irradiation
Even with careful planning, issues can arise. This section provides guidance for real-time problem-solving.
Q8: I'm seeing immediate changes in my sample's morphology/fluorescence. What should I do?
Immediate changes are a clear sign of acute photodamage. The primary goal is to reduce the intensity and duration of UV exposure.
Q9: How can I control the sample environment (e.g., temperature, oxygen levels) to reduce photodamage?
-
Temperature Control: High temperatures can accelerate chemical reactions, including those involved in photodamage. Use a stage-top incubator or heated objective to maintain the sample at a stable, physiological temperature (typically 37°C for mammalian cells). Avoid overheating from the illumination source.
-
Oxygen Control: As mentioned, reducing oxygen availability minimizes the substrate for ROS formation.[22] This is particularly effective for mitigating UVA-induced indirect damage. You can use an oxygen-scavenging agent in your media or a specialized environmental chamber that allows you to control gas composition.
Q10: What are the best practices for setting up the UV illumination system to ensure uniform and minimal exposure?
Proper setup of your UV source is critical for reproducibility and minimizing damage.
-
Köhler Illumination: If using a microscope, ensure the illumination path is correctly aligned for Köhler illumination. This provides even, homogenous illumination across the field of view, preventing "hot spots" of high intensity that can damage cells.[23]
-
Shutters and Filters: Use fast hardware shutters that are synchronized with your camera's exposure to illuminate the sample only during image acquisition.[24][25] This prevents unnecessary exposure, which can be significant with slow mechanical shutters.[25] Use appropriate optical filters to select only the required UV wavelengths, blocking unwanted and potentially damaging radiation.[26]
-
Lamp Maintenance: UV lamps have a finite lifespan and their output can decrease or become unstable over time.[27] Regularly check the lamp's output with a power meter and replace it according to the manufacturer's recommendations. Ensure reflectors are clean and free of dust, which can absorb UV energy and reduce efficiency.[27]
Part 4: Advanced Protocols & Methodologies
Here we provide step-by-step guides for key experimental workflows.
Protocol 1: Step-by-step guide for determining the optimal UV dose (Dose-response curve)
Objective: To identify the minimum UV dose required to elicit a desired biological response while maximizing cell viability.
Materials:
-
Healthy cell culture of interest
-
UV source with a calibrated output (e.g., UV crosslinker, UV lamp with power meter)
-
Appropriate culture plates (e.g., 96-well plate)
-
Cell viability reagent (e.g., MTT, PrestoBlue, or Trypan Blue and a hemocytometer)
-
Plate reader or microscope for analysis
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of irradiation. Allow them to adhere and recover for 24 hours.
-
Prepare for Irradiation: Just before irradiation, replace the culture medium with a minimal volume of PBS or phenol red-free medium to avoid absorption of UV by the media. Remove the plate lid.
-
Dose Titration: Expose replicate wells to a range of UV doses. A good starting range for mammalian cells is often 0, 5, 10, 20, 50, and 100 J/m² for UVB, but this will need to be optimized. Remember that Dose (J/m²) = Intensity (W/m²) × Time (s).
-
Control Group: Have a "no UV" control group (0 J/m²).
-
Sham Control: For experiments involving medium changes, have a sham control that undergoes all the same manipulations (medium changes, lid removal) but is not exposed to UV.
-
-
Post-Irradiation Incubation: Immediately after irradiation, replace the PBS with fresh, pre-warmed complete culture medium and return the plate to the incubator.
-
Assess Viability: At a predetermined time point post-irradiation (e.g., 24, 48, or 72 hours), assess cell viability using your chosen method.
-
Data Analysis: Calculate the percentage of viable cells for each dose relative to the sham-treated control group. Plot % Viability versus UV Dose.
-
Determine Optimal Dose: Analyze the curve to find the dose that gives you the desired effect for your primary experiment (e.g., a specific level of DNA damage) while maintaining an acceptable level of cell viability (e.g., >80%). This is your target dose for future experiments.[28]
Protocol 2: General protocol for the application of a chemical photoprotectant
Objective: To use an antioxidant to reduce ROS-mediated photodamage during UV exposure.
Materials:
-
Cell culture of interest
-
Chosen photoprotective agent (e.g., N-acetylcysteine (NAC))
-
Complete culture medium
-
UV source
Methodology:
-
Determine Working Concentration: Consult the literature for a typical working concentration of your chosen agent for your cell type. For NAC, a starting point is often 1-5 mM. It is critical to perform a toxicity test first to ensure the concentration of the agent itself is not harmful to your cells.
-
Pre-incubation: Approximately 1-2 hours before UV irradiation, replace the existing culture medium with fresh medium containing the final working concentration of the photoprotective agent.
-
Control Groups: It is essential to include the following controls:
-
No Treatment Control: Cells that are not exposed to UV or the agent.
-
UV Only Control: Cells exposed to UV but not the agent.
-
Agent Only Control: Cells treated with the agent but not exposed to UV.
-
-
Irradiation: Perform the UV irradiation as planned, keeping the agent-containing medium on the cells (unless it contains components that strongly absorb UV at your wavelength of interest).
-
Post-Irradiation: After irradiation, you can either leave the agent-containing medium on the cells or replace it with fresh medium, depending on your experimental design and the stability of the agent.
-
Analysis: Proceed with your experimental analysis, comparing the results from the protected samples (UV + Agent) to the unprotected samples (UV Only) to quantify the protective effect of the agent.
References
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Wikipedia. (n.d.). Ultraviolet. [Link]
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Rastogi, R. P., Richa, Kumar, A., Tyagi, M. B., & Sinha, R. P. (2010). Molecular Mechanisms of Ultraviolet Radiation-Induced DNA Damage and Repair. Journal of Nucleic Acids, 2010, 592980. [Link]
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Bitesize Bio. (2017). How UV Light Damages DNA and the Havoc it Can Cause to Your Experiments. [Link]
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Icha, J., Weber, M., Prole, D. L., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003. [Link]
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Jemielita, M., Ta, A., Ito, K., & Brown, C. M. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(15), jcs245944. [Link]
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Andor. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. [Link]
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Pillai, S., Oresajo, C., & Hayward, J. (2017). Ultraviolet Light Induced Generation of Reactive Oxygen Species. In Advances in Experimental Medicine and Biology (Vol. 996, pp. 15–22). [Link]
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Radi, R. (2025). Generation of cellular reactive oxygen and nitrogen species by exposure to ultraviolet radiation. Biophysical Reviews, 17(2), 547-560. [Link]
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Cancer Council. (n.d.). UV Index. [Link]
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The Pharma Innovation Journal. (2024). Role of reactive oxygen species in ultraviolet-induced photodamage of the skin. [Link]
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He, Y. Y., & Häder, D. P. (2002). UVB Light Stimulates Production of Reactive Oxygen Species: UNEXPECTED ROLE FOR CATALASE. Journal of Biological Chemistry, 277(45), 43358-43363. [Link]
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Pretell, J. O., Wimberly, J., McAuliffe, D. J., & Parrish, J. A. (1984). Comparison of effects of UVA, UVB and UVC on growth and viability of mitogen-stimulated human peripheral blood cells. Photochemistry and Photobiology, 39(3), 369-374. [Link]
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D'Orazio, J., Jarrett, S., Amaro-Ortiz, A., & Scott, T. (2013). Ultraviolet Radiation and the Skin. International Journal of Molecular Sciences, 14(6), 12222–12248. [Link]
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Kielbassa, C., Roza, L., & Epe, B. (1997). Wavelength dependence of oxidative DNA damage induced by UV and visible light. Carcinogenesis, 18(4), 811–816. [Link]
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Petruk, G., Del Giudice, R., Rigano, M. M., & Monti, D. M. (2018). Oral Photoprotection: Effective Agents and Potential Candidates. Frontiers in Medicine, 5, 188. [Link]
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Alpha-Cure. (n.d.). UV Lamp Troubleshooting. [Link]
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Grechneva, M. L., Vorob’ev, M. A., & Gushchina, I. V. (2021). UV Radiation in DNA Damage and Repair Involving DNA-Photolyases and Cryptochromes. Biochemistry (Moscow), 86(1), 1-20. [Link]
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IUV. (n.d.). The Ultimate Guide to Troubleshooting UV Curing Issues in Flexo Printing. [Link]
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Noki Chamber. (2024). Troubleshooting Guidance for UV Aging Test Chamber. [Link]
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Coe, A., & Lemoine, N. R. (2016). An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines. Photochemical & Photobiological Sciences, 15(4), 484-492. [Link]
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Linden, K. G., & Wright, H. B. (2012). The One and Only MS2 UV Dose Response Curve. IUVA News, 14(3), 12-16. [Link]
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Clarence Water Filters Australia. (2022). Guide To Troubleshooting Your UV Steriliser. [Link]
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Bosch, R., Philips, N., Suárez-Pérez, J. A., & Juarranz, Á. (2015). Mechanisms of photoaging and cutaneous photocarcinogenesis, and photoprotective strategies. International Journal of Molecular Sciences, 16(12), 28729-28769. [Link]
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Kolarova, H., et al. (2023). Hyperoside as a UV Photoprotective or Photostimulating Compound—Evaluation of the Effect of UV Radiation with Selected UV-Absorbing Organic Compounds on Skin Cells. International Journal of Molecular Sciences, 24(12), 10034. [Link]
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DermNet. (n.d.). Antioxidant photoprotective agents. [Link]
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Baker, L. A., Horbury, M. D., & Stavros, V. G. (2016). Unravelling the Photoprotective Mechanisms of Nature-Inspired Ultraviolet Filters Using Ultrafast Spectroscopy. Molecules, 21(11), 1485. [Link]
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Fukahori, S., et al. (2021). Viability evaluation of layered cell sheets after ultraviolet light irradiation of 222 nm. Regenerative Therapy, 18, 27-34. [Link]
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Schmidt, R., et al. (2019). Protein photodegradation in the visible range? Insights into protein photooxidation with respect to protein concentration. European Journal of Pharmaceutics and Biopharmaceutics, 139, 1-9. [Link]
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Klar Scientific. (n.d.). UV Microscopy. [Link]
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CoolLED. (2020). Optimising irradiance for fluorescence microscopy. [Link]
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Semantic Scholar. (n.d.). Green Fluorescent Protein Photobleaching: a Model for Protein Damage by Endogenous and Exogenous Singlet Oxygen. [Link]
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ResearchGate. (n.d.). Dose response curves showing log reduction, or loss of viability.... [Link]
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Microscope World. (2018). Tips for Optimizing Microscope Illumination. [Link]
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ResearchGate. (n.d.). Dose-response curves for % cell viability obtained after 24 h and 48 h.... [Link]
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Technical Support Center: Optimizing Fragmentation Methods for Identifying Cross-Linked Peptides
Welcome to the technical support center for optimizing fragmentation methods in cross-linking mass spectrometry (XL-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying cross-linked peptides. Here, we synthesize technical accuracy with field-proven insights to provide actionable troubleshooting strategies and answer frequently asked questions. Our goal is to empower you to maximize the quality and quantity of your XL-MS identifications.
Introduction to Fragmentation in XL-MS
Cross-linking mass spectrometry (XL-MS) is a powerful technique for studying protein-protein interactions and elucidating the three-dimensional structures of protein complexes.[1][2][3] A critical step in any XL-MS workflow is the fragmentation of cross-linked peptides within the mass spectrometer to generate fragment ions that reveal the identities of the linked peptides.[2][4] The choice and optimization of the fragmentation method significantly impact the number and confidence of cross-link identifications.[4][5]
This guide focuses on the most common fragmentation methods employed in XL-MS:
-
Collision-Induced Dissociation (CID): A widely used technique where precursor ions are fragmented by collisions with an inert gas.[6][7]
-
Higher-Energy Collisional Dissociation (HCD): A beam-type CID method that often results in better fragmentation of cross-linked peptides.[4][8][9]
-
Electron-Transfer Dissociation (ETD): A non-ergodic fragmentation method that involves transferring an electron to a multiply-charged precursor ion, causing fragmentation of the peptide backbone while preserving labile post-translational modifications.[8][10][11]
-
Electron-Transfer/Higher-Energy Collision Dissociation (EThcD): A hybrid method that combines ETD with HCD to improve sequence coverage, especially for highly charged precursors.[4][8]
The complex nature of cross-linked peptides, which consist of two covalently linked peptide chains, presents unique challenges for fragmentation and subsequent data analysis.[12][13] This complexity gives rise to the "n-squared problem," where the search space for potential peptide pairs grows quadratically with the number of proteins in the sample.[4][8][12] Therefore, achieving good sequence coverage for both peptides within a cross-link is paramount for confident identification and minimizing false discoveries.[4][8]
Troubleshooting Guides
This section provides solutions to common issues encountered during the optimization of fragmentation methods for cross-linked peptides.
Collision-Induced Dissociation (CID) & Higher-Energy Collisional Dissociation (HCD)
Q1: I am observing poor fragmentation and low sequence coverage for my cross-linked peptides using CID/HCD. What are the likely causes and how can I improve this?
A1: Poor fragmentation of cross-linked peptides using CID or HCD is a common challenge. Several factors can contribute to this issue:
-
Suboptimal Collision Energy: The applied collision energy is critical. If the energy is too low, fragmentation will be incomplete, leaving a dominant precursor ion peak. If it's too high, smaller, uninformative fragment ions may dominate the spectrum.
-
Solution: Optimize the normalized collision energy (NCE). A good starting point for HCD is often around 25-35%.[5] For more complex samples, or if you are unsure of the optimal energy, a stepped NCE approach is highly recommended.[5][14] This involves applying a range of collision energies (e.g., 25%, 30%, 35%) to the same precursor ion, which can improve the overall fragmentation pattern and increase the number of identified cross-links.[5]
-
-
Unequal Fragmentation of the Two Peptides: Often, one peptide in the cross-linked pair fragments more readily than the other, leading to a spectrum dominated by ions from only one of the peptides.[12]
-
Solution: Again, stepped NCE can help by providing a range of energies that may favor the fragmentation of the more stable peptide. Additionally, consider the properties of your cross-linker. For MS-cleavable cross-linkers like DSSO, lower collision energies can be used to specifically cleave the linker, generating characteristic reporter ions that confirm the presence of a cross-link and reveal the masses of the individual peptides.[5][14]
-
-
Charge State of the Precursor Ion: Higher charge states generally lead to more efficient fragmentation. Cross-linked peptides often have higher charge states (typically +4 or higher) compared to linear peptides.[15]
-
Solution: Prioritize the selection of higher charge state precursors for fragmentation in your data-dependent acquisition (DDA) method.[15] This can be done by setting a minimum charge state for MS/MS selection in your instrument method.
-
Table 1: Recommended Starting Normalized Collision Energy (NCE) Ranges for HCD
| Cross-linker Type | Recommended NCE Range | Stepped NCE Recommendation |
| Non-cleavable (e.g., BS3, DSS) | 25-35% | 25%, 30%, 35% |
| MS-cleavable (e.g., DSSO) | 20-30% | 22%, 27%, 32% |
Electron-Transfer Dissociation (ETD) & EThcD
Q2: My ETD spectra show a large amount of unfragmented precursor ions and poor sequence coverage. What's going wrong?
A2: Incomplete fragmentation is a known limitation of ETD, often resulting in a significant residual precursor ion signal.[4][8] This can be particularly problematic for cross-linked peptides.
-
Insufficient ETD Reaction Time: The time allowed for the electron transfer reaction to occur is a critical parameter.
-
Solution: Optimize the ETD reaction time in your instrument settings. Longer reaction times can lead to more complete fragmentation, but at the cost of reduced acquisition speed.
-
-
Low Precursor Ion Charge State: ETD is most effective for highly charged precursor ions (generally z ≥ 3).[11] Cross-linked peptides are good candidates for ETD due to their tendency to have higher charge states.[15]
-
Solution: As with HCD, prioritize the selection of precursors with higher charge states for ETD fragmentation.
-
-
Incomplete Fragmentation of the Peptide Backbone: Even with sufficient reaction time, ETD alone may not provide complete fragmentation of both peptide backbones in a cross-link.
-
Solution: This is where EThcD becomes invaluable. The supplemental HCD activation helps to further fragment the precursor ions and the initial ETD fragments, leading to significantly improved sequence coverage.[4][8] For highly charged cross-linked peptides, EThcD often provides the best sequence coverage among all fragmentation methods.[4][8]
-
Q3: I'm using an MS-cleavable cross-linker. Is ETD or EThcD a good choice?
A3: While ETD and EThcD can be used with MS-cleavable cross-linkers, their primary advantage lies in preserving labile modifications.[10][11] For many MS-cleavable cross-linkers, which are designed to fragment under CID/HCD conditions, a stepped HCD approach is often more straightforward and efficient for identifying the cross-linked peptides.[5][14] However, for certain cleavable cross-linkers designed to be ETD-cleavable, ETD-based methods are the preferred fragmentation technique.[16]
General Troubleshooting
Q4: I am not identifying many cross-linked peptides in my complex sample, regardless of the fragmentation method. What other experimental factors should I consider?
A4: Low identification rates of cross-linked peptides in complex samples are a common hurdle.[13] Beyond fragmentation optimization, several other factors can significantly impact your results:
-
Low Abundance of Cross-Linked Peptides: Cross-linked peptides are often present at much lower concentrations than their linear counterparts.[2]
-
Solution: Implement an enrichment strategy to increase the relative abundance of cross-linked peptides prior to LC-MS/MS analysis. Common methods include size-exclusion chromatography (SEC) and strong cation-exchange chromatography (SCX).[12][17] SCX is particularly effective as cross-linked peptides tend to have higher charge states.[12][15][17]
-
-
Suboptimal LC-MS/MS Acquisition Strategy: The data-dependent acquisition (DDA) method needs to be tailored for cross-linked peptide identification.
-
Solution:
-
Prioritize higher charge states: As mentioned, set your instrument to preferentially select precursor ions with charge states of +4 and higher for MS/MS.[15]
-
Use a longer exclusion time: A dynamic exclusion time of 60-120 seconds can prevent the repeated fragmentation of the most abundant linear peptides and allow the instrument to sample a wider range of lower-abundance cross-linked peptides.[14]
-
-
-
Inappropriate Data Analysis Software and Parameters: Standard proteomics search engines may not be suitable for XL-MS data.
Frequently Asked Questions (FAQs)
Q1: Which fragmentation method is the best for identifying cross-linked peptides?
A1: There is no single "best" method, as the optimal choice depends on the sample complexity, the cross-linker used, and the available instrumentation.[4][8] However, general recommendations are:
-
For most non-cleavable cross-linked peptides, HCD is the method of choice due to its speed and effectiveness. [4][8][9]
-
For highly charged cross-linked peptides, EThcD often provides superior sequence coverage, albeit at a slower acquisition speed. [4][8]
-
For complex samples, a data-dependent decision tree that utilizes both HCD and EThcD based on the precursor's charge state and m/z can yield the highest number of identifications.[4][8]
Q2: What is a "stepped collision energy" and why is it useful for cross-linked peptides?
A2: Stepped collision energy involves applying multiple, distinct collision energies to the same precursor ion within a single MS/MS scan. This is particularly beneficial for cross-linked peptides because it increases the likelihood of generating a comprehensive set of fragment ions from both peptide chains, which may have different fragmentation efficiencies.[5][14] This approach can significantly improve sequence coverage and the number of confident cross-link identifications.[5]
Q3: How do MS-cleavable cross-linkers change the fragmentation strategy?
A3: MS-cleavable cross-linkers, such as DSSO, contain a labile bond that can be selectively broken under specific fragmentation conditions (typically low-energy CID or HCD).[5][20] This generates characteristic "reporter" ions or doublets in the MS2 spectrum, which indicate the presence of a cross-link and provide the masses of the individual peptides.[5][12] This simplifies data analysis and can increase identification confidence. The fragmentation strategy for these cross-linkers often involves a two-step process: a low-energy scan to cleave the linker and a higher-energy scan (or a stepped energy approach) to fragment the peptide backbones.[5] Some workflows even utilize MS3, where the reporter ions from the MS2 scan are isolated and further fragmented to obtain sequence information for each peptide individually.[1][12]
Q4: Should I be concerned about the false discovery rate (FDR) in my XL-MS experiments?
A4: Yes, controlling the FDR is critical in XL-MS due to the large search space and the potential for random matches.[21] It is important to use appropriate target-decoy database strategies and specialized software that can accurately calculate the FDR for cross-linked peptide identifications. Be aware that conventional FDR calculations can sometimes underestimate the true error rate in proteome-wide XL-MS studies.[21]
Experimental Protocols & Workflows
Workflow for Optimizing HCD Fragmentation
Caption: A general workflow for optimizing HCD fragmentation for cross-linked peptides.
Decision Tree for Fragmentation Method Selection
Caption: A simplified decision tree for selecting the optimal fragmentation method in a data-dependent manner.
References
-
Götze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., Krauth, F., ... & Sinz, A. (2017). Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer. Analytical Chemistry, 89(9), 5035-5043. [Link]
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Lenz, S., Götze, M., & Sinz, A. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of the American Society for Mass Spectrometry, 30(4), 623-632. [Link]
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Steiger, C., Götze, M., & Sinz, A. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Request PDF. [Link]
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Götze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., Krauth, F., ... & Sinz, A. (2017). Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer. ACS Publications. [Link]
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Leitner, A., Reischl, R., & Rappsilber, J. (2015). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics, 14(12), 3331-3342. [Link]
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Leitner, A., Reischl, R., & Rappsilber, J. (2016). Optimized fragmentation regime for diazirine photo-cross-linked peptides. Analytical Chemistry, 88(17), 8549-8556. [Link]
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Leitner, A., Reischl, R., & Rappsilber, J. (2015). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics. [Link]
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Coon, J. J. (2017). The Role of Electron Transfer Dissociation in Modern Proteomics. Analytical Chemistry, 89(1), 164-177. [Link]
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Yu, C., et al. (2017). Higher-energy collisional dissociation (HCD) tandem mass spectrometry... ResearchGate. [Link]
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Chowdhury, S. M., et al. (2018). Evaluating the performance of an ETD-Cleavable Cross-Linking strategy for Elucidating Protein Structures. NIH. [Link]
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Coon, J. J. (2017). Diverse roles of electron transfer dissociation. ETD is a valuable... ResearchGate. [Link]
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Yu, C., et al. (2021). Use of Multiple Ion Fragmentation Methods to Identify Protein Cross-links and Facilitate Comparison of Data Interpretation Algorithms. NIH. [Link]
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Syka, J. E., et al. (2004). Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell. PMC - NIH. [Link]
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Medzihradszky, K. F., et al. (2002). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry. [Link]
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Memboeuf, A., & Neugebauer, U. (2021). Collision energies: Optimization strategies for bottom-up proteomics. ResearchGate. [Link]
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Hart, G. W., et al. (2011). Electron transfer dissociation (ETD): The mass spectrometric breakthrough essential for O-GlcNAc protein site assignments – A study of the O-GlcNAcylated protein Host Cell Factor C1. NIH. [Link]
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Krenyacz, J., et al. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of Proteome Research. [Link]
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MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. NIH. [Link]
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O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. PMC - NIH. [Link]
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Klykov, O., et al. (2023). Light-Induced Orthogonal Fragmentation of Crosslinked Peptides. JACS Au. [Link]
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Rinner, O., et al. (2008). Identification of cross-linked peptides from large sequence databases. PMC - NIH. [Link]
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Wells, J. M., & McLuckey, S. A. (2005). Collision-Induced Dissociation (CID) of Peptides and Proteins. Request PDF. [Link]
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Wikipedia. (n.d.). Electron-transfer dissociation. Wikipedia. [Link]
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Wells, J. M., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. PubMed - NIH. [Link]
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Rappsilber, J., et al. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PMC - NIH. [Link]
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O'Reilly, F. J., & Rappsilber, J. (2018). Challenges for identifying cross-linked peptides from complex samples... ResearchGate. [Link]
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Memboeuf, A., & Neugebauer, U. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Semantic Scholar. [Link]
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Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. [Link]
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Chavez, J. D., et al. (2019). Structure-based validation can drastically under-estimate error rate in proteome-wide cross-linking mass spectrometry studies. NIH. [Link]
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Götze, M., et al. (2022). Accurate and Automated High-Coverage Identification of Chemically Cross-Linked Peptides with MaxLynx. Analytical Chemistry. [Link]
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Liu, F., et al. (2015). Proposed fragmentation schemes of DSSO-cross-linked peptides. A, DSSO... ResearchGate. [Link]
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Barysz, H. M., & Malmström, J. (2017). Fragmentation patterns of cross-linked peptides. Peptides... ResearchGate. [Link]
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Klykov, O., et al. (2023). Light-Induced Orthogonal Fragmentation of Crosslinked Peptides. Rappsilber Laboratory. [Link]
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O'Reilly, F. J., & Rappsilber, J. (2023). Do Not Waste Time—Ensure Success in Your Cross-Linking Mass Spectrometry Experiments before You Begin. NIH. [Link]
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O'Reilly, F. J., & Rappsilber, J. (2023). Do Not Waste Time Ensure Success in Your Cross-Linking Mass Spectrometry Experiments before You Begin. Analytical Chemistry. [Link]
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Iskhakov, B., et al. (2023). Exploiting Charge State Distribution to Probe Intramolecular Interactions in Gas-Phase Phosphopeptides and Enhance Proteomics Analyses. bioRxiv. [Link]
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Challenges in identifying low-affinity protein interactions with PAL
Technical Support Center: Proximity-Dependent Labeling (PAL)
A Guide for Senior Application Scientists
Welcome to the technical support center for Proximity-Dependent Labeling (PAL). As researchers pushing the boundaries of interactome mapping, you are likely leveraging powerful tools like BioID, TurboID, and miniTurbo to uncover novel protein-protein interactions (PPIs). However, a significant challenge remains: the reliable identification of low-affinity and transient interactions, which are often the most biologically compelling.
This guide is designed to move beyond standard protocols and provide you, our fellow scientists, with the in-depth insights and troubleshooting strategies needed to successfully navigate these complex experiments. We will explore the causality behind common issues and offer validated solutions to enhance the sensitivity and specificity of your PAL experiments for weak interactors.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common conceptual questions researchers face when targeting low-affinity interactions with PAL.
Q1: Why is it so difficult to detect low-affinity or transient interactions with PAL?
The core challenge lies in the kinetics of both the protein interaction and the labeling reaction. Low-affinity interactions are characterized by high dissociation rates (k_off_), meaning the interacting protein (prey) associates with your protein of interest (bait) for a very short time. For a successful labeling event to occur, the PAL enzyme must generate a reactive biotin molecule (like biotinoyl-5'-AMP) and that molecule must collide with and covalently attach to a suitable residue (e.g., lysine) on the prey protein, all before the prey dissociates.[1][2]
Traditional methods like BioID have slow labeling kinetics (18-24 hours), meaning the window of opportunity to label a transient interactor is often missed.[3][4][5] While the enzyme may be active, the transient interactor is long gone by the time a reactive biotin molecule is available in its vicinity.
Q2: Which PAL variant (BioID, TurboID, miniTurbo) is best for my low-affinity interactor?
For low-affinity and transient interactions, enzymes with faster kinetics are strongly recommended.
-
TurboID and miniTurbo are the superior choices.[3][6] Developed through directed evolution, these enzymes exhibit significantly higher catalytic efficiency than BioID, reducing the required labeling time from many hours to as little as 10 minutes.[3][7] This rapid activity dramatically increases the probability of labeling a transient interactor during its brief association with the bait.[3][8]
-
BioID/BioID2 may be suitable for more stable, long-term interactions but are generally not recommended for capturing fleeting ones.[4][9] Their slow kinetics can lead to an accumulation of labeled proteins over a long period, but this is more of a historical record of the bait's environment rather than a snapshot of dynamic interactions.[10]
Q3: What are the most critical parameters to optimize for detecting weak interactions?
Optimizing for low-affinity interactions is a balancing act between maximizing the labeling of true positives and minimizing the labeling of non-specific background proteins. The three most critical parameters are:
-
Labeling Time: This is paramount. For TurboID/miniTurbo, shorter labeling times (e.g., 10-30 minutes) are essential to capture a "snapshot" of the immediate interactome and reduce the labeling of proteins that are merely co-localized but not interacting.[3][7]
-
Biotin Concentration: While sufficient biotin is necessary, excessive concentrations can increase background labeling.[5][11] It is crucial to empirically determine the lowest concentration that provides robust labeling of your positive controls without creating excessive non-specific biotinylation.
-
Bait Expression Level: Overexpression of the bait-ligase fusion protein is a primary source of false positives. The goal is to express the fusion at a level as close to the endogenous protein as possible to maintain normal cellular stoichiometry and localization.
Q4: How can I distinguish a true low-affinity interactor from a background contaminant?
This is a critical data analysis challenge that requires stringent experimental design and computational filtering.
-
Essential Controls: Your experiment is only as good as your controls. Include a cytosolic TurboID-GFP fusion as a control to identify common, "sticky" cytosolic proteins that are biotinylated non-specifically.[12] Parental cells (untransfected) subjected to the same labeling and purification process are also vital to identify proteins that bind non-specifically to the affinity beads.[12][13]
-
Quantitative Proteomics: Use quantitative mass spectrometry (e.g., TMT labeling or label-free quantification) to compare the abundance of each identified protein between your bait experiment and your control experiments.[7] True interactors should be significantly enriched in the bait sample.
-
Computational Filtering: Utilize scoring algorithms like SAINT (Significance Analysis of INTeractome) or CRAPome (Contaminant Repository for Affinity Purification) to statistically evaluate your hit list.[13][14] These tools model protein abundance and spectral counts across multiple experiments to assign a confidence score to each potential interaction, helping to distinguish true interactors from background noise.[15]
Part 2: Troubleshooting Guides
This section provides structured guidance for common experimental failures.
Problem 1: High Background / Non-Specific Labeling
You see a smear on your streptavidin-HRP western blot in all lanes, including controls, or your MS data is flooded with high-abundance cellular proteins (e.g., ribosomal proteins, cytoskeletal proteins, HSPs).
-
Potential Cause 1: Labeling Time is Too Long. With highly active enzymes like TurboID, what was a reasonable time for BioID (hours) becomes excessive. The ligase saturates the immediate vicinity with reactive biotin, which then diffuses and labels abundant proteins further away.[7]
-
Solution: Perform a time-course experiment. For TurboID, test short labeling windows such as 10, 30, and 60 minutes.[7] Analyze the results by western blot to find the shortest time that gives a clear biotinylation pattern without excessive background.
-
-
Potential Cause 2: Biotin Concentration is Too High. Excess free biotin can lead to higher basal biotinylation and can also interfere with the binding of biotinylated proteins to streptavidin beads during enrichment if not adequately removed.[16]
-
Potential Cause 3: Insufficient Washing. Inadequate washing during the streptavidin pulldown phase fails to remove non-specifically bound proteins.
-
Solution: Increase the stringency and number of washes. Use buffers containing mild detergents (e.g., 1% Triton X-100, 0.1% SDS) and increase the number of wash steps. Ensure complete removal of the supernatant after each wash.
-
Problem 2: No/Weak Signal for a Known or Expected Low-Affinity Interactor
You have validated that your bait protein is expressed and localized correctly, but a known weak interactor is not appearing on a western blot or is absent from your MS hit list.
-
Potential Cause 1: Enzyme Choice and Labeling Conditions are Suboptimal. As discussed, if you are using BioID, its slow kinetics may be the primary issue.[4] Even with TurboID, conditions like low temperature can reduce enzyme activity.
-
Potential Cause 2: Harsh Lysis Conditions. Low-affinity interactions are easily disrupted. Using harsh lysis buffers with strong ionic detergents (e.g., high concentrations of SDS) can break the initial non-covalent association before the prey protein can be captured.[9]
-
Solution: Use a milder lysis buffer. Start with a RIPA buffer containing 1% Triton X-100 or NP-40 and consider reducing the detergent concentration. The goal is to lyse the cells effectively while preserving the cellular environment as much as possible.
-
-
Potential Cause 3: Fusion Tag Interference. The placement (N- or C-terminus) or size of the PAL enzyme (~27-35 kDa) might sterically hinder the weak interaction you are trying to detect.[13]
-
Solution: If possible, create both N- and C-terminal fusions of your bait protein and test both. If one orientation fails to identify the known interactor, the other might succeed. Comparing results from both constructs can provide a more comprehensive view of the interactome.
-
Part 3: Data Presentation & Experimental Protocols
Data Summary Table
| Feature | BioID / BioID2 | TurboID / miniTurbo | Key Consideration for Low-Affinity Interactions |
| Labeling Time | 18-24 hours[3][6] | 10-60 minutes[3][7] | Shorter time is critical. TurboID's speed increases the chance of labeling transient partners. |
| Enzyme Kinetics | Slow | Fast / Highly Efficient[3][6] | Fast kinetics are required to outpace the high dissociation rate of weak interactions. |
| Typical Biotin Conc. | 50 µM | 50-500 µM (optimization required)[7] | Titration is essential. Higher concentrations can increase background with TurboID.[11] |
| Background Risk | Lower (due to slow kinetics) | Higher (requires careful optimization)[6][19] | Stringent controls and shorter labeling times are necessary to manage TurboID's high activity. |
| Ideal Use Case | Stable complexes, mapping organellar proteomes | Transient and low-affinity interactions , dynamic processes[8][20] | Choose the tool that matches the biology of the interaction. |
Experimental Protocol: Optimizing Labeling Time for TurboID
This protocol outlines a key experiment to determine the optimal, shortest labeling time that provides sufficient signal for your bait protein.
-
Cell Culture: Seed six identical plates of cells stably expressing your bait-TurboID fusion and one plate expressing a cytosolic TurboID-GFP control.
-
Biotin Addition: To five of the bait-TurboID plates, add biotin to a final concentration of 50 µM (or your starting concentration). Add biotin to the control plate as well. Leave one bait-TurboID plate as a "no biotin" control.
-
Time Course Incubation: Incubate the plates for different durations:
-
Plate 1 (Bait): 10 minutes
-
Plate 2 (Bait): 30 minutes
-
Plate 3 (Bait): 60 minutes
-
Plate 4 (Bait): 4 hours
-
Plate 5 (Bait): 18 hours (BioID-like control)
-
Plate 6 (Control): 30 minutes
-
-
Lysis: At the end of each time point, immediately wash the cells with ice-cold PBS to quench the reaction and lyse the cells in a mild lysis buffer.
-
Western Blot Analysis:
-
Run equal amounts of protein lysate from each sample on an SDS-PAGE gel.
-
Transfer to a nitrocellulose or PVDF membrane.
-
Probe one blot with an antibody against your bait's epitope tag (e.g., anti-HA, anti-FLAG) to confirm equal loading.
-
Probe a second, identical blot with streptavidin-HRP to visualize the extent of biotinylation.
-
-
Analysis: Compare the streptavidin blot lanes. You are looking for the shortest time point (e.g., 10 or 30 minutes) that shows a distinct pattern of biotinylated bands in the bait lane compared to both the "no biotin" control and the cytosolic TurboID-GFP control. This time point is your optimal starting point for large-scale MS experiments.
Visualizations
Caption: Workflow for capturing low-affinity interactions using TurboID.
Sources
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- 16. A brief guide to analyzing TurboID-based proximity labeling-mass spectrometry in plants - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. TurboID Proximity Labeling for Identifying Protein Interactions - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Protein-Ligand Interactions with Photo-Crosslinking Mass Spectrometry
In the landscape of drug discovery and chemical biology, unequivocally identifying the direct binding partners of a small molecule is a critical milestone. While numerous biophysical methods can confirm an interaction, they often fall short of providing the ultimate evidence within a native cellular context or pinpointing the precise binding site. Photo-crosslinking mass spectrometry (XL-MS) has emerged as a powerful and indispensable tool to bridge this gap, offering a method to covalently "trap" a transient protein-ligand interaction, enabling its robust detection and detailed characterization.
This guide provides a comprehensive overview of the photo-crosslinking MS workflow, compares its performance with alternative methods, and offers field-proven insights into experimental design and data interpretation.
The Principle: Turning a Fleeting Interaction into a Permanent Record
The core of the technique lies in equipping a ligand of interest with a photo-activatable moiety. This modified ligand, or "probe," is introduced to its biological environment (e.g., cell lysate, intact cells). Upon brief exposure to a specific wavelength of UV light, the photo-activatable group transforms into a highly reactive intermediate that covalently bonds to any amino acid residue in its immediate proximity.[1][2] This effectively freezes the interaction. Subsequent proteomic analysis by mass spectrometry identifies not only the target protein but can often resolve the specific peptide—and sometimes the exact amino acid residue—at the binding interface.
Choosing Your Weapon: A Comparison of Photo-Crosslinker Chemistries
The success of a photo-crosslinking experiment is fundamentally dependent on the choice of the photoreactive group. The three most common classes are aryl azides, diazirines, and benzophenones, each with distinct properties.[3]
| Chemistry | Activation Wavelength | Reactive Intermediate | Key Advantages | Key Limitations |
| Aryl Azides | 254-365 nm (depending on substitution)[1] | Nitrene | Historically widely used; longer-lived intermediate. | Prone to rearrangement; can have some preference for nucleophiles.[1] |
| Diazirines | ~350-365 nm[4] | Carbene | Highly reactive and non-specific, inserting into C-H and X-H bonds.[4][5] Smaller size is less likely to disrupt binding. | Short-lived intermediate requires close proximity; can be quenched by water.[6] |
| Benzophenones | ~350-365 nm[3] | Triplet Ketone | More stable than other chemistries; relatively unreactive with water.[3][6] Can be repeatedly activated. | Bulky structure may perturb ligand binding.[6] Exhibits some preference for C-H bonds, particularly methionine.[6] |
Expert Insight: For most protein-ligand interaction studies, diazirines are often the preferred choice. Their small size minimizes perturbation of the native interaction, and the highly reactive carbene provides a more indiscriminate "snapshot" of the binding pocket.[4][7]
A Comparative Analysis: Photo-Crosslinking MS vs. Alternative Methods
While techniques like SPR and ITC are invaluable for measuring binding kinetics and thermodynamics, they typically require purified components and do not provide spatial information on the binding site. Photo-crosslinking MS offers a unique combination of advantages, particularly for validating targets in complex biological systems.
| Method | Principle | Information Gained | Throughput | Key Advantage | Primary Limitation |
| Photo-Crosslinking MS | UV-induced covalent bond formation followed by MS detection. | Direct binding partner ID, binding site/interface mapping. | Low to Medium | Can be performed in situ or in vivo to capture interactions in a native context.[8][9] | Requires synthesis of a modified ligand (probe). |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor chip. | Binding kinetics (kon, koff), affinity (KD). | Medium to High | Real-time, label-free kinetic data. | Requires immobilization of one binding partner, which can introduce artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS). | Low | Provides a complete thermodynamic profile of the interaction in solution. | Requires large quantities of pure, soluble protein. |
| Thermal Shift Assay (TSA) / DSF | Ligand binding alters protein melting temperature (Tm). | Target engagement, relative affinity. | High | High-throughput screening friendly; label-free. | Provides no information on binding site or mechanism; prone to false positives/negatives. |
| Traditional XL-MS | Uses chemical crosslinkers (e.g., NHS esters) to link specific residues (e.g., lysines). | Protein-protein interactions, complex topology. | Medium | Does not require a modified ligand. | Limited by the presence and location of specific reactive residues (e.g., lysines).[7] Not suitable for ligand-protein crosslinking. |
Experimental Protocol: A Validated Step-by-Step Workflow
This protocol outlines a general workflow for identifying the target of a ligand in a complex cell lysate.
1. Sample Preparation and Probe Incubation
-
Rationale: The goal is to allow the photo-activatable ligand to bind to its target protein(s) under conditions that maintain protein structure and function.
-
Protocol:
-
Prepare a soluble protein extract (e.g., cell lysate) in a suitable buffer (e.g., HEPES-based buffer, pH 7.4-7.8).[5] Determine the total protein concentration.
-
Add the diazirine-modified ligand probe to the lysate at a predetermined concentration (optimization is key; typically in the low micromolar range).
-
Include a control sample with a competing, unmodified native ligand to validate the specificity of the interaction.
-
Incubate the mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium. All incubation steps must be performed in the dark to prevent premature crosslinker activation. [1]
-
2. UV Photo-Crosslinking
-
Rationale: A controlled dose of UV light provides the energy to activate the photoreactive group, inducing covalent bond formation with proximal amino acids.
-
Protocol:
-
Place the samples in a suitable container (e.g., a petri dish on ice) to maintain temperature.
-
Irradiate the samples with UV light at the appropriate wavelength (e.g., 365 nm for diazirines) for a specific duration (e.g., 5-15 minutes).[3]
-
Trustworthiness Check: The UV dose and duration are critical parameters. Insufficient irradiation leads to low crosslinking yield, while excessive exposure can cause protein damage.[1] This step must be optimized.
-
3. Protein Denaturation, Reduction, and Alkylation
-
Rationale: The crosslinked proteins must be denatured and their disulfide bonds broken to ensure efficient digestion by proteases in the next step.
-
Protocol:
-
Add a denaturant (e.g., Urea to 8M or SDS).
-
Reduce disulfide bonds by adding Dithiothreitol (DTT) and incubating.
-
Alkylate cysteine residues by adding Iodoacetamide (IAA) to prevent disulfide bonds from reforming.
-
4. Proteolytic Digestion
-
Rationale: Mass spectrometers analyze peptides, not intact proteins. Digestion with a protease like trypsin cleaves the protein into a predictable set of peptides.
-
Protocol:
5. Peptide Cleanup and Enrichment
-
Rationale: Crosslinked peptides are often present in very low abundance compared to the vast excess of unmodified (linear) peptides.[9] Enrichment can significantly improve the chances of detection.
-
Protocol:
-
Perform solid-phase extraction (SPE) using a C18 cartridge to desalt the peptide mixture.
-
(Optional but Recommended) Enrich for crosslinked peptides. If the probe contains a biotin handle, use streptavidin affinity purification. Alternatively, size-exclusion chromatography (SEC) can be used, as crosslinked peptides are generally larger than linear peptides.[11][12]
-
6. LC-MS/MS Analysis
-
Rationale: The complex peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine peptide mass and sequence.
-
Protocol:
-
Inject the peptide sample onto a reverse-phase LC column coupled to a high-resolution Orbitrap mass spectrometer.[13]
-
The mass spectrometer will perform data-dependent acquisition (DDA) or data-independent acquisition (DIA), isolating peptide ions, fragmenting them, and measuring the masses of the resulting fragment ions.[5][14]
-
7. Computational Data Analysis
-
Rationale: Identifying crosslinked peptides from the complex MS/MS data is a significant bioinformatic challenge that requires specialized software.
-
Protocol:
-
Use a dedicated crosslinking search engine (e.g., MeroX, xiSEARCH, pLink) to search the MS/MS data against a protein sequence database.[15]
-
The software identifies pairs of peptides (or a peptide and a ligand modification) that are covalently linked, evidenced by a mass shift corresponding to the crosslinker.
-
Results are filtered based on a false discovery rate (FDR) to ensure high confidence in the identifications.[5][11]
-
Compare results from the experimental sample and the competition control to identify specific interactions. A significant reduction in the abundance of a crosslinked peptide in the competition control validates the interaction's specificity.
-
Conclusion: From Hypothesis to High-Confidence Validation
Photo-crosslinking mass spectrometry provides an unparalleled method for validating protein-ligand interactions by generating direct, physical evidence of proximity within a complex biological sample. While it requires careful optimization and specialized data analysis, the resulting high-resolution data on binding partners and interaction sites is invaluable for advancing drug discovery programs and fundamental biological research. By combining a well-designed photo-probe with a robust proteomics workflow, researchers can confidently move from a putative interaction to a validated target.
References
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Mode of action of different photocrosslinkers. ResearchGate. [Link]
-
Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. PubMed Central. [Link]
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Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons. ACS Publications. [Link]
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Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. PMC - NIH. [Link]
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Chemical structures of photo‐crosslinkers for the identification of protein–protein interactions in live cells. ResearchGate. [Link]
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Genetically encoded crosslinkers to address protein–protein interactions. PMC - NIH. [Link]
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Analysis of protein-nucleic acid interactions by photochemical cross-linking and mass spectrometry. ResearchGate. [Link]
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Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. ACS Publications. [Link]
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Chemical cross-linking with mass spectrometry: A tool for systems structural biology. NIH. [Link]
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Mass spectrometry based tools to investigate protein–ligand interactions for drug discovery. RSC Publishing. [Link]
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Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. PubMed. [Link]
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Cross-linking Protocols and Methods. Springer Nature Experiments. [Link]
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Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. PubMed Central. [Link]
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The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PMC - NIH. [Link]
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Cross-linking mass spectrometry for mapping protein complex topologies in situ. PMC - NIH. [Link]
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Quantitative interactome analysis with chemical crosslinking and mass spectrometry. NIH. [Link]
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Studying Protein–Ligand Interactions by Protein Denaturation and Quantitative Cross-Linking Mass Spectrometry. ACS Publications. [Link]
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Developing crosslinking mass spectrometry. YouTube. [Link]
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An integrated workflow for cross-linking/mass spectrometry. ResearchGate. [Link]
-
Transient Cross-linking Mass Spectrometry: Taking Conformational Snapshots of Proteins. PMC - PubMed Central. [Link]
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A Simple Cross-Linking/Mass Spectrometry Workflow for Studying System-wide Protein Interactions. ACS Publications. [Link]
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Comparing 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine to benzophenone
An In-Depth Guide to Photo-Crosslinkers: A Comparative Analysis of 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine and Benzophenone
For researchers in chemical biology and drug development, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as an indispensable technique for covalently capturing these interactions in their native environment, providing invaluable spatial and temporal information.[1] The choice of the photoreactive chemical group (PCG) is critical to the success of these experiments. This guide provides a detailed comparison of two prominent photo-crosslinkers: the modern, versatile this compound and the classic, robust benzophenone.
At the Core: Chemical Structure and Activation Mechanism
The fundamental differences between these two crosslinkers begin with their structure and the reactive intermediates they generate upon UV irradiation.
Benzophenone (BP) is an aromatic ketone. Upon irradiation with long-wave UV light (typically 350–365 nm), the benzophenone chromophore is excited from its ground state (S₀) to a singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁).[1][2][3] This triplet state behaves as a diradical and is the primary reactive species.[1] It preferentially initiates crosslinking by abstracting a hydrogen atom from neighboring C-H bonds, forming a ketyl radical and a carbon-centered radical on the target molecule. These two radicals then recombine to form a stable, covalent C-C bond.[1][4] A key advantage of this mechanism is that the excitation is reversible; if no suitable reaction partner is nearby, the excited benzophenone can relax to its ground state and be re-excited, increasing the overall quantum efficiency of the crosslinking reaction.[3] Furthermore, the excited triplet state does not react with water, making it highly effective in aqueous biological systems.[5]
This compound (TBD) belongs to the diazirine class of photo-crosslinkers. Diazirines are three-membered rings containing two nitrogen atoms. Photolysis with UV light (typically 350–380 nm) causes the irreversible extrusion of nitrogen gas (N₂), generating a highly reactive carbene intermediate.[1][6] This carbene is exceptionally reactive and can insert into a wide variety of chemical bonds, including not only C-H but also N-H, O-H, and S-H bonds.[7][8][9] This broad reactivity profile allows it to label a wider range of amino acid residues compared to benzophenone.[9] The trifluoromethyl group on TBD is crucial, as it enhances the stability of the diazirine and prevents unwanted intramolecular rearrangement of the carbene, thereby promoting higher yields of the desired insertion products.[1][10]
Figure 1: Photoactivation mechanisms of Benzophenone and Diazirine.
Performance Metrics: A Head-to-Head Comparison
The choice between TBD and benzophenone often depends on the specific requirements of the experiment. Their differing mechanisms lead to distinct performance characteristics.
| Feature | This compound | Benzophenone |
| Reactive Intermediate | Carbene | Triplet Diradical |
| Activation Wavelength | ~350-380 nm[1][8] | ~350-365 nm[1][3][5] |
| Reactivity | Very high; inserts into C-H, N-H, O-H, S-H bonds.[7][8] | Moderate; selective for C-H bond H-abstraction.[4][7] |
| Intermediate Half-life | Very short (pico- to nanoseconds).[1] | Relatively long-lived.[7] |
| Crosslinking Efficiency | Generally higher due to high reactivity.[7][8][9] | High quantum efficiency for C-H abstraction; can be system-dependent.[1] |
| Specificity | High spatial resolution due to short half-life, but can be less chemically specific.[7] | Broader reactivity with all amino acids, but longer half-life may reduce spatial specificity.[7] |
| Size & Steric Impact | Small, minimizes perturbation.[9][11] | Larger, bulkier group can potentially interfere with interactions.[7] |
| Water Quenching | Can be quenched by water, potentially lowering yields in aqueous buffers.[1] | Not reactive with water, a major advantage in biological systems.[5] |
| Side Reactions | Can isomerize to a less reactive linear diazo compound.[7][12] | Aromatic structure can cause autofluorescence and non-specific hydrophobic interactions.[13] |
| Synthetic Versatility | Bromophenyl group allows for facile modification via Suzuki-Miyaura coupling. | Chemistry is well-established for incorporation into various molecules.[1] |
Key Insights from Experimental Data:
-
Efficiency and Yield: Several studies have demonstrated that diazirine-based probes can achieve significantly higher crosslinking yields compared to benzophenone counterparts in specific applications.[7][9] One study directly comparing a diazirine-containing peptide probe to benzophenone versions found that the diazirine probe crosslinked to its target enzyme with observably higher efficiency.[9] However, this is not universal. In some contexts, like in-gel immunoassays, benzophenone has shown higher protein capture efficiency at equivalent concentrations, though the diazirine exhibited lower background fluorescence.[7][13]
-
Specificity and Spatial Resolution: The extremely short lifetime of the carbene generated from diazirines is a distinct advantage for capturing interactions with high spatial resolution.[1] It ensures that labeling occurs only with molecules in the immediate vicinity at the moment of irradiation.[1] The longer-lived triplet state of benzophenone could potentially diffuse and label more distant, non-specific interactors.[7]
-
Perturbation of System: The small size of the diazirine group is a significant benefit, as it is less likely to sterically hinder or otherwise perturb the native biological interaction being studied.[9][11] The bulkier benzophenone group carries a higher risk of altering the binding affinity or conformation of the probe molecule.[7]
Experimental Workflow: A Practical Guide
A generalized protocol for a photo-crosslinking experiment highlights the practical considerations for using either TBD or benzophenone-based probes.
Objective: To identify the binding partners of a small molecule (Molecule-X) in a complex cell lysate.
Probe Design:
-
Diazirine Approach: Synthesize an analog of Molecule-X where a non-essential group is replaced by this compound. The bromo- group can be used to attach an affinity tag (e.g., biotin) or a fluorescent reporter via Suzuki-Miyaura coupling for downstream detection and enrichment.[1]
-
Benzophenone Approach: Synthesize an analog of Molecule-X by attaching a benzophenone moiety, often via a linker, to a position known to be tolerant of modification. An affinity tag or reporter is also incorporated.
Figure 2: Generalized workflow for a photoaffinity labeling experiment.
Step-by-Step Methodology:
-
Sample Preparation & Incubation:
-
Prepare the cell lysate or protein mixture.
-
Add the photo-probe (TBD- or BP-based) to the lysate. Incubate for a sufficient time to allow for binding to the target protein(s).
-
Crucial Control: In a parallel experiment, pre-incubate the lysate with a large molar excess (e.g., 100-fold) of the original, unlabeled Molecule-X before adding the photo-probe. This competition control is essential to distinguish specific, binding-dependent crosslinking from non-specific background labeling.[11]
-
-
UV Irradiation:
-
Place the samples on ice or a cooling block to minimize heat-induced damage.
-
Irradiate the samples with UV light at the appropriate wavelength (350-370 nm) for a predetermined time. Optimization of irradiation time is critical to maximize crosslinking while minimizing protein damage.
-
-
Downstream Processing & Analysis:
-
If the probe includes a clickable handle (like an alkyne), perform a click chemistry reaction to attach a biotin tag for enrichment.[11]
-
Add streptavidin-coated beads to the lysate to capture the biotinylated, crosslinked protein complexes.
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE, followed by Western blotting or mass spectrometry for protein identification. Proteins that are present in the main experiment but absent or significantly reduced in the competition control are considered specific binding partners.
-
Conclusion and Recommendations
Both this compound and benzophenone are powerful tools for photoaffinity labeling, but they are not interchangeable. The optimal choice is dictated by the specific biological question and experimental system.
Choose this compound when:
-
Minimal perturbation is critical: Its small size is ideal for probes where a bulky label might disrupt the interaction of interest.[9]
-
High crosslinking efficiency is required: The high reactivity of the carbene can lead to superior yields, especially for capturing transient or weak interactions.[8]
-
High spatial resolution is the goal: The short-lived carbene ensures that only proximal molecules are labeled.[1]
-
Synthetic versatility is needed: The bromophenyl handle provides a straightforward route for late-stage functionalization using robust cross-coupling chemistry.
Choose Benzophenone when:
-
Robustness and stability are paramount: Benzophenones are generally more stable to a wider range of chemical conditions and storage.[1]
-
Working in aqueous systems where diazirine quenching is a concern: The non-reactivity of the excited state with water is a major advantage.[5]
-
Broad reactivity across all amino acids is desired: Its ability to abstract hydrogen from any C-H bond makes it a versatile labeler.[7]
-
Genetic encoding is the preferred method of incorporation: The benzophenone-containing unnatural amino acid p-benzoyl-L-phenylalanine (Bpa) allows for site-specific incorporation into proteins in vivo.[7]
Ultimately, the empirical validation of any photo-probe within the specific biological context remains the most critical step. By understanding the fundamental chemical principles and performance trade-offs detailed in this guide, researchers can make a more informed decision, designing more effective experiments to illuminate the complex networks of molecular interactions that govern life.
References
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- 13. Comparison of photoactivatable crosslinkers for in-gel immunoassays - Analyst (RSC Publishing) [pubs.rsc.org]
The Clear Advantage: Why Trifluoromethyl Diazirines Outperform Aryl Azides in Photo-Crosslinking
A Technical Guide for Researchers in Chemical Biology and Drug Discovery
In the intricate world of chemical biology and drug discovery, identifying the specific molecular interactions that drive biological processes is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture these transient interactions, effectively freezing a moment in time for later analysis.[1][2] At the heart of this technique lies the photo-crosslinker, a small molecule that, upon activation by light, forms a covalent bond with nearby molecules. For years, aryl azides have been a workhorse in this field. However, a more advanced class of reagents, trifluoromethyl diazirines, now offers significant advantages, leading to cleaner, more reliable, and more specific experimental outcomes.
This guide provides an in-depth comparison of trifluoromethyl diazirines and aryl azides, grounded in their fundamental chemical properties and supported by experimental evidence. We will explore the mechanistic differences that underpin the superior performance of diazirines and provide practical guidance for their application.
Understanding the Chemistries: A Tale of Two Photo-Crosslinkers
The efficacy of a photo-crosslinker is dictated by the properties of the reactive intermediate it generates upon photolysis. It is here that the fundamental differences between aryl azides and trifluoromethyl diazirines become apparent.
Aryl Azides: The Predecessor with Inherent Drawbacks
Aryl azides are activated by UV light, typically at wavelengths below 300 nm, to generate a highly reactive nitrene intermediate.[3][4][5] This nitrene can then insert into C-H, N-H, or O-H bonds of a target protein. However, the photoreactivity of aryl azides is complicated by several undesirable side reactions.[6]
Upon photoactivation, the initial singlet nitrene can undergo intersystem crossing to a more stable triplet state or rearrange into a dehydroazepine or benzazirine.[3][7] These longer-lived intermediates can diffuse away from the initial binding site, leading to non-specific labeling of abundant or "sticky" proteins rather than the true biological partner.[3][8] Furthermore, the short-wavelength UV light required for activation can cause significant damage to proteins and other biomolecules, potentially altering the very interactions being studied.[3][4]
Trifluoromethyl Diazirines: A Leap Forward in Precision
Trifluoromethyl diazirines represent a significant advancement in photo-crosslinker technology.[9] These compounds are activated by long-wave UV light (typically 350-370 nm), which is less damaging to biological samples.[4][10][11] Upon irradiation, they extrude nitrogen gas to form a highly reactive and short-lived carbene intermediate.[1][12][13]
The key advantage of the trifluoromethylaryl diazirine lies in the nature of this carbene. It is exceptionally reactive and inserts into neighboring bonds almost indiscriminately and at nearly diffusion-controlled rates.[9] Crucially, the carbene has a very short half-life, minimizing the risk of it diffusing away from the binding site and causing off-target labeling.[12] When no suitable binding partner is in the immediate vicinity, the carbene is rapidly quenched by water, further reducing non-specific crosslinking.[12][14] The trifluoromethyl group enhances the stability of the diazirine ring and reduces the likelihood of rearrangement to a less reactive diazo isomer, a common side reaction with simpler alkyl diazirines.[5][9]
Head-to-Head Comparison: The Data Speaks for Itself
The theoretical advantages of trifluoromethyl diazirines translate into demonstrable improvements in experimental outcomes.
| Feature | Aryl Azide | Trifluoromethyl Diazirine | Advantage |
| Activation Wavelength | < 300 nm[3][4] | 350-370 nm[4][10][11] | Diazirine: Less damaging to biological samples. |
| Reactive Intermediate | Nitrene[1][4] | Carbene[1][12] | Diazirine: Higher reactivity and shorter lifetime. |
| Specificity | Prone to non-specific labeling due to long-lived intermediates and rearrangement products.[3][15] | High specificity due to short-lived, highly reactive carbene that is rapidly quenched by solvent.[12] | Diazirine: Cleaner results with lower background. |
| Byproducts | Can form long-lived, reactive rearrangement products (e.g., ketenimines).[3][5][7] | Primarily generates inert nitrogen gas; potential for rearrangement to a less reactive diazo isomer is minimized.[9][12] | Diazirine: Fewer reactive byproducts that can complicate analysis. |
| Size | Relatively small.[3] | Small and often considered isosteric to a methyl group.[1] | Diazirine: Minimal steric perturbation of the probe-target interaction.[1] |
| Stability | Generally stable in the dark.[4] | Highly stable in the dark, even under acidic or basic conditions.[4][13][16] | Diazirine: Greater stability and handling convenience. |
Visualizing the Mechanisms
To better understand the fundamental differences in their reaction pathways, let's visualize the photoactivation of both crosslinkers.
Figure 1. Reaction pathways for aryl azide and trifluoromethyl diazirine photo-crosslinkers.
Experimental Workflow: Photo-Affinity Labeling
The following provides a generalized protocol for a typical photo-affinity labeling experiment. Specific conditions, such as probe concentration and irradiation time, will need to be optimized for each biological system.
Figure 2. A generalized workflow for a photo-affinity labeling experiment.
Protocol: Comparative Photo-Affinity Labeling of a Target Protein
This protocol outlines a method to directly compare the labeling efficiency and specificity of a trifluoromethyl diazirine probe versus an aryl azide probe.
Materials:
-
Purified target protein of interest.
-
A biologically active small molecule known to bind the target protein.
-
Synthesized photo-affinity probes:
-
Probe 1: Small molecule functionalized with a trifluoromethyl diazirine and a biotin tag.
-
Probe 2: Small molecule functionalized with an aryl azide and a biotin tag.
-
Control: Small molecule without a photo-crosslinker but with a biotin tag.
-
-
Reaction Buffer (e.g., PBS, pH 7.4). Avoid buffers with primary amines like Tris for aryl azide experiments.[17]
-
UV lamp with selectable wavelengths (e.g., 365 nm and 254 nm).
-
Streptavidin-coated magnetic beads.
-
SDS-PAGE gels and Western blotting reagents.
-
Anti-biotin antibody.
Procedure:
-
Sample Preparation:
-
Prepare multiple identical reaction mixtures containing the purified target protein at a suitable concentration in the reaction buffer.
-
To separate tubes, add Probe 1, Probe 2, or the control compound to a final concentration typically in the low micromolar range.
-
Prepare "no UV" control samples for each probe.
-
Incubate all samples in the dark for 30 minutes at room temperature to allow for binding.
-
-
Photo-Crosslinking:
-
Place the samples on ice, approximately 5-10 cm from the UV source.[1]
-
Irradiate the samples containing Probe 1 with 365 nm UV light for 1-5 minutes.
-
Irradiate the samples containing Probe 2 with <300 nm (e.g., 254 nm) UV light for 1-5 minutes.
-
Keep the "no UV" control samples covered in foil.
-
-
Enrichment of Labeled Protein:
-
Add an equal volume of washed streptavidin-coated magnetic beads to each reaction tube.
-
Incubate for 1 hour at 4°C with gentle rotation to capture biotinylated proteins.
-
Wash the beads three times with wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using an anti-biotin antibody to visualize the cross-linked target protein.
-
Expected Results: The Western blot is expected to show a significantly stronger and cleaner band for the sample treated with the trifluoromethyl diazirine probe (Probe 1) and irradiated with 365 nm light, as compared to the aryl azide probe. The aryl azide sample may show a weaker band and potentially more background smearing, indicative of lower efficiency and non-specific labeling. The control samples ("no UV" and the control compound) should show no significant bands, confirming that labeling is light-dependent and requires the photo-crosslinker.
Conclusion: The Choice for High-Fidelity Interactome Mapping
For researchers aiming to confidently identify and map molecular interactions, the choice of photo-crosslinker is critical. While aryl azides have historically been used, their propensity for non-specific labeling and the requirement for damaging short-wavelength UV light present significant limitations.[3] Trifluoromethyl diazirines overcome these challenges by offering a highly efficient, specific, and biocompatible photo-crosslinking chemistry.[9][10] Their activation at longer wavelengths, the generation of a short-lived and highly reactive carbene, and their minimal size make them the superior choice for modern photo-affinity labeling experiments. By adopting trifluoromethyl diazirine-based probes, researchers can expect higher-quality data, leading to more accurate and reliable insights into the complex networks that govern biological systems.
References
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Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & medicinal chemistry, 20(2), 554–570. [Link]
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Prestwich, G. D., Dube, D., & Hitan, M. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 1, 53-69. [Link]
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Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future medicinal chemistry, 7(2), 159–183. [Link]
-
Wang, L., Murai, Y., Yoshida, T., Ishida, A., Masuda, K., Sakihama, Y., & Hashidoko, Y. (2021). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au, 1(1), 4-18. [Link]
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Pandre, C., & Peraro, M. D. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chembiochem : a European journal of chemical biology, 22(19), 2823–2836. [Link]
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Resendiz, M. J. E., & Kiemle, D. J. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules (Basel, Switzerland), 18(9), 10655–10689. [Link]
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Sadler, N. C., & Wright, A. T. (2015). Diazirine-Based DNA Photo-Cross-Linking Probes for the Study of Protein–DNA Interactions. ChemBioChem, 16(11), 1566-1576. [Link]
-
Yoo, E., & Jeong, L. S. (2014). diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. HETEROCYCLES, 89(12), 2697-2720. [Link]
-
Hashimoto, M., & Hatanaka, Y. (2008). Tandem photoaffinity labeling of a target protein using a linker with biotin, alkyne and benzophenone groups and a bioactive small molecule with an azide group. Journal of the American Chemical Society, 130(48), 16187-16197. [Link]
-
Woo, C. M., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society, 143(17), 6491–6500. [Link]
-
Das, J., & Hsieh, I. (2010). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. ACS chemical biology, 5(6), 541–546. [Link]
-
Falco, A., et al. (2021). Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 Mpro. Molecules (Basel, Switzerland), 26(23), 7248. [Link]
-
ResearchGate. (n.d.). Aryl azide photoreactivity. (A) Possible reaction mechanisms of the... Retrieved from [Link]
-
ResearchGate. (n.d.). An overview of the current proposed mechanism of aryl azide... Retrieved from [Link]
-
Gozzo, F. C., & Eberlin, M. N. (2006). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Journal of the American Society for Mass Spectrometry, 17(10), 1333–1342. [Link]
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A Senior Application Scientist's Guide to Quantitative Mass Spectrometry for Analyzing Crosslink Abundance
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Static Structures to Dynamic Interactions
Chemical crosslinking-mass spectrometry (CX-MS) has emerged as a powerful tool for elucidating the three-dimensional architecture of proteins and protein complexes.[1] By covalently linking amino acid residues that are in close proximity, we can generate distance restraints that help define protein folds and interaction interfaces. However, biological systems are not static. Proteins undergo dynamic conformational changes and fluctuations in their interaction networks in response to stimuli, disease states, or therapeutic intervention. To capture this dynamism, we must move beyond merely identifying crosslinks to quantifying their abundance.
Quantitative crosslinking-mass spectrometry (qCX-MS or QCLMS) provides this crucial next layer of information, allowing us to understand how protein structures and interactions change on a large scale within their native environments.[2] This guide offers an in-depth comparison of the primary methodologies for qCX-MS, providing the theoretical underpinnings, practical workflows, and data-driven insights necessary to select and implement the optimal strategy for your research questions.
The Analytical Challenge: Why Quantifying Crosslinks is Non-Trivial
Quantifying crosslinked peptides presents unique challenges compared to standard quantitative proteomics. Crosslinked peptides are often of low abundance, and their fragmentation spectra can be complex to interpret.[3][4] Furthermore, the crosslinking reaction itself can introduce variability.[5] Overcoming these hurdles requires robust experimental design and specialized data analysis workflows. The choice of quantitative strategy is therefore a critical decision that profoundly impacts the quality and interpretability of the results.
Quantitative Strategies: A Comparative Overview
Three principal strategies dominate the qCX-MS landscape: metabolic labeling with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), chemical labeling with isobaric tags (TMT/iTRAQ), and Label-Free Quantification (LFQ). Each approach has distinct advantages and limitations.
| Feature | SILAC (Metabolic Labeling) | TMT/iTRAQ (Isobaric Chemical Labeling) | Label-Free Quantification (LFQ) |
| Principle | In vivo metabolic incorporation of "heavy" amino acids. | Post-digestion chemical labeling of peptides with isobaric tags. | Comparison of MS1 signal intensities or spectral counts of identical peptides across runs.[6] |
| Multiplexing | Typically 2-3 states. | Up to 18-plex with TMTpro reagents.[7] | Theoretically unlimited, but practically limited by instrument time and data complexity. |
| Point of Sample Mixing | Early (at the cell or lysate stage).[8][9] | Late (at the digested peptide stage).[10][11] | Samples are never mixed.[5] |
| Pros | - Highest quantitative accuracy and precision due to early mixing.[12][13][14] - Minimizes sample handling-induced variability.[15] | - High multiplexing capability for comparing many conditions.[16] - Applicable to all sample types, including tissues and clinical samples. | - Most straightforward sample preparation.[6] - No labeling costs. - Compatible with any crosslinker. |
| Cons | - Limited to metabolically active, culturable cells.[10] - Can be time-consuming and expensive to achieve full labeling.[10] - Low multiplexing capacity. | - Potential for ratio compression. - Labeling occurs late, so variability from sample prep can be an issue.[15] - Requires specialized MS acquisition methods (e.g., MS3).[16] | - Most susceptible to run-to-run variation in chromatography and instrument performance.[5] - Requires rigorous data normalization. |
| Best For | High-precision studies of signaling dynamics in cell culture models. | Comparative analysis of multiple drug treatments, time points, or patient samples. | Large-scale screening or when labeling is not feasible. |
In-Depth Methodology & Experimental Workflows
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
The Principle of Causality: SILAC's strength lies in its ability to combine samples at the earliest possible stage (e.g., cell pellets or lysates).[8] This is a self-validating system because both the "light" and "heavy" proteomes are subjected to the exact same downstream processing—crosslinking, digestion, and fractionation. Any variability introduced during these steps will affect both samples equally, canceling out and leaving only the true biological differences to be measured by the mass spectrometer. The instrument detects pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotopes, and the ratio of their MS1 signal intensities provides highly accurate relative quantification.[17][18]
Experimental Workflow: SILAC-qCX-MS
Caption: SILAC-qCX-MS workflow, highlighting early sample mixing.
Detailed Experimental Protocol (SILAC-qCX-MS):
-
Metabolic Labeling: Culture two cell populations separately. One in "light" medium containing natural lysine and arginine, and the other in "heavy" medium with stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine). Ensure at least 5-6 cell doublings for >97% incorporation.[18]
-
Cell Harvest and Mixing: Harvest and wash the light and heavy cell populations. Combine them in a precise 1:1 ratio based on cell count or total protein amount. This step is critical for accurate quantification.
-
Crosslinking: Resuspend the mixed cell pellet in a suitable buffer (e.g., PBS) and add the crosslinking reagent (e.g., DSSO, BS3). Incubate for a defined period (e.g., 30-60 minutes at room temperature). The concentration of the crosslinker must be optimized to avoid excessive modification.
-
Quenching and Lysis: Quench the crosslinking reaction with a buffer containing a primary amine, such as Tris or ammonium bicarbonate. Lyse the cells using a denaturing buffer (e.g., 8M urea).
-
Protein Reduction, Alkylation, and Digestion: Reduce disulfide bonds with DTT or TCEP, alkylate cysteines with iodoacetamide, and digest the proteome with an enzyme like Trypsin overnight.
-
Enrichment of Crosslinks: Crosslinked peptides are often low in abundance. Use size exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX) to enrich for larger, more highly charged crosslinked species.[19]
-
LC-MS/MS Analysis: Analyze the enriched fractions by liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap). The instrument will acquire MS1 scans for quantification and MS/MS scans for identification.
-
Data Analysis:
-
Identification: Use specialized software like MeroX or XiSearch to identify the crosslinked peptides from the MS/MS spectra.[19]
-
Quantification: Use software like MaxQuant or FragPipe to detect the "light" and "heavy" MS1 feature pairs for each identified crosslink and calculate their intensity ratio.[17][20]
-
Statistical Analysis: Perform statistical tests (e.g., t-tests) on the log-transformed ratios to determine which crosslinks show significant changes in abundance between the two conditions.
-
Performance Data (SILAC-qCX-MS):
| Metric | Typical Value | Rationale / Source |
| Quantitative Precision (CV) | < 20% | High precision is achieved due to early sample mixing, minimizing process-induced errors.[12][14] |
| Number of Quantified Crosslinks | Hundreds to low thousands | Dependent on sample complexity and enrichment efficiency.[2] |
| Dynamic Range | > 10-fold | SILAC accurately quantifies large changes in abundance.[14] |
Isobaric Tagging (TMT/iTRAQ)
The Principle of Causality: Isobaric tagging strategies, such as TMT, enable high-level multiplexing by using chemical tags that are identical in mass (isobaric) but yield different reporter ions upon fragmentation.[16] After protein extraction and digestion, peptides from each sample (up to 18) are labeled with a unique TMT tag. The samples are then combined and analyzed in a single LC-MS/MS run.[7] During MS/MS, the tag fragments to produce reporter ions of unique masses. The relative intensities of these reporter ions correspond to the relative abundance of that peptide in each of the original samples. This approach is powerful for comparative studies but requires careful management of variability introduced during individual sample preparation steps prior to pooling.
Experimental Workflow: TMT-qCX-MS
Caption: TMT-qCX-MS workflow, showing parallel processing before labeling and pooling.
Detailed Experimental Protocol (TMT-qCX-MS):
-
Sample Preparation (Parallel): Process each sample (e.g., from different drug treatments) independently. This includes crosslinking, quenching, cell lysis, protein reduction, alkylation, and digestion. It is crucial to maintain consistency across all samples to minimize technical variability.
-
TMT Labeling: Reconstitute each digested peptide sample in a labeling buffer (e.g., TEAB). Add the appropriate TMT reagent to each sample and incubate for 1 hour at room temperature.[21]
-
Quenching and Pooling: Quench the labeling reaction with hydroxylamine.[16][21] Combine all labeled samples in a 1:1 ratio into a single tube.
-
Sample Cleanup and Fractionation: Desalt the pooled sample using a C18 solid-phase extraction cartridge. Fractionate the complex peptide mixture using high-pH reversed-phase liquid chromatography to increase the number of identified crosslinks.
-
LC-MS/MS Analysis: Analyze fractions using a high-resolution mass spectrometer. A key difference from other methods is the need for MS3-level fragmentation.
-
MS1: Precursor scan.
-
MS2: An isolation window selects the crosslinked peptide precursor, which is fragmented (e.g., by CID) to generate fragment ions for identification.
-
MS3: Multiple fragment ions from the MS2 scan are co-isolated and further fragmented (e.g., by HCD) to release the TMT reporter ions for quantification.[7][16] This reduces the ratio compression that can occur with MS2-based quantification. An optimized stepped HCD-MS2 method can also provide accurate quantification.[22]
-
-
Data Analysis:
-
Identification: Use a search engine that can handle the complexity of both crosslinks and TMT modifications (e.g., Proteome Discoverer with the XlinkX node).
-
Quantification: Extract the reporter ion intensities from the MS3 (or optimized MS2) spectra.
-
Normalization: Normalize the reporter ion intensities across all channels to correct for any minor errors in sample pooling.
-
Statistical Analysis: Identify crosslinks with significant changes in abundance across the different conditions.
-
Performance Data (TMT-qCX-MS):
| Metric | Typical Value | Rationale / Source |
| Quantitative Precision (CV) | 20-35% | Higher than SILAC due to variability introduced during parallel sample prep before pooling. |
| Number of Quantified Crosslinks | Hundreds to thousands | High multiplexing allows for deep analysis across many states in a single experiment.[22] |
| Multiplexing Capacity | Up to 18-plex | Enables complex experimental designs comparing multiple conditions simultaneously.[7] |
Label-Free Quantification (LFQ)
The Principle of Causality: LFQ is the most direct approach, quantifying crosslinks by comparing the MS1 precursor ion intensities or spectral counts for the same crosslinked peptide across separate LC-MS/MS runs.[17][6] Its main advantage is simplicity in sample preparation. However, this simplicity places an enormous burden on the reproducibility of the entire workflow, from the crosslinking reaction to the LC-MS/MS analysis.[5] Without an internal standard, rigorous normalization and multiple biological replicates are essential to distinguish true biological changes from technical variance.
Experimental Workflow: LFQ-qCX-MS
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A Researcher's Guide to Indispensable Control Experiments for Photoaffinity Labeling with Diazirine Probes
In the intricate world of chemical biology and drug discovery, photoaffinity labeling (PAL) using diazirine-based probes has emerged as a powerhouse technique for identifying and characterizing small molecule-protein interactions directly within complex biological systems.[1][2][3] The elegance of PAL lies in its ability to convert a non-covalent interaction into a stable, covalent bond upon UV irradiation, effectively "trapping" the interaction for subsequent analysis.[1][4][5] However, the power of this technique is directly proportional to the rigor of its experimental design, particularly the implementation of a comprehensive suite of control experiments. Without these, researchers risk navigating a hall of mirrors, where non-specific interactions and experimental artifacts masquerade as genuine biological discoveries.
This guide provides an in-depth comparison of the critical control experiments for PAL studies employing diazirine probes. Moving beyond a simple checklist, we will delve into the mechanistic rationale behind each control, offering field-proven insights to help you design self-validating experiments and interpret your data with confidence.
The "Why": Understanding the Specter of Non-Specific Labeling
Upon photoactivation, the diazirine moiety generates a highly reactive carbene intermediate.[6][7] While this reactivity is key to capturing target proteins, it is also inherently promiscuous. The carbene can react with a wide range of amino acid residues and even the surrounding solvent.[4][8] Furthermore, diazirines can isomerize to linear diazo compounds, which are also reactive and can contribute to labeling, sometimes with different selectivity than the carbene.[4][9][10][11] This inherent reactivity can lead to several sources of false positives:
-
Abundant "Sticky" Proteins: Highly abundant proteins or those with a propensity for non-specific binding are often labeled irrespective of a specific interaction with the probe's pharmacophore.[1]
-
UV-Independent Labeling: Some probes may possess inherent reactivity or instability, leading to covalent modification of proteins even without photoactivation.[1]
-
Photochemical Artifacts: The UV irradiation itself can, in some cases, induce protein damage or aggregation, leading to spurious labeling.[12][13]
-
Probe Aggregation: Hydrophobic probes may form aggregates that non-specifically entrap and label proteins.
The suite of control experiments described below is designed to systematically de-risk these potential pitfalls, allowing for the confident identification of true biological targets.
The Essential Controls: A Comparative Overview
A robust PAL experiment should incorporate a multi-pronged approach to controls, with each addressing a specific potential artifact. The following table summarizes the key control experiments, their purpose, and their role in data interpretation.
| Control Experiment | Purpose | Addresses Potential Artifacts |
| No UV Irradiation Control | To identify proteins that are labeled by the probe in a light-independent manner. | Probe instability, inherent reactivity of the probe. |
| Competition with Parent Compound | To demonstrate that labeling of a specific target is dependent on the binding of the pharmacophore to its intended site. | Non-specific binding, labeling of abundant "sticky" proteins. |
| Inactive/Negative Control Probe | To differentiate labeling driven by the pharmacophore from that caused by the diazirine moiety or linker. | Non-specific labeling due to the photoreactive group or linker. |
| No Probe Control | To assess background signal from the detection reagents (e.g., antibodies, streptavidin). | Non-specific binding of detection reagents. |
| Vehicle Control (e.g., DMSO) | To account for any effects of the solvent used to dissolve the probe and competitor. | Solvent-induced changes in the proteome or labeling efficiency. |
Experimental Workflows and Methodologies
To ensure the successful implementation of these controls, we provide detailed step-by-step protocols for the most critical experiments.
Experimental Workflow: A Visual Guide
The following diagram illustrates a typical experimental workflow for a photoaffinity labeling experiment incorporating the essential controls.
Caption: A decision tree for classifying hits from a photoaffinity labeling experiment based on control experiment outcomes.
Conclusion: The Bedrock of Trustworthy Data
In the quest for novel drug targets and a deeper understanding of molecular interactions, photoaffinity labeling with diazirine probes is an invaluable tool. However, its successful application hinges on a foundation of rigorous and well-designed control experiments. By systematically eliminating the potential for artifacts and non-specific interactions, the controls outlined in this guide empower researchers to move beyond ambiguity and generate high-confidence, publishable data. Remember, in the world of photoaffinity labeling, the controls are not just a formality; they are the very essence of scientific integrity and the key to unlocking genuine biological insights.
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Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues. PubMed Central. [Link]
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A Researcher's Guide to Diazirine Photo-Crosslinkers: Maximizing Efficiency in Proteomics
For researchers, scientists, and drug development professionals, the precise identification of protein-protein interactions is paramount to unraveling complex cellular processes and advancing therapeutic discovery. Photo-cross-linking has emerged as a powerful technique to capture these often-transient interactions.[1] This guide provides an in-depth, objective comparison of diazirine-based photo-crosslinkers, offering experimental insights to aid in the selection of the optimal tool for your proteomics research.
The Diazirine Advantage: Small, Fast, and Versatile
Diazirine-based photo-crosslinkers have gained prominence in chemical proteomics due to their high efficiency and versatility.[1] Their key advantages lie in their compact size, which minimizes steric hindrance, and their rapid reaction kinetics upon activation with UV light.[2][3] This allows for the capture of weak and transient protein interactions with high resolution.[1]
Upon photoactivation, typically with less-damaging long-wave UV light (~350-370 nm), diazirines form highly reactive carbene intermediates.[1][4] These carbenes can insert into a wide array of chemical bonds, including C-H, N-H, and O-H bonds, offering a significant advantage over more restrictive cross-linking chemistries.[1][2]
Unraveling the Mechanism: A Two-Step Pathway to Enhanced Selectivity
Recent research has shed light on the nuanced mechanism of diazirine photoreactions, revealing a two-step process that can be harnessed for greater experimental control.[5][6] Upon initial irradiation, the diazirine rearranges to form a diazo intermediate.[5][6] Further irradiation generates the highly reactive carbene.[5][6]
Crucially, the diazo intermediate exhibits a preference for reacting with polar amino acid residues, particularly aspartic acid (Asp) and glutamic acid (Glu).[1][6] The carbene intermediate, on the other hand, is less selective and will react more broadly.[6][7] This mechanistic understanding allows for fine-tuning of experimental conditions, such as irradiation time and power density, to achieve more specific cross-linking.[5][6] For instance, controlled irradiation can favor the diazo pathway, enabling the selective targeting of buried polar residues.[5]
Comparative Performance: Diazirines vs. Other Photo-Crosslinkers
The choice of photo-crosslinker is a critical decision that significantly influences the outcome of a proteomics experiment.[1] Diazirines consistently demonstrate superior performance in terms of cross-linking efficiency and the number of identified interactions when compared to other popular classes of photo-crosslinkers, such as aryl azides and benzophenones.[1]
| Feature | Diazirine-Based (e.g., sulfo-SDA) | Benzophenone-Based (e.g., sulfo-SBP) | Aryl Azide-Based |
| Reactive Intermediate | Carbene and Diazo | Biradical (triplet state) | Nitrene |
| Activation Wavelength | ~350-370 nm[1][4] | ~365 nm[2] | 250-460 nm (nitrophenyl azides preferred for less damaging wavelengths)[4] |
| Reactivity | Broad reactivity with various amino acid side chains; diazo intermediate prefers acidic residues (Asp, Glu)[1][2] | Preferentially reacts with C-H bonds, showing a bias towards hydrophobic residues[1][8] | Insertion into C-H and N-H bonds, with potential for rearrangements[1] |
| Cross-Linking Efficiency | Generally high due to the high reactivity of the carbene intermediate[1] | Generally lower than diazirines[1] | Can be variable and often lower due to competing rearrangement reactions[1] |
| Number of Identified Cross-Links | Typically produces a higher density of cross-links. A study on purified HSA identified 500 cross-linked residue pairs with sulfo-SDA.[1] | Yields a lower number of cross-links. The same HSA study identified significantly fewer cross-links with sulfo-SBP.[1] | Generally yields a lower number of cross-links compared to diazirines.[1] |
| Key Advantages | High reactivity, small size, potential for tunable reactivity.[1][2] | Provides complementary data to diazirine-based cross-linkers.[1] | Established chemistry.[1] |
| Key Disadvantages | High reactivity can lead to non-specific labeling if not carefully controlled.[1][2] | Lower cross-linking efficiency.[1] | Potential for complex side reactions and lower yields.[1] |
Experimental Workflow: A Guide to Successful Photo-Cross-Linking
To effectively utilize diazirine photo-crosslinkers, a well-defined experimental workflow is crucial. The following provides a detailed methodology for a typical photo-cross-linking experiment followed by mass spectrometry analysis.
Workflow Overview
Caption: A typical workflow for a diazirine-based photo-cross-linking experiment.
Detailed Experimental Protocol
1. Protein Derivatization with NHS-Ester Diazirine Crosslinker:
-
Rationale: This step involves covalently attaching the diazirine crosslinker to one of the protein partners (the "bait") via an amine-reactive N-hydroxysuccinimide (NHS) ester. This reaction targets primary amines on lysine residues and the N-terminus.[9]
-
Protocol:
-
Prepare the protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at a pH of 7-9.[10]
-
Immediately before use, dissolve the NHS-ester diazirine crosslinker (e.g., SDA, Sulfo-SDA) in an appropriate solvent (DMSO for water-insoluble, aqueous buffer for water-soluble versions).[9]
-
Add the crosslinker to the protein solution at a 10- to 50-fold molar excess.[9] The optimal ratio should be determined empirically.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[9]
-
Quench the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.[9]
-
Remove excess, non-reacted crosslinker using a desalting column or dialysis.[9] This step is crucial to prevent non-specific cross-linking in the subsequent steps.
-
2. Formation of Protein-Protein Interaction Complex:
-
Rationale: The derivatized "bait" protein is incubated with its potential interacting partners (the "prey") to allow for the formation of complexes.
-
Protocol:
-
Combine the diazirine-labeled protein with the cell lysate or purified protein mixture containing the potential binding partners.
-
Incubate under conditions that are optimal for the interaction being studied (e.g., temperature, time, salt concentration).
-
3. Photo-Activation and Cross-Linking:
-
Rationale: UV irradiation at the appropriate wavelength activates the diazirine, generating the reactive carbene and/or diazo intermediates, which then form covalent bonds with nearby molecules.[4]
-
Protocol:
-
Place the sample in a suitable reaction vessel (e.g., a shallow, uncovered dish to maximize light exposure).[10]
-
Irradiate the sample with a UV lamp at 350-370 nm.[4][10] The optimal irradiation time and power density should be empirically determined to maximize cross-linking and minimize sample damage.[5] Recent studies suggest that an irradiation time of 2 minutes at 100 mW/cm² can be effective for selectively targeting polar residues.[5] For live cells, total irradiation time should generally be less than 15 minutes.[9]
-
The distance from the UV source to the sample is a critical parameter; for instance, a 3-5 cm distance for a 15-watt lamp is a good starting point.[9]
-
4. Analysis of Cross-Linked Products:
-
Rationale: The cross-linked protein complexes are separated and identified using standard proteomics techniques.
-
Protocol:
-
Separate the reaction products by SDS-PAGE. Cross-linked complexes will appear as higher molecular weight bands.
-
Excise the bands of interest and perform in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Use specialized software to identify the cross-linked peptides and map the sites of interaction.
-
Visualization of the Diazirine Photoactivation Mechanism
Caption: The two-step photoactivation pathway of diazirine cross-linkers.
Conclusion: Making an Informed Choice
Diazirine-based photo-crosslinkers offer a powerful and versatile tool for the study of protein-protein interactions. Their high efficiency, small size, and the potential for tunable reactivity through controlled irradiation make them a superior choice for many proteomics applications. By understanding the underlying photochemical mechanism and optimizing experimental protocols, researchers can effectively harness the power of diazirines to capture a comprehensive snapshot of the cellular interactome.
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A Senior Application Scientist's Guide to Tandem Mass Spectrometry for Sequencing Cross-Linked Peptides
Cross-linking mass spectrometry (XL-MS) has emerged from a niche technique to a cornerstone of structural biology, providing invaluable insights into protein conformations and interaction interfaces.[1] By covalently linking spatially proximate amino acid residues, XL-MS captures a "snapshot" of protein structures in their native environment, generating distance constraints that are highly complementary to high-resolution methods like X-ray crystallography and cryo-EM.[2][3] However, the success of an XL-MS experiment hinges on a series of critical choices, from the cross-linking reagent to the mass spectrometry fragmentation method and the data analysis software.
This guide provides an in-depth comparison of the key technologies and methodologies in the XL-MS workflow. We will explore the causality behind experimental choices, compare the performance of different approaches with supporting data, and provide actionable protocols to empower researchers, scientists, and drug development professionals in their structural proteomics endeavors.
Part 1: The Cross-Linker — Choosing Your Molecular Ruler
The cross-linker is the heart of the experiment. Its chemistry, reactivity, and spacer arm length dictate the distance constraints you can capture. The most significant divergence in strategy comes down to a single question: to cleave, or not to cleave?
Non-Cleavable vs. MS-Cleavable Cross-Linkers
-
Non-Cleavable Cross-Linkers: Reagents like BS3 and DSS are the classical choice.[3] They are cost-effective and robust, forming a stable covalent bond between residues.[3] The primary challenge arises during data analysis. A tandem mass spectrum of a non-cleavably linked peptide pair is a convoluted mixture of fragment ions from both peptide chains, dramatically increasing the complexity and the potential for false positives.[4] This "n-squared problem"—where every peptide in the database must be computationally tested against every other peptide—limits these linkers to the study of purified proteins or simple complexes.[5]
-
MS-Cleavable Cross-Linkers: The development of linkers that can be fragmented within the mass spectrometer has revolutionized the field, making proteome-wide studies feasible.[1] Reagents like Disuccinimidyl sulfoxide (DSSO) and Disuccinimidyl dibutyric urea (DSBU) contain bonds (e.g., a sulfoxide or urea group) that are labile under collision-induced dissociation (CID).[6][7][8][9]
The key advantage is the simplification of the data analysis workflow. During MS/MS, the linker breaks, separating the two peptides and generating characteristic "diagnostic" ions.[7] These signature ions act as a flag, allowing the software to specifically trigger subsequent MS3 scans to sequence each peptide individually or to use this information to drastically reduce the search space.[7][8][10] This multi-stage fragmentation (MSn) strategy makes the identification of cross-linked peptides in highly complex mixtures faster, simpler, and more accurate.[1][7]
Table 1: Comparison of Common Cross-Linking Reagents
| Reagent | Type | Reactive Group | Spacer Arm Length | Key Advantages | Key Disadvantages |
| BS3 (bis(sulfosuccinimidyl)suberate) | Non-Cleavable | Sulfo-NHS Ester | 11.4 Å | Cost-effective, well-established protocols, water-soluble.[3] | Complex MS/MS spectra, computationally intensive analysis, best for simple systems. |
| DSS (disuccinimidyl suberate) | Non-Cleavable | NHS Ester | 11.4 Å | Membrane permeable version of BS3, good for in-cell cross-linking.[3] | Same as BS3: complex spectra and difficult data analysis.[5] |
| DSSO (disuccinimidyl sulfoxide) | MS-Cleavable (CID) | NHS Ester | 10.1 Å | Simplifies data analysis via diagnostic ions[11], enables MSn workflows[7], suitable for proteome-wide studies.[1] | Higher cost, potential for incomplete cleavage. |
| DSBU (disuccinimidyl dibutyric urea) | MS-Cleavable (CID) | NHS Ester | 12.5 Å | Urea linkage provides different cleavage pattern than DSSO[8][12], robust fragmentation. | Higher cost, requires specific software settings for analysis. |
Part 2: The Fragmentation — Tandem MS Strategies for Cross-Links
Once a cross-linked peptide enters the mass spectrometer, it must be fragmented to reveal its sequence. The choice of fragmentation technique is critical for maximizing sequence coverage and ensuring confident identification. Modern tribrid mass spectrometers offer several options, each with distinct benefits.[13]
Workflow for Tandem Mass Spectrometry of Cross-Linked Peptides
The general workflow involves enzymatic digestion of the cross-linked protein complex, followed by LC-MS/MS analysis to separate and sequence the resulting peptides.
Caption: General workflow for a cross-linking mass spectrometry experiment.
Comparing Fragmentation Methods
-
Collision-Induced Dissociation (CID): The most common method, CID uses low-energy collisions with an inert gas to fragment peptide bonds, primarily generating b- and y-type ions.[14][15] For MS-cleavable cross-linkers, CID is the method of choice for the initial MS2 scan to break the linker itself.[7][8] However, for sequencing the resulting peptide backbones, it can be less efficient, especially for larger or highly charged peptides.[14]
-
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID method that provides more energetic and uniform fragmentation.[13][16] It is often the optimal method for sequencing the majority of cross-linked peptides due to its superior sequence coverage.[13] HCD is particularly effective in generating a rich series of b- and y-ions for both peptides in a non-cleaved pair or for the individual peptides in an MS3 experiment.[13]
-
Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the peptide backbone at different locations (producing c- and z-type ions) while preserving labile post-translational modifications (PTMs).[14][17] This makes it highly complementary to CID/HCD. For cross-linked peptides, ETD is particularly advantageous for fragmenting highly charged precursors, where CID and HCD can struggle.[13][17]
-
Hybrid Methods (EThcD/ETciD): These methods combine ETD with supplemental HCD or CID activation.[13][16] This combination harnesses the advantages of both techniques, often resulting in the most comprehensive sequence coverage, especially for high charge-density peptides.[13] For example, EThcD can provide both c/z- and b/y-ions in a single spectrum, maximizing the information gained from a single fragmentation event.[13]
Table 2: Comparison of Tandem MS Fragmentation Techniques for XL-MS
| Technique | Mechanism | Primary Ion Types | Optimal For... | Limitations |
| CID | Low-energy collisional activation | b, y | Cleaving MS-cleavable linkers in MS2 scans.[7] | Less effective for high mass/charge peptides; potential for incomplete fragmentation.[14] |
| HCD | High-energy collisional activation | b, y | General sequencing of most cross-linked peptides; provides excellent sequence coverage.[13] | Can lose information on labile PTMs. |
| ETD | Electron transfer, non-ergodic | c, z | High charge-density peptides; preserving PTMs.[13][17] | Slower scan rate; less effective for low charge state peptides.[14] |
| EThcD | Combined ETD and HCD | b, y, c, z | Maximizing sequence coverage for challenging (e.g., high charge) peptides in a single scan.[13] | Longer acquisition times; instrument-specific availability.[13] |
The MS-Cleavable Workflow in Action
The use of an MS-cleavable linker like DSSO enables a powerful multi-stage MS acquisition strategy that dramatically improves identification confidence.
Caption: MSn workflow for a cleavable cross-linker like DSSO.
Part 3: The Software — Finding the Signal in the Noise
The final piece of the puzzle is the bioinformatics software used to identify the cross-linked peptides from the complex tandem mass spectra.[18] The combinatorial explosion of potential peptide pairs makes this a significant computational challenge.[5] Specialized search engines are required to handle the unique nature of XL-MS data.
Data Analysis Pipeline
The computational analysis involves several key steps, starting from raw spectral data and ending with a list of validated cross-links that can be mapped onto protein structures.
Caption: The computational pipeline for identifying cross-linked peptides.
A Comparison of Leading Software Packages
The choice of software can significantly impact the number and quality of identified cross-links.[18] Different tools employ unique algorithms and scoring schemes.
-
pLink 2: Known for its high speed and accuracy, pLink 2 uses a two-stage open search strategy and fragment indexing to accelerate the search process significantly compared to its predecessor and other tools.[19] It has demonstrated excellent performance in identifying cross-links at a proteome-wide scale.[19]
-
MeroX: A user-friendly and freely available tool that has been specifically updated to handle data from MS-cleavable cross-linkers like DSBU and CDI.[20] It is praised for its intuitive interface and visualization tools that allow for manual verification of spectra.[2]
-
XlinkX: Integrated into the Thermo Fisher Scientific Proteome Discoverer platform, XlinkX is designed to take full advantage of the unique signatures generated by MS-cleavable cross-linkers.[10] Its algorithm leverages the diagnostic ions from linker cleavage to derive the masses of the two constituent peptides, converting the computationally intensive n-squared problem into a more manageable linear search.[10]
-
XiSEARCH: This tool has been shown to identify a high number of interactions in comparative studies.[2] It is a powerful option, though it can have high system requirements, particularly for data from non-cleavable cross-linkers.[2]
Table 3: Comparison of XL-MS Data Analysis Software
| Software | Algorithm Highlights | Cleavable Linker Support | Platform | Key Strengths |
| pLink 2 | Two-stage open search, fragment indexing.[19] | Yes | Standalone | High speed and sensitivity, excellent for proteome-scale data.[19] |
| MeroX | Optimized for MS-cleavable reagents, generates characteristic doublet searches.[20] | Yes (DSBU, CDI, etc.) | Standalone | User-friendly interface, good visualization for manual validation.[2][20] |
| XlinkX | Uses diagnostic ions to determine peptide masses, avoiding combinatorial explosion.[10] | Yes (DSSO, DSBU, etc.) | Proteome Discoverer | Seamless integration with Thermo instruments, efficient algorithm for cleavable data.[10] |
| XiSEARCH | Comprehensive search algorithm. | Yes | Standalone/Server | Reports a high number of cross-link-spectrum matches (CSMs).[2][18] |
Part 4: Experimental Protocol — A Self-Validating Workflow
This protocol provides a robust, step-by-step methodology for an XL-MS experiment using the MS-cleavable reagent DSSO.
1. Protein Cross-Linking a. Prepare your purified protein complex in an amine-free buffer (e.g., HEPES or PBS), pH 7.5-8.0. b. Prepare a fresh stock solution of DSSO in anhydrous DMSO immediately before use. c. Add DSSO to the protein solution at a final concentration of 1-2 mM. A typical protein-to-cross-linker molar ratio is 1:50 to 1:200. Causality: This ratio ensures sufficient linker concentration to capture interactions without excessive modification that could lead to protein precipitation. d. Incubate the reaction for 30-60 minutes at room temperature. e. Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes. Causality: Quenching stops the reaction by consuming all unreacted NHS esters, preventing non-specific modifications.
2. Sample Preparation for MS a. Denature the cross-linked sample by adding Urea to 8M or by using another suitable denaturant. b. Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C. c. Alkylate cysteine residues with 20 mM iodoacetamide for 30 minutes in the dark at room temperature. d. Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2M. Causality: Trypsin activity is inhibited by high concentrations of urea. e. Digest the protein with Trypsin (or another suitable protease) at a 1:50 enzyme-to-protein ratio overnight at 37°C.
3. Mass Spectrometry Analysis a. Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent. b. Analyze the peptides via nanoLC-MS/MS on an Orbitrap mass spectrometer capable of MS3 fragmentation (e.g., Orbitrap Fusion Lumos). c. Set up a data-dependent acquisition method: i. MS1: High-resolution Orbitrap scan. ii. MS2: Data-dependent CID scans on the most intense precursors (charge states 3+ and higher are prioritized as cross-links are often highly charged).[5] iii. MS3: Triggered from the characteristic DSSO diagnostic ions in the MS2 spectra. Use HCD or EThcD for fragmentation to sequence the individual peptides. Causality: This targeted MS3 approach ensures that machine time is spent sequencing true cross-linked peptides, identified by the signature cleavage of the DSSO linker.
4. Data Analysis a. Process the raw data using a compatible search engine like XlinkX or MeroX. b. Specify DSSO as the cross-linker and define the appropriate MS2/MS3 settings. c. Search against a relevant protein sequence database. d. Filter the results to a strict false discovery rate (FDR), typically 1-5%, to ensure high confidence in the identified cross-links.
Conclusion and Future Outlook
Tandem mass spectrometry for sequencing cross-linked peptides is a powerful technique for elucidating protein structure and interactions. The strategic choice of an MS-cleavable cross-linker, combined with optimized multi-stage fragmentation techniques (HCD, EThcD) and sophisticated data analysis software (pLink 2, XlinkX, MeroX), has made it possible to tackle systems of ever-increasing complexity.[1] As instrumentation continues to improve in speed and sensitivity, and as new cross-linking chemistries and software algorithms are developed, XL-MS is poised to provide even deeper insights into the dynamic molecular machinery of the cell.
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A Senior Application Scientist's Guide to Assessing the Specificity of Diazirine-Mediated Protein Labeling
For researchers navigating the complex world of protein interactions, photoaffinity labeling (PAL) is an indispensable tool for covalently capturing binding events in their native cellular context.[1] Among the arsenal of photoreactive groups, diazirines have risen to prominence due to their small size and efficient activation with biocompatible long-wave UV light.[2][3] However, the very reactivity that makes them powerful also presents the greatest challenge: ensuring the labeling is specific to the intended target and not an artifact of indiscriminate chemical reactions.
This guide provides an in-depth analysis of the factors governing diazirine labeling specificity. We will move beyond simple protocols to explore the mechanistic underpinnings of diazirine photoreactivity, present a framework for designing self-validating experiments, and offer a comparative look at alternative technologies.
The Dual Nature of Diazirine Reactivity: A Tale of Two Intermediates
The specificity of a diazirine probe is not a fixed property but is intimately linked to its photochemical reaction pathway. Upon activation by UV light (~350-370 nm), a diazirine does not simply generate one reactive species; it can proceed through two distinct, competing pathways that dictate its labeling profile.[4][5]
-
The Carbene Pathway: The intended pathway involves the extrusion of nitrogen gas (N₂) to form a highly reactive, short-lived carbene.[6] This species is exceptionally reactive and will rapidly insert into nearly any proximal C-H, N-H, or O-H bond, providing a true "snapshot" of the binding pocket.[4][7] The short half-life of the carbene is advantageous, as it minimizes the risk of the probe diffusing away and labeling non-specific proteins.[3]
-
The Diazo Pathway: Alternatively, the diazirine can first isomerize into a more stable, linear diazo intermediate.[6][8] This diazo compound has a much longer lifetime than the carbene and exhibits distinct reactivity.[6] Crucially, the diazo intermediate shows a strong preference for reacting with nucleophilic and acidic amino acid side chains, particularly aspartic acid and glutamic acid.[9][10][11] This reaction is often pH-dependent and can lead to labeling events that are driven by electrostatic attraction to acidic patches on a protein's surface rather than specific binding-pocket interactions.[9][12]
Understanding this dual reactivity is the cornerstone of assessing and controlling specificity. An experiment that appears successful might be dominated by diazo-mediated labeling of acidic off-targets, leading to false-positive identifications.[1]
Comparative Analysis of Photoreactive Probes
Diazirines are often chosen over older generations of photo-cross-linkers, such as aryl azides and benzophenones. The following table summarizes their key performance characteristics.
| Feature | Diazirines | Aryl Azides | Benzophenones |
| Activation Wavelength | ~350-370 nm[2] | 260-300 nm | ~350 nm |
| Reactive Intermediate | Carbene / Diazo[4][8] | Nitrene | Triplet Ketone |
| Reactivity/Specificity | Carbene is highly reactive and non-specific. Diazo intermediate prefers acidic residues.[2][9] | Nitrene can undergo rearrangements, reducing efficiency. | Preferentially reacts with C-H bonds in hydrophobic residues.[2] |
| Cross-Linking Efficiency | Generally high due to carbene reactivity.[2] | Lower than diazirines. | Generally lower than diazirines.[2] |
| Key Advantages | Small size, high efficiency, activation at biocompatible wavelengths.[3] | Established chemistry. | Provides complementary data to diazirine linkers.[2] |
| Key Disadvantages | High reactivity can lead to non-specific labeling if not controlled; diazo pathway complicates interpretation.[2][6] | Requires lower, more damaging UV wavelengths; potential for complex side reactions. | Lower cross-linking efficiency; bulky size can perturb interactions. |
Designing Self-Validating Experiments for Specificity Assessment
To confidently identify true binding partners, every photoaffinity labeling experiment must be designed as a self-validating system. This requires a stringent set of controls to distinguish specific, binding-driven events from non-specific background interactions.
Protocol 1: Competition Assay for Validating Specific Interactions
The gold standard for demonstrating specificity is the competition experiment.[7] The logic is simple: if the probe's binding to a protein is specific, then pre-incubating the system with a molar excess of a non-photoreactive competitor (e.g., the parent drug) will occupy the binding site and prevent the probe from labeling it.
Methodology:
-
Prepare Samples: Set up at least three sample conditions:
-
A (Experimental): Biological sample (cells or lysate) + Diazirine Probe.
-
B (Competition Control): Biological sample + 10-50x molar excess of competitor ligand (incubate for 30-60 min) followed by the addition of the Diazirine Probe.[1]
-
C (UV Control): Biological sample + Diazirine Probe (this sample will not be irradiated).
-
-
Incubation: Incubate all samples under identical conditions to allow the probe/competitor to bind to their targets.
-
UV Irradiation: Transfer samples A and B to a UV cross-linker (e.g., 365 nm). Irradiate for an optimized duration (typically 1-5 minutes). Keep sample C shielded from UV light.[13][14] The causality here is critical: short irradiation times favor the formation of the highly reactive carbene, potentially increasing specificity, while longer times may allow for more diazo intermediate formation and diffusion.[8]
-
Lysis and Processing: Lyse the cells and prepare lysates for downstream analysis.
-
Analysis (Western Blot): If the target is known, perform a Western blot. A specific interaction is validated if the protein band intensity in lane A is significantly higher than in lane B. Lane C should show no labeling, confirming the UV-dependence of the cross-linking.
-
Analysis (Proteomics): For target discovery, proceed with the quantitative proteomics protocol below.
Protocol 2: Quantitative Chemoproteomic Workflow for Global Specificity Profiling
To assess specificity on a proteome-wide scale, quantitative mass spectrometry is employed. This allows for the simultaneous comparison of protein enrichment across different experimental conditions.[15]
Methodology:
-
Sample Preparation: Prepare samples as described in the Competition Assay protocol.
-
Click Chemistry: After lysis, add a reporter tag (e.g., Biotin-Azide) to the alkyne handle present on most modern diazirine probes via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.[7] This appends a biotin tag to all probe-labeled proteins.
-
Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins, effectively pulling down all proteins that were covalently labeled by the probe.[9]
-
On-Bead Digestion: Thoroughly wash the beads to remove non-specifically bound proteins. Perform an on-bead tryptic digest to release the peptides for mass spectrometry analysis.
-
Quantitative Mass Spectrometry: Analyze the peptide mixtures using a quantitative proteomics strategy. Tandem Mass Tag (TMT) labeling is a powerful approach where peptides from each condition (e.g., Experimental, Competition Control) are labeled with different isobaric tags.[15] This allows for multiplexed analysis and direct, accurate quantification of peptide abundance from each condition in a single MS run.
-
Data Analysis: High-confidence targets are identified as proteins whose enrichment is significantly and reproducibly reduced in the competition sample compared to the experimental sample. Proteins that are enriched equally in both conditions are considered non-specific background binders.
Mitigating Non-Specificity: Probe Design and Future Directions
The field is actively developing new diazirine structures to improve specificity by minimizing the influence of the diazo intermediate pathway.
| Diazirine Type | Key Characteristic | Labeling Profile | Reference |
| Alkyl Diazirines | Standard, unconstrained diazirine ring. | Prone to forming the diazo intermediate, leading to a preference for labeling acidic residues (Asp, Glu).[9][10] | [9][10] |
| Aryl Diazirines (e.g., TPD) | Aromatic ring attached to the diazirine carbon. The trifluoromethyl group helps stabilize the carbene.[6] | The diazo isomer is highly stabilized and less reactive, favoring the carbene pathway.[6] | [6] |
| Strained-Ring Diazirines (e.g., PALBOX) | The diazirine is embedded in a strained ring system, like a cyclobutane. | Ring strain alters the photoreactivity, reducing the formation or reactivity of the diazo intermediate and leading to less pH-dependent, more proximity-based labeling.[16][17] | [16][17] |
The development of strained-ring diazirines like PALBOX represents a significant step forward, offering a chemical solution to the inherent ambiguity of the diazo pathway.[16][17] By designing probes that favor the carbene pathway, researchers can achieve more reliable proximity-driven labeling with reduced off-target effects.[18]
Conclusion
Diazirine-mediated protein labeling is a powerful technique, but its successful application hinges on a deep understanding of its underlying chemistry and a commitment to rigorous experimental design. Specificity is not an assumption but a hypothesis that must be proven. By acknowledging the dual carbene/diazo reactivity and implementing robust controls, particularly competition assays coupled with quantitative proteomics, researchers can confidently distinguish true biological interactions from non-specific artifacts. As probe chemistry continues to evolve, the precision and reliability of photoaffinity labeling will only improve, further solidifying its role as a cornerstone of chemical biology and drug discovery.
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A Senior Application Scientist's Guide to Structural Analysis of Proteins Using Diazirine Cross-Linking Distance Restraints
For researchers, scientists, and drug development professionals navigating the complexities of protein structures and interactions, chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful tool. It provides low-to-medium resolution structural information by identifying proximal amino acid residues within proteins and protein complexes, offering insights where traditional methods like X-ray crystallography or NMR may fall short.[1][2][3] This guide provides an in-depth comparison of diazirine-based photo-cross-linking with other prevalent methods, supported by experimental data and detailed protocols to empower your structural proteomics research.
The Principle of Photo-Activated Cross-Linking: The Diazirine Advantage
At the heart of photo-cross-linking is the ability to initiate a covalent bond formation at a precise moment, a level of control not afforded by traditional, continuously reactive chemical cross-linkers. Diazirine-based reagents have become a cornerstone of this approach due to their unique combination of stability and high reactivity upon photo-activation.
The Diazirine Reaction Mechanism
Diazirine cross-linkers are chemically inert in ambient light, a crucial feature that allows for controlled experimental setups without the need for constant darkness.[4][5] The process unfolds in a controlled, often two-step manner, particularly with heterobifunctional reagents like succinimidyl 4,4'-azipentanoate (SDA).
-
Amine-Reactive Conjugation (in the dark): For heterobifunctional linkers, one end, typically an N-hydroxysuccinimide (NHS) ester, reacts efficiently with primary amines (the N-terminus and lysine side chains) in a pH-dependent manner (pH 7-9) to form a stable amide bond.[6][7] This step tethers the photo-reactive diazirine moiety to a specific location on the protein.
-
Photo-Activation (UV-light induced): Upon irradiation with long-wave UV light (typically 330-370 nm), the small, three-membered diazirine ring becomes highly reactive.[6][8] Recent studies reveal a two-step photolysis pathway where a diazo intermediate is generated first, followed by the formation of a highly reactive carbene.[9][10][11]
-
Indiscriminate Covalent Cross-Linking: This carbene intermediate is exceptionally reactive and short-lived, enabling it to insert into a wide variety of chemical bonds in close proximity, including the C-H, N-H, and O-H bonds found on any amino acid side chain or the peptide backbone.[12] This broad reactivity is a key advantage, as it is not limited to specific functional groups.
This mechanism effectively provides a "snapshot" of protein proximity at the moment of UV irradiation, capturing both stable and transient interactions with high temporal resolution.
Caption: A typical experimental workflow for Diazirine XL-MS.
Step-by-Step Methodology
(Based on protocols described in Nature Communications and Analytical Chemistry)[10][13]
-
Protein Preparation & NHS-Ester Reaction:
-
Dissolve the purified protein or complex in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8) to a suitable concentration (e.g., 0.5-1 mg/mL).
-
Prepare a fresh stock solution of the NHS-diazirine cross-linker (e.g., Sulfo-SDA) in DMSO or water.
-
Add the cross-linker to the protein solution at a specific molar excess. This requires optimization but a starting point is often a 1:0.5 (w/w) protein-to-crosslinker ratio. [13] * Incubate the reaction in the dark for 30-60 minutes at room temperature to allow the NHS ester to react with primary amines.
-
-
Quenching:
-
Causality: This step is critical to ensure that the subsequent photo-reaction is the only cross-linking event occurring. It deactivates any unreacted NHS esters.
-
Add a quenching buffer, such as Tris-HCl (pH 7.8), to a final concentration of 20-50 mM. Incubate for 15 minutes in the dark. [10]
-
-
Photo-Cross-Linking:
-
Place the sample in a suitable UV-transparent container (e.g., quartz cuvette or on a parafilm drop on a cold plate).
-
Irradiate the sample with 365 nm UV light. The optimal power and duration must be determined empirically to maximize cross-linking while minimizing protein damage. [9][10]A typical starting point is irradiating for 2-15 minutes. [6][9]
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Precipitate the cross-linked protein using pre-chilled acetone overnight at -20°C to remove buffer components. [10] * Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea, 0.1 M Tris-HCl, pH 8.5).
-
Reduce disulfide bonds with Dithiothreitol (DTT) at a final concentration of 5 mM.
-
Alkylate free cysteine residues with iodoacetamide (IAA) at a final concentration of 10-15 mM in the dark.
-
-
Enzymatic Digestion:
-
Dilute the urea concentration to below 2 M with a suitable buffer (e.g., Tris-HCl).
-
Add a protease, typically sequencing-grade trypsin, at a 1:20 to 1:50 (enzyme:protein) mass ratio and incubate overnight at 37°C. [10] * Quench the digestion by adding formic acid or trifluoroacetic acid to a final concentration of 1-5%.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Purify the resulting peptides using C18 spin tips.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).
-
Employ an optimized fragmentation regime. A combination of HCD and another method like ETD or CID is often beneficial for maximizing sequence coverage and confident identification of cross-linked peptides. [14][15] * Use specialized software (e.g., pLink2, MeroX, XlinkX) to search the MS/MS data against the protein sequence database to identify the cross-linked peptide pairs. [10]
-
Conclusion and Future Outlook
Diazirine-based photo-cross-linking represents a versatile and powerful strategy in the structural biologist's toolkit. Its key advantages of temporal control and broad reactivity provide a level of detail on protein topology and interactions that is often inaccessible with traditional methods. By offering the ability to generate dense distance restraint maps, even within the complex environment of a living cell, this technology is pushing the boundaries of structural proteomics. [16]As mass spectrometry instrumentation and data analysis software continue to evolve, the insights gained from diazirine cross-linking will become increasingly crucial for unraveling complex biological machinery and accelerating drug discovery.
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Photo-Assisted Peptide Enrichment in Protein Complex Cross-Linking Analysis of a Model Homodimeric Protein Using Mass Spectrometry. National Institutes of Health.[Link]
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Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. ResearchGate.[Link]
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A Researcher's Guide to Photo-Crosslinking: Diazirine vs. Benzophenone Reactivity with Amino Acid Residues
In the intricate world of molecular interactions, the ability to capture transient and stable complexes is paramount to unraveling biological pathways and accelerating drug discovery. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently trap interacting molecules in their native environment.[1][2] Central to this technique are photo-activatable crosslinkers, with diazirines and benzophenones being two of the most prominent classes.[3][4] This guide provides an in-depth, objective comparison of the reactivity of diazirine- and benzophenone-based probes with amino acid residues, supported by experimental data and protocols, to empower researchers in selecting the optimal tool for their scientific inquiries.
Core Principles: Unveiling the Reactive Intermediates
The fundamental difference between diazirines and benzophenones lies in the nature of the reactive species generated upon UV photoactivation.[3][5]
Diazirines: These three-membered ring systems, upon irradiation with long-wave UV light (typically 330-370 nm), extrude nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate.[6][7] This carbene can non-selectively insert into neighboring C-H, N-H, and O-H bonds.[6][8] However, diazirines can also isomerize into a more stable, linear diazo intermediate, which exhibits a preference for reacting with acidic residues like aspartic acid and glutamic acid.[5][9]
Benzophenones: Photoactivation of benzophenones (at ~350-365 nm) leads to the formation of an excited triplet state, a diradical species.[3][10] This triplet diradical preferentially abstracts a hydrogen atom from C-H bonds, forming a stable ketyl radical and a carbon-centered radical on the target molecule.[3][11] Subsequent recombination of these two radicals results in a stable covalent crosslink.[3]
Head-to-Head Comparison: Reactivity and Specificity
The choice between a diazirine and a benzophenone probe often depends on the specific goals of the experiment, as their reactivity profiles present distinct advantages and disadvantages.
| Feature | Diazirine | Benzophenone |
| Reactive Intermediate | Carbene and Diazo | Triplet Diradical |
| Activation Wavelength | ~330-370 nm[7][12] | ~350-365 nm[3][4] |
| Reactivity | Highly reactive carbene inserts into C-H, N-H, and O-H bonds; diazo intermediate prefers acidic residues.[6][9] | Preferentially reacts with C-H bonds via hydrogen abstraction.[3][11] |
| Amino Acid Selectivity | The highly reactive carbene can react with all 20 amino acid side chains and the peptide backbone.[7][13] However, alkyl diazirines show a preference for labeling acidic amino acids (Asp, Glu) due to the formation of a reactive alkyl diazo intermediate.[9][14] Aryl-fluorodiazirines tend to react more through the carbene intermediate.[9] | Can react with virtually all amino acid side chains through C-H abstraction.[3] Some studies suggest a preference for methionine.[15] |
| Reaction Kinetics | The carbene intermediate has a very short lifetime (picoseconds), favoring crosslinking to proximal molecules.[3] | The triplet state is relatively long-lived, which can potentially lead to less specific crosslinking if a suitable C-H bond is not immediately available.[5] |
| Quenching | The highly reactive carbene can be quenched by water, which can lower crosslinking yields in aqueous environments.[3][5] | The triplet state is less susceptible to quenching by water, making it efficient for crosslinking in aqueous systems.[3][15] |
| Size | The diazirine group is small and less likely to cause steric hindrance or perturb native interactions.[2][7] | The benzophenone group is bulkier and more hydrophobic, which could potentially disrupt protein structure or interactions.[15][16] |
| Side Reactions | Can isomerize to a less reactive linear diazo compound.[5][17] Alkyl diazirines can also generate carbocations that lead to non-specific labeling.[18] | The excited triplet state can be quenched by various molecules, including ground-state benzophenone, which can reduce efficiency.[19][20] Long irradiation times can also lead to photosensitization and oxidative damage to proteins.[13] |
Experimental Considerations and Protocols
The successful application of both diazirine and benzophenone crosslinkers is highly dependent on the experimental setup. Below is a generalized protocol for a photo-affinity labeling experiment, highlighting key differences.
Step 1: Probe Design and Synthesis/Incorporation
-
Diazirine: Diazirine-containing unnatural amino acids like photo-leucine and photo-methionine can be metabolically incorporated into proteins in vivo.[7][21] They can also be synthetically incorporated into peptides or small molecules.[2]
-
Benzophenone: p-Benzoyl-L-phenylalanine (Bpa) is a genetically encodable unnatural amino acid that can be site-specifically incorporated into proteins.[5][22][23] Benzophenone moieties can also be synthetically attached to ligands or peptides.[24][25]
Step 2: Binding and Incubation
The photo-affinity probe is incubated with the biological sample (e.g., cell lysate, purified proteins) to allow for binding to its target. Incubation times and conditions should be optimized for the specific interaction being studied.
Step 3: UV Irradiation
This is the critical step where the covalent crosslink is formed.
-
Light Source: A UV lamp with an appropriate wavelength output is required. For diazirines, a wavelength of 330-370 nm is used, while benzophenones are typically activated at 350-365 nm.[7][24]
-
Irradiation Time: Diazirines, due to the high reactivity of the carbene, often require shorter irradiation times. Benzophenones may require longer exposure times to achieve sufficient crosslinking, which can increase the risk of non-specific labeling and photodamage.[3][26]
-
Sample Preparation: Samples are typically placed on ice during irradiation to minimize heat-induced damage.[27] For cellular experiments, irradiation is performed on live or intact cells.
Step 4: Downstream Analysis
After crosslinking, the resulting covalent complexes are analyzed to identify the interacting partners. Common techniques include:
-
SDS-PAGE and Western Blotting: To visualize the crosslinked products.[21]
-
Mass Spectrometry: To identify the crosslinked proteins and map the site of crosslinking.[27]
-
Affinity Purification: If the probe contains a tag (e.g., biotin), the crosslinked complexes can be enriched before analysis.[3]
Concluding Remarks: Selecting the Right Tool for the Job
The choice between diazirine and benzophenone photo-crosslinkers is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific experimental context.
Choose Diazirines when:
-
Minimizing steric hindrance is critical.[7]
-
Rapid reaction kinetics are desired to capture very transient interactions.[3]
-
Targeting acidic residues is a specific goal (with alkyl diazirines).[9]
Choose Benzophenones when:
-
Working in highly aqueous environments where quenching of the reactive species is a concern.[3][15]
-
The ability to genetically encode the crosslinker at a specific site is advantageous.[5]
-
Higher crosslinking yields are needed, and longer irradiation times are tolerable.[26]
Recent studies have also highlighted that combining data from both diazirine and benzophenone crosslinkers can provide a more comprehensive map of protein interactions, as their different reactivities can access distinct regions of a protein complex.[27] By carefully considering the principles and experimental parameters outlined in this guide, researchers can harness the power of photo-affinity labeling to illuminate the complex and dynamic world of molecular interactions.
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Sergiev, P. V., et al. (2018). A Genetically Encoded Diazirine Analogue for RNA-Protein Photo-crosslinking. ChemBioChem, 19(13), 1349-1352. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
Foreword: Beyond the Product Sheet
As researchers dedicated to advancing science, our responsibility extends beyond the successful execution of an experiment. It encompasses the entire lifecycle of the chemical reagents we employ, culminating in their safe and compliant disposal. 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is a powerful photoaffinity labeling reagent, prized for its efficiency in elucidating complex biological interactions.[1] However, the very features that make it an invaluable tool—the strained diazirine ring and halogenated aromatic structure—necessitate a rigorous and informed approach to its disposal. This guide is designed to provide not just a set of instructions, but a framework for thinking about the safe handling and disposal of this and similar reactive compounds, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Risk Assessment
Understanding the inherent chemical risks of this compound is the foundation of its safe management. The molecule's hazard profile is a composite of three distinct structural motifs: the diazirine ring, the trifluoromethyl group, and the bromophenyl group.
| Hazard Component | Chemical Rationale | Primary Risks |
| 3H-Diazirine Ring | A strained three-membered ring containing an N=N double bond. It is energetically poised to undergo irreversible decomposition upon exposure to triggers like UV light (photolysis) or heat (thermolysis).[2][3] | Reactive Hazard: Rapid, potentially uncontrolled decomposition to form a highly reactive carbene intermediate and nitrogen (N₂) gas. This can lead to pressure buildup in sealed containers and unpredictable reactions with other chemicals.[4] |
| Trifluoromethyl Group | The C-F bonds are exceptionally strong, making the -CF₃ group generally inert under biological and standard laboratory conditions.[5] | Incineration Hazard: During high-temperature thermal disposal, this group can decompose to form hydrogen fluoride (HF)[6], a highly corrosive and toxic gas that requires specialized alkaline scrubbers in incineration facilities. |
| Bromophenyl Group | As a brominated aromatic compound, this moiety is classified as a halogenated organic waste. | Environmental & Incineration Hazard: Subject to specific environmental regulations (e.g., EPA).[7][8] Incineration can produce hydrogen bromide (HBr), another corrosive acid gas, and carries a risk of forming polybrominated dibenzodioxins/furans (PBDD/PBFs) if combustion is incomplete.[9] |
Pre-Disposal: Waste Segregation and Handling
Proper disposal begins long before the waste container is full. Adherence to strict segregation and handling protocols is the most effective strategy for preventing laboratory accidents.
-
Designated Waste Container: All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., pipette tips, silica gel), must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Compatibility: Use a borosilicate glass or other chemically resistant container with a screw cap. Crucially, do not seal the cap tightly if there is any risk of ongoing decomposition and gas generation. The container should be vented or the cap should be left slightly loose within a certified fume hood to prevent pressure buildup.
-
Waste Stream Segregation: This waste must be segregated from other waste streams. Specifically:
-
DO NOT mix with strong acids or bases. While diazirines are relatively stable to pH[2], mixing with other reactive chemicals is poor practice.
-
DO NOT mix with strong oxidizing or reducing agents.
-
DO NOT mix with aqueous waste unless it is part of a verified quenching procedure.
-
-
Labeling: The waste container must be labeled in accordance with OSHA and EPA regulations.[10][11] The label should clearly state:
-
"Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The associated hazards: "Reactive," "Halogenated Organic"
-
Accumulation start date.
-
Disposal Protocols: A Decision-Based Approach
The appropriate disposal method depends on the quantity of the waste and the capabilities of your facility. For this compound, direct disposal via a professional hazardous waste service is the strongly recommended primary pathway . A chemical deactivation protocol is presented as an alternative for small, manageable quantities, to be performed only by experienced chemists with appropriate safety controls.
Protocol A: Chemical Deactivation via Controlled Photolysis (Small Quantities, <1 g)
This protocol leverages the diazirine's inherent photoreactivity to decompose it into a less reactive state before final disposal. The principle is to convert the diazirine into its carbene form in a dilute solution, where the carbene is immediately quenched by the solvent.[2][12]
Causality: By initiating decomposition with UV light in a controlled, dilute manner, we prevent the rapid, uncontrolled release of energy and gas that could occur with bulk material. The solvent acts as a "quenching" agent, safely reacting with the high-energy carbene intermediate.
Required Equipment:
-
Certified chemical fume hood
-
UV lamp (longwave, ~365 nm)
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., borosilicate glass beaker or flask)
-
Personal Protective Equipment (PPE): UV-blocking safety glasses, face shield, lab coat, appropriate chemical-resistant gloves.
Step-by-Step Methodology:
-
Preparation (in fume hood): Dilute the diazirine-containing waste in a suitable solvent. A common choice is isopropanol or methanol, at a concentration not exceeding 1 mg/mL. The solvent must be able to quench the resulting carbene.
-
Setup: Place the vessel on a stir plate inside the fume hood and begin gentle stirring. Position the UV lamp to irradiate the solution, ensuring the setup is stable. Shield the exterior of the fume hood sash with UV-blocking material (e.g., aluminum foil) to protect others in the lab.
-
Irradiation: Turn on the UV lamp. Allow the reaction to proceed for several hours. The exact time depends on the concentration and lamp intensity. An overnight irradiation is often sufficient.
-
Verification (Self-Validation): The protocol is not complete until decomposition is verified. Before proceeding, you must confirm the absence of the starting diazirine. Spot the treated solution against a standard of the original compound on a TLC plate or analyze via LC-MS. The original spot should be absent.
-
Final Disposal: Once complete decomposition is confirmed, the resulting solution is no longer a reactive waste but must still be disposed of as halogenated organic solvent waste . Transfer it to the appropriate, labeled waste container for professional disposal.
Protocol B: Collection for Professional Hazardous Waste Disposal (All Quantities)
This is the most secure and broadly applicable method. It transfers the responsibility of final treatment to a licensed facility equipped to handle reactive and halogenated materials.
Step-by-Step Methodology:
-
Collection: Collect all waste containing the diazirine in a designated, compatible, and properly labeled waste container as described in Section 2.
-
Storage: Store the sealed container in a designated satellite accumulation area. The storage area should be cool, dry, and out of direct sunlight to minimize the risk of thermal or photochemical decomposition.[13]
-
Documentation: Keep a precise log of the contents added to the waste container.
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a full and accurate description of the waste contents.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for selecting the appropriate disposal protocol.
Spill and Emergency Procedures
-
Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[13] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the contaminated absorbent into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminate. All cleaning materials must also be disposed of as hazardous waste.
-
-
Container Compromise: If a waste container shows signs of bulging, discoloration, or heat, do not handle it. Alert others, secure the area, and contact your EHS office or emergency response team immediately.[4]
References
- 1. This compound 952143-02-1 [sigmaaldrich.com]
- 2. Diazirine - Wikipedia [en.wikipedia.org]
- 3. Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. reddit.com [reddit.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. usbioclean.com [usbioclean.com]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. researchgate.net [researchgate.net]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Handling 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
As a photoaffinity labeling reagent, 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is a powerful tool in chemical biology and drug discovery for identifying protein targets and mapping molecular interactions.[1][2] Its utility stems from the diazirine moiety, a compact, phot-reactive group that, upon UV irradiation, forms a highly reactive carbene capable of covalently binding to nearby biomolecules.[3][4] However, the very features that make this compound an effective probe—the strained three-membered ring and its chemical classification—also necessitate stringent safety protocols.
This guide provides an operational framework for handling this reagent, grounded in the principles of laboratory safety and chemical causality. Our objective is to empower you, the researcher, to work confidently and safely, ensuring both the integrity of your experiments and the protection of your team.
Foundational Hazard Assessment: Understanding the "Why"
Before we don a single glove, it is critical to understand the inherent risks. The Safety Data Sheet (SDS) for structurally analogous diazirine compounds classifies this chemical with significant hazards.[5][6]
-
H314 - Causes severe skin burns and eye damage: The compound is classified as a corrosive organic liquid.[5] Contact with skin or eyes can lead to immediate and severe tissue damage.
-
H318 - Causes serious eye damage: This is a specific and critical warning; even brief exposure to the eyes can result in irreversible injury.[6]
-
H290 - May be corrosive to metals: This indicates the reactive nature of the chemical, which also informs proper storage and handling equipment choices.[5][6]
The causality behind these hazards is twofold: the inherent reactivity of the strained diazirine ring system and the overall chemical properties that make it a corrosive agent. Therefore, our primary safety goal is to establish and maintain a robust barrier between the researcher and the chemical at all times.
The Last Line of Defense: A Multi-Layered PPE Protocol
While engineering controls like a certified chemical fume hood are non-negotiable prerequisites for handling this compound, Personal Protective Equipment (PPE) is the final, critical barrier. The following table outlines the minimum required PPE.
| Body Area | Required PPE | Specification & Rationale |
| Hands | Double-gloved Nitrile Gloves | Outer Glove: Heavier duty, extended cuff nitrile glove. Inner Glove: Standard nitrile laboratory glove. This provides redundancy; if the outer glove is compromised, the inner glove still offers protection during doffing and immediate response. |
| Eyes & Face | Chemical Splash Goggles & Full-Face Shield | Goggles: Must form a complete seal around the eyes to protect against splashes and vapors. Face Shield: Worn over the goggles, it protects the entire face from direct splashes during transfers or potential exothermic events.[7] |
| Body | Chemically Resistant Lab Coat & Apron | Lab Coat: Must be made of a chemically resistant material (e.g., coated polypropylene). Standard cotton coats are insufficient. Apron: A chemically resistant apron worn over the lab coat provides an additional layer of protection for the torso. |
| Respiratory | Situational | Standard Use: Handled within a certified chemical fume hood, no respiratory protection is typically required. Emergency/Spill: In the event of a large spill outside of containment, a NIOSH-approved respirator with cartridges for organic vapors and acid gases would be necessary.[8] |
Operational Workflow: From Vial to Waste
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow details the process of preparing a stock solution from the neat reagent.
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Pre-Operation Safety Check:
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
-
Locate the nearest safety shower and eyewash station. Confirm they are unobstructed.
-
Prepare a designated waste container for diazirine-contaminated materials (pipette tips, wipes).
-
Prepare a quenching solution (see Section 5: Disposal Plan) in a separate flask within the fume hood.
-
-
Donning PPE:
-
Don inner nitrile gloves.
-
Don the chemically resistant lab coat and apron.
-
Don chemical splash goggles, ensuring a proper seal.
-
Don the full-face shield.
-
Don outer, heavy-duty nitrile gloves.
-
-
Handling the Reagent:
-
Allow the reagent vial to equilibrate to room temperature inside the fume hood to prevent moisture condensation.
-
Carefully uncap the vial.
-
Using a calibrated positive displacement pipette with a disposable tip, slowly aspirate the required volume of the liquid reagent.
-
Dispense the reagent into a tared vial containing the appropriate solvent (e.g., DMSO, DMF) for your stock solution.
-
Cap the stock solution vial securely, label it clearly with the compound name, concentration, solvent, and date.
-
Securely recap the neat reagent container and wrap the cap with Parafilm®.
-
-
Immediate Post-Handling:
-
Eject the contaminated pipette tip directly into the designated diazirine waste container.
-
Wipe any minor drips on the work surface with a solvent-dampened cloth, placing the cloth in the waste container.
-
Store the neat reagent according to supplier recommendations (typically 2-8°C in a cool, dry, well-ventilated area).[9]
-
-
Doffing PPE (in order):
-
Remove outer gloves, peeling them away from your body and disposing of them in the designated waste.
-
Remove the face shield and apron.
-
Remove the lab coat.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[5]
-
Visualization of the Safety Workflow
This diagram illustrates the complete lifecycle for the safe handling of this compound, emphasizing the critical control points.
Critical End-of-Life Protocol: Disposal Plan
Due to their reactivity, diazirine-containing wastes should never be disposed of directly.[10] They must be chemically quenched to deactivate the energetic diazirine ring before being handed over to your institution's Environmental Health and Safety (EHS) department.
Quenching Protocol for Diazirine Waste:
-
Collect all diazirine-containing liquid waste (e.g., reaction mixtures, excess solutions) in a dedicated, labeled flask.
-
In a chemical fume hood, cool the waste solution to 0°C in an ice bath.
-
Slowly and portion-wise, add a reducing agent like sodium thiosulfate or a mild acid (e.g., dilute citric acid) to the cooled waste.[10] CAUTION: Monitor the quenching process for any signs of an exothermic reaction or gas evolution.
-
Allow the mixture to stir at 0°C for one hour, then warm slowly to room temperature.
-
Once the quenching is complete (no further heat evolution), the solution can be neutralized if necessary.[10]
-
Transfer the quenched, neutralized waste to a properly labeled hazardous waste container for collection by EHS.
By adhering to these comprehensive guidelines, you can harness the powerful capabilities of this compound while upholding the highest standards of laboratory safety.
References
-
3-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine Laboratory Chemical Safety Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Covalent functionalization of polypropylene filters with diazirine–photosensitizer conjugates producing visible light driven virus inactivating materials. Scientific Reports, PMC. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
(PDF) Covalent functionalization of polypropylene filters with diazirine–photosensitizer conjugates producing visible light driven virus inactivating materials. ResearchGate. [Link]
-
Diazirine. Wikipedia. [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]
-
Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, PMC. [Link]
-
Personal Protective Equipment (PPE). Wacker Chemie AG. [Link]
-
Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. ResearchGate. [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
-
3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine. MySkinRecipes. [Link]
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- 1. This compound | 952143-02-1 [chemicalbook.com]
- 2. This compound 952143-02-1 [sigmaaldrich.com]
- 3. Diazirine - Wikipedia [en.wikipedia.org]
- 4. 3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine [myskinrecipes.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 3-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine | C9H6BrF3N2 | CID 10826496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanchemistry.com [americanchemistry.com]
- 8. gerpac.eu [gerpac.eu]
- 9. This compound 952143-02-1 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
